(2S)-2,6-dimethylheptanoyl-CoA
描述
This compound has been reported in Bos taurus with data available.
属性
分子式 |
C30H52N7O17P3S |
|---|---|
分子量 |
907.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2,6-dimethylheptanethioate |
InChI |
InChI=1S/C30H52N7O17P3S/c1-17(2)7-6-8-18(3)29(42)58-12-11-32-20(38)9-10-33-27(41)24(40)30(4,5)14-51-57(48,49)54-56(46,47)50-13-19-23(53-55(43,44)45)22(39)28(52-19)37-16-36-21-25(31)34-15-35-26(21)37/h15-19,22-24,28,39-40H,6-14H2,1-5H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t18-,19+,22+,23+,24-,28+/m0/s1 |
InChI 键 |
GPXWBKWDXPBLKS-WDMCVEARSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a crucial intermediate in the catabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. Its metabolic pathway involves a series of enzymatic reactions that occur within both the peroxisomes and mitochondria, highlighting the intricate interplay between these organelles in cellular lipid metabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic steps, subcellular localization, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for key assays and visualizations of the metabolic pathway and experimental workflows to aid researchers in their understanding and investigation of this metabolic route.
Introduction
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid present in the human diet, primarily from dairy products, meat from ruminants, and certain fish. Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation in the peroxisome to yield pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and undergoes three cycles of peroxisomal β-oxidation. The end product of these peroxisomal reactions, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for further degradation. It is within the mitochondrial matrix that this compound emerges as a key metabolic intermediate. This guide will focus on the mitochondrial leg of this pathway, elucidating the breakdown of this nine-carbon branched-chain acyl-CoA.
The Metabolic Pathway of this compound
The degradation of this compound follows the general steps of mitochondrial β-oxidation, albeit with enzymes that can accommodate its branched structure. The pathway proceeds as follows:
-
Dehydrogenation: this compound is first oxidized by an acyl-CoA dehydrogenase to form 2,6-dimethyl-trans-2-heptenoyl-CoA. This reaction introduces a double bond between the α and β carbons. Evidence suggests that long-chain acyl-CoA dehydrogenase (LCAD) is a specific enzyme for this step.[1][2]
-
Hydration: The resulting 2,6-dimethyl-trans-2-heptenoyl-CoA is then hydrated by an enoyl-CoA hydratase to form 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA.[3]
-
Dehydrogenation: The hydroxyl group of 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA is subsequently oxidized by a 3-hydroxyacyl-CoA dehydrogenase, using NAD+ as a cofactor, to yield 3-oxo-(2S)-methylisocapryloyl-CoA and NADH.[3]
-
Thiolytic Cleavage: Finally, 3-oxo-(2S)-methylisocapryloyl-CoA is cleaved by a β-ketothiolase. This reaction requires the input of a free coenzyme A molecule and results in the formation of two products: propionyl-CoA (a three-carbon acyl-CoA) and isovaleryl-CoA (a five-carbon branched-chain acyl-CoA).
The final products, propionyl-CoA and isovaleryl-CoA, then enter central metabolic pathways. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, while isovaleryl-CoA is an intermediate in the degradation pathway of the branched-chain amino acid leucine.
Mandatory Visualization: Metabolic Pathway of this compound
Quantitative Data
Quantitative data for the specific enzymatic reactions involving this compound and its metabolites are limited in the literature. However, data from related branched-chain fatty acid metabolism provides some context. The following table summarizes available quantitative information.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| 2-methyl branched-chain acyl-CoA dehydrogenase | 2-methylbutyryl-CoA | 18 | 1.62 | Ascaris suum | Komuniecki, R., et al. (1985). Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum. Journal of Biological Chemistry, 260(24), 13451-13457. |
| 2-methyl branched-chain acyl-CoA dehydrogenase | 2-methylvaleryl-CoA | 21 | 1.58 | Ascaris suum | Komuniecki, R., et al. (1985). Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum. Journal of Biological Chemistry, 260(24), 13451-13457. |
Experimental Protocols
Assay for Mitochondrial Branched-Chain Fatty Acid β-Oxidation
This protocol is adapted from methods used for measuring fatty acid oxidation in isolated mitochondria and can be applied to study the metabolism of this compound.
Objective: To measure the rate of β-oxidation of a branched-chain acyl-CoA substrate by isolated mitochondria.
Principle: The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4
-
Substrate: this compound (or other branched-chain acyl-CoA)
-
Cofactors: 2 mM NAD+, 0.1 mM FAD, 0.5 mM L-carnitine, 2 mM ATP, 0.1 mM Coenzyme A
-
2 mM Malate
-
50 µM Palmitoyl-CoA (as a positive control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Isolate mitochondria from the tissue of interest (e.g., liver, heart) using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, cofactors, and malate.
-
Add the isolated mitochondria to the cuvette (final concentration ~0.1-0.5 mg/mL).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding the substrate, this compound (final concentration ~20-100 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Mandatory Visualization: Experimental Workflow for β-Oxidation Assay
Acyl-CoA Dehydrogenase Activity Assay
This protocol is a general method for measuring the activity of acyl-CoA dehydrogenases and can be adapted for branched-chain substrates.
Objective: To determine the specific activity of an acyl-CoA dehydrogenase with this compound.
Principle: The assay utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCPIP), which changes color upon reduction by the FADH₂ produced during the dehydrogenation reaction.
Materials:
-
Purified or partially purified acyl-CoA dehydrogenase
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6
-
Substrate: this compound
-
Electron Acceptor: 50 µM DCPIP
-
1 mM Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS in a cuvette.
-
Add the enzyme solution to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, this compound (final concentration ~10-100 µM).
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
Calculate the rate of reaction using the molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹ cm⁻¹).
Conclusion
The metabolic pathway of this compound is an essential component of branched-chain fatty acid catabolism. Originating from the peroxisomal degradation of pristanic acid, its subsequent breakdown in the mitochondria via a modified β-oxidation pathway ensures the complete oxidation of dietary phytanic acid. While the general steps of this pathway are understood, further research is required to fully characterize the specific enzymes involved, their kinetics with branched-chain substrates, and their regulation. The experimental protocols provided in this guide offer a framework for researchers to investigate these unanswered questions and to further elucidate the intricate details of this important metabolic route. A deeper understanding of this pathway is crucial for diagnosing and potentially developing therapeutic strategies for disorders of phytanic and pristanic acid metabolism, such as Refsum disease.
References
The Natural Occurrence of 2,6-Dimethylheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 2,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA). It delves into its presence in various organisms, with a focus on its microbial origins. This document outlines detailed experimental protocols for the extraction, derivatization, and quantitative analysis of 2,6-dimethylheptanoic acid from biological matrices, primarily utilizing gas chromatography-mass spectrometry (GC-MS). Furthermore, it explores the biosynthetic pathway of this molecule, offering insights into its metabolic origins. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction
2,6-Dimethylheptanoic acid is a methyl-branched, medium-chain fatty acid.[1] As a member of the branched-chain fatty acid family, it plays a role in the chemical ecology of various organisms and is recognized as a bacterial xenobiotic metabolite.[1] Understanding the natural distribution, concentration, and metabolic pathways of this compound is crucial for elucidating its physiological functions and potential applications in fields such as drug discovery and diagnostics.
Natural Occurrence and Quantitative Data
While the presence of 2,6-dimethylheptanoic acid is acknowledged in the biosphere, specific quantitative data across a wide range of organisms remains relatively sparse in publicly available literature. It is primarily recognized as a metabolite produced by various bacteria.
Table 1: Reported Natural Occurrence of 2,6-Dimethylheptanoic Acid
| Kingdom | Organism/Source | Concentration Range | Reference(s) |
| Bacteria | General (Xenobiotic Metabolite) | Not specified | [1][2] |
| Bacteria | Ruminant Bacteria (implicated in milk fat) | Trace amounts | [3][4] |
Further research is required to quantify the concentration of 2,6-dimethylheptanoic acid in a broader spectrum of animals, plants, and specific microbial species.
Biosynthesis of 2,6-Dimethylheptanoic Acid
The biosynthesis of branched-chain fatty acids, including 2,6-dimethylheptanoic acid, typically originates from branched-chain amino acids.[5][6] The pathway for 2,6-dimethylheptanoic acid is understood to primarily utilize leucine (B10760876) as a precursor. The initial steps involve the conversion of the amino acid to its corresponding α-keto acid, which then serves as a primer for fatty acid synthesis.
The general biosynthetic pathway is as follows:
-
Transamination of Leucine: Leucine is converted to α-ketoisocaproate.
-
Oxidative Decarboxylation: α-Ketoisocaproate is decarboxylated to form isovaleryl-CoA.
-
Fatty Acid Synthase (FAS) Elongation: Isovaleryl-CoA acts as a primer for the fatty acid synthase complex, which sequentially adds two-carbon units from malonyl-CoA.
-
Chain Termination: The elongation process terminates, yielding 2,6-dimethylheptanoic acid.
Below is a diagram illustrating the biosynthetic pathway from leucine.
Experimental Protocols
The accurate quantification of 2,6-dimethylheptanoic acid from biological samples necessitates robust and validated experimental protocols. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose, typically requiring extraction and derivatization steps.
Extraction of Fatty Acids from Microbial Culture
This protocol describes the extraction of total fatty acids from a bacterial culture broth.
-
Sample Preparation: Centrifuge the microbial culture to pellet the cells. Separate the supernatant (broth) and the cell pellet.
-
Lysis (for intracellular analysis): Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.
-
Acidification: Acidify the sample (broth or cell lysate) to a pH of approximately 2-3 using a strong acid (e.g., hydrochloric acid). This protonates the fatty acids, making them more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Add a water-immiscible organic solvent (e.g., a 2:1 mixture of dichloromethane (B109758) and acetonitrile) to the acidified sample.[7]
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the organic layer containing the fatty acids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Drying: Dry the pooled organic extracts over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid extract.
Derivatization for GC-MS Analysis
Free fatty acids are polar and often exhibit poor chromatographic behavior. Derivatization to more volatile and less polar esters is crucial for successful GC-MS analysis. The most common method is the formation of fatty acid methyl esters (FAMEs).
Method 1: Boron Trifluoride (BF₃)-Methanol Method [8]
-
Reagent Preparation: Use a commercially available 12-14% (w/w) solution of boron trifluoride in methanol.
-
Reaction:
-
Add 2 mL of the BF₃-methanol reagent to the dried fatty acid extract (1-25 mg).
-
Heat the mixture in a sealed reaction vessel at 60°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane).
-
Shake the vessel to extract the FAMEs into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Method 2: Silylation using BSTFA [1][9]
-
Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction:
-
Analysis: After cooling, the sample can be directly analyzed by GC-MS, or diluted with a suitable solvent if necessary.
GC-MS Quantification Protocol
This protocol outlines the general conditions for the quantification of 2,6-dimethylheptanoic acid derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., a polyethylene (B3416737) glycol (PEG) type column) is often suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Maintain at 250°C for 5-10 minutes.
-
(Note: The temperature program should be optimized for the specific column and analytes of interest.)
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for identification.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification, using characteristic ions of the 2,6-dimethylheptanoic acid derivative.
-
-
Quantification: Create a calibration curve using a certified standard of 2,6-dimethylheptanoic acid that has undergone the same extraction and derivatization procedure. An internal standard (e.g., a deuterated fatty acid) should be used to correct for variations in extraction efficiency and injection volume.
Below is a workflow diagram for the extraction and analysis of 2,6-dimethylheptanoic acid.
Signaling and Biological Role
While 2,6-dimethylheptanoic acid is identified as a bacterial metabolite, its specific role in signaling pathways is an area of ongoing research. Fatty acids, in general, are known to act as signaling molecules in bacteria, influencing processes such as biofilm formation and dispersal. However, specific signaling pathways directly involving 2,6-dimethylheptanoic acid have not been extensively characterized in the current literature.
Conclusion
This technical guide has synthesized the available information on the natural occurrence, biosynthesis, and analysis of 2,6-dimethylheptanoic acid. While it is established as a bacterial metabolite derived from leucine, there is a clear need for further research to determine its quantitative distribution across a wider array of organisms and to elucidate its specific biological functions and signaling pathways. The detailed experimental protocols provided herein offer a robust framework for researchers to pursue these investigations, which could ultimately unveil novel applications for this branched-chain fatty acid in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. They are integral components of cell membranes in many bacteria, influencing membrane fluidity and permeability. In mammals, BCFAs are found in various tissues and have been implicated in metabolic regulation and cellular signaling. The biosynthesis of their activated form, branched-chain fatty acyl-CoAs (BCFA-CoAs), is a critical process initiated from branched-chain amino acids (BCAAs). This guide provides a comprehensive overview of the core pathways, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of BCFA-CoA biosynthesis.
Core Metabolic Pathway
The biosynthesis of BCFA-CoAs is intrinsically linked to the catabolism of the essential amino acids valine, leucine, and isoleucine. The pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and the subsequent elongation by the fatty acid synthase (FAS) system.
1. Formation of Branched-Chain Acyl-CoA Primers:
The initial step involves the transamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid transaminase (BCAT).[1] This is a reversible reaction, with α-ketoglutarate typically serving as the amino group acceptor to produce glutamate.[1]
The irreversible and rate-limiting step is the oxidative decarboxylation of the branched-chain α-keto acids (BCKAs) by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[1][2] This multi-enzyme complex is structurally and functionally homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2] The BCKD complex catalyzes the conversion of:
-
α-ketoisovalerate (from valine) to isobutyryl-CoA.[3]
-
α-ketoisocaproate (from leucine) to isovaleryl-CoA.[3]
-
α-keto-β-methylvalerate (from isoleucine) to 2-methylbutyryl-CoA.[3]
These three branched, short-chain acyl-CoAs serve as the primers for the synthesis of iso-even, iso-odd, and anteiso-odd numbered BCFAs, respectively.
2. Elongation of Branched-Chain Primers:
The branched-chain acyl-CoA primers are then utilized by the fatty acid synthase (FAS) system for elongation. In bacteria, which have a type II FAS system, the primers are first transferred to an acyl carrier protein (ACP). The key initiating enzyme, β-ketoacyl-ACP synthase III (FabH), exhibits substrate specificity that determines the incorporation of branched-chain primers over straight-chain primers like acetyl-CoA.[1] Subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, mirroring the process of straight-chain fatty acid synthesis.
In mammals, the type I multifunctional FAS can also utilize branched-chain primers, although with lower efficiency compared to acetyl-CoA.[4][5] The promiscuity of the fatty acid synthase allows for the synthesis of BCFAs when the concentration of branched-chain primers is sufficiently high.[5]
Key Enzymes and Their Regulation
1. Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex:
The BCKD complex is the central regulatory point in BCFA-CoA biosynthesis. Its activity is tightly controlled by both allosteric regulation and covalent modification.
-
Allosteric Regulation: The BCKD complex is subject to product inhibition by NADH and its respective branched-chain acyl-CoA products.[6] This feedback mechanism helps to maintain homeostasis of BCAA catabolism.
-
Covalent Modification: The activity of the BCKD complex is regulated by a phosphorylation/dephosphorylation cycle.[7][8] A dedicated BCKD kinase (BCKDK) phosphorylates and inactivates the E1α subunit of the complex, while a specific phosphatase, PPM1K (formerly known as BCKDH phosphatase), dephosphorylates and activates it.[3][9] The activity of BCKDK itself is regulated by nutritional and hormonal signals. For instance, a low-protein diet or starvation leads to increased BCKDK expression and subsequent inactivation of the BCKD complex to conserve essential amino acids.[10][11] Conversely, high levels of BCKAs, particularly α-ketoisocaproate, are potent inhibitors of BCKDK, leading to the activation of the BCKD complex.[11]
2. Fatty Acid Synthase (FAS):
The regulation of FAS primarily occurs at the level of gene expression and through allosteric control of acetyl-CoA carboxylase (ACC), which produces the malonyl-CoA extender units.[12][13] While FAS can utilize branched-chain primers, its preference for acetyl-CoA means that the availability of these primers is a key determinant of BCFA synthesis.[4] In organisms that predominantly synthesize BCFAs, such as certain bacteria, the initiating condensing enzyme (FabH) shows a higher affinity for branched-chain acyl-CoAs.[1]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of branched-chain fatty acyl-CoAs.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference |
| BCKD Complex | Bovine Kidney | α-ketoisovalerate | 40 | - | [14] |
| α-ketoisocaproate | 50 | - | [14] | ||
| α-keto-β-methylvalerate | 37 | - | [14] | ||
| Fatty Acid Synthase (mFAS) | Murine | Acetyl-CoA (with malonyl-CoA) | ~1 | ~5 | [4] |
| Acetyl-CoA (with methylmalonyl-CoA) | ~350 | ~0.03 | [4] | ||
| Methylmalonyl-CoA | - | - | [4] |
Note: kcat values for BCKD complex are often reported as specific activity (µmol/min/mg protein) and are not directly comparable to s-1 without knowledge of the enzyme's molecular weight and purity.
Table 2: Intracellular Concentrations of Precursors and Intermediates
| Metabolite | Organism/Cell Type | Concentration Range | Reference |
| Valine | Bacteria (general) | mM range | [15] |
| Leucine | Bacteria (general) | mM range | [15] |
| Isoleucine | Bacteria (general) | mM range | [15] |
| Valine | Mammalian cells | 100-400 µM | [1] |
| Leucine | Mammalian cells | 100-200 µM | [1] |
| Isoleucine | Mammalian cells | 50-100 µM | [1] |
| α-ketoisovalerate | Mammalian plasma | 10-30 µM | [16] |
| α-ketoisocaproate | Mammalian plasma | 30-60 µM | [16] |
| α-keto-β-methylvalerate | Mammalian plasma | 10-20 µM | [16] |
| Isobutyryl-CoA | HEK 293T cells | pmol/mg protein | [17] |
| Isovaleryl-CoA | - | - | |
| 2-Methylbutyryl-CoA | - | - |
Note: Intracellular concentrations can vary significantly depending on the organism, cell type, and metabolic state. The values presented are approximate ranges from the literature.
Experimental Protocols
1. Quantification of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol is adapted from published methods for the analysis of short- and long-chain acyl-CoAs.
a. Acyl-CoA Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v).
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
For samples with high protein content, a deproteinization step using 5-sulfosalicylic acid (SSA) can be employed.
b. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and mobile phase B consisting of an organic solvent like acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the specific acyl-CoA, and a common product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da) is typically monitored.
-
2. Analysis of Branched-Chain Fatty Acids by GC-MS (as Fatty Acid Methyl Esters - FAMEs)
This protocol outlines the general steps for the analysis of total BCFAs after hydrolysis from complex lipids.
a. Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.
-
Dry the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding a methanolic solution of NaOH or KOH and heating at 80-100°C. This will hydrolyze the ester linkages and release the free fatty acids.
b. Derivatization to FAMEs:
-
After cooling, add an acid catalyst, such as 14% boron trifluoride in methanol (BF3-methanol) or 5% H2SO4 in methanol.
-
Heat the mixture again to facilitate the methylation of the free fatty acids.
-
After cooling, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to extract the FAMEs.
-
Vortex and centrifuge to separate the phases. The upper organic phase contains the FAMEs.
c. GC-MS Analysis:
-
Gas Chromatography:
-
Use a polar capillary column (e.g., a wax-type or biscyanopropyl phase) for optimal separation of FAME isomers.
-
Employ a temperature gradient program to elute the FAMEs based on their volatility and polarity.
-
-
Mass Spectrometry:
-
Use electron ionization (EI) at 70 eV.
-
Identify the FAMEs based on their retention times and characteristic mass spectra. Quantification can be performed using an internal standard.
-
3. Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex
This assay measures the activity of the BCKD complex by monitoring the reduction of NAD+ to NADH.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.5), MgCl2, thiamine (B1217682) pyrophosphate (TPP), coenzyme A (CoA), and NAD+.
-
Enzyme Source: Use isolated mitochondria or a purified enzyme preparation.
-
Substrate: Add the specific branched-chain α-keto acid (e.g., α-ketoisovalerate) to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
4. Enzyme Assay for Fatty Acid Synthase (FAS) with Branched-Chain Primers
This assay measures the overall activity of FAS by monitoring the consumption of NADPH.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate buffer (pH 7.0), EDTA, dithiothreitol (B142953) (DTT), and NADPH.
-
Enzyme Source: Use a purified FAS preparation.
-
Substrates: Add acetyl-CoA (or a branched-chain acyl-CoA primer like isobutyryl-CoA) and malonyl-CoA to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption.
Visualizations
Caption: Biosynthetic pathway from branched-chain amino acids to branched-chain fatty acids.
Caption: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipogenesis - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Photometric assay for measuring the intracellular concentration of branched-chain amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in intermediary metabolism. As a substrate for enzymes such as acyl-CoA dehydrogenases, its precise chemical structure is critical for understanding its biological function and the kinetics of the enzymes that metabolize it. This technical guide provides a comprehensive overview of the methodologies employed for the structure elucidation of this compound, including its synthesis and characterization by mass spectrometry and nuclear magnetic resonance spectroscopy. While specific experimental data from the primary literature is not fully available in the public domain, this guide presents robust, generalized protocols and illustrative data formats applicable to this and similar acyl-CoA species.
Chemical Identity and Properties
This compound is the coenzyme A thioester of (2S)-2,6-dimethylheptanoic acid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C30H52N7O17P3S | PubChem |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2,6-dimethylheptanethioate | PubChem |
| Average Mass | 907.75 g/mol | PubChem |
| Monoisotopic Mass | 907.23532538 Da | PubChem |
| ChEBI ID | CHEBI:86983 | ChEBI |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the synthesis of its corresponding fatty acid, (2S)-2,6-dimethylheptanoic acid. The fatty acid is then activated and coupled with coenzyme A.
Synthesis of (2S)-2,6-dimethylheptanoic acid
The synthesis of the parent fatty acid is a prerequisite for the generation of the acyl-CoA. A common route involves the use of chiral auxiliaries to introduce the stereospecificity at the C2 position.
Synthesis of this compound
A widely employed method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.[1] This involves the activation of the carboxylic acid with a chloroformate, followed by reaction with the trilithium salt of coenzyme A in an aqueous-organic solvent mixture.
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A two-step purification protocol is often effective:
-
Ion-Exchange Solid-Phase Extraction (SPE): This step is used to separate the negatively charged acyl-CoA from neutral and positively charged impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This provides high-resolution separation based on the hydrophobicity of the acyl chain, yielding a highly purified product.
Structure Elucidation Methodologies
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous structure elucidation of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/water (95:5).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.
-
MS1 Scan: A full scan is acquired to determine the precursor ion mass.
-
MS/MS Scan: The precursor ion corresponding to this compound is isolated and fragmented using collision-induced dissociation (CID).
-
Note: The following table presents expected fragmentation patterns for acyl-CoAs. Specific m/z values for this compound are illustrative.
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Putative Fragment Structure |
| 908.24 ([M+H]+) | Neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety | 401.24 | (2S)-2,6-dimethylheptanoyl-pantetheine |
| 908.24 ([M+H]+) | Cleavage of the phosphodiester bond | 428.04 | 3'-phosphoadenosine 5'-phosphate |
| 908.24 ([M+H]+) | Cleavage of the pantetheine (B1680023) amide bond | 508.00 | Adenosine 3',5'-bisphosphate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the stereochemistry.
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent, typically D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Experiments:
-
1D ¹H NMR: To identify the different types of protons and their chemical environments.
-
1D ¹³C NMR: To identify the different types of carbons.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.
-
Note: The following table presents expected chemical shift ranges for the key protons in the 2,6-dimethylheptanoyl moiety. Specific values are illustrative.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| C2-H | 2.5 - 2.8 | m |
| C2-CH₃ | 1.0 - 1.2 | d |
| C3-H₂ | 1.2 - 1.6 | m |
| C4-H₂ | 1.1 - 1.4 | m |
| C5-H₂ | 1.4 - 1.7 | m |
| C6-H | 1.5 - 1.8 | m |
| C6-CH₃ | 0.8 - 1.0 | d |
| C7-H₃ | 0.8 - 1.0 | d |
Metabolic Context and Enzymatic Reaction
This compound is a substrate for enzymes involved in branched-chain fatty acid metabolism. The initial step in its catabolism is typically an oxidation reaction catalyzed by an acyl-CoA dehydrogenase.
Conclusion
The structure elucidation of this compound relies on a systematic approach involving stereoselective synthesis, rigorous purification, and detailed spectroscopic analysis. The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy provides unequivocal evidence for its molecular formula, the connectivity of its atoms, and its stereochemistry. This detailed structural information is fundamental for its use in biochemical assays and for understanding its role in metabolic pathways.
References
An In-depth Technical Guide to the Discovery and Isolation of (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A thioester that plays a crucial role in the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. Its significance lies in its position as a key intermediate in the β-oxidation of pristanic acid, the product of phytanic acid α-oxidation. Dysregulation of this metabolic pathway is associated with several inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, along with its biological role and the signaling pathway in which it is involved. Detailed experimental protocols and quantitative data are presented to aid researchers in their study of this important metabolite.
Discovery and Biological Significance
The discovery of this compound is intrinsically linked to the elucidation of the metabolic pathway for phytanic acid, a 3-methyl-branched fatty acid that cannot be directly metabolized by β-oxidation. Early research into Refsum's disease, a neurological disorder characterized by the accumulation of phytanic acid, led to the understanding that it is first converted to pristanic acid via α-oxidation. Subsequent studies on the degradation of pristanic acid revealed a β-oxidation pathway that generates acetyl-CoA, propionyl-CoA, and, as a key intermediate, this compound.
Its primary biological significance lies in its role as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD).[1] This indicates a major function for LCAD in the breakdown of branched-chain fatty acids. The formation of this compound is a critical step in the complete oxidation of dietary phytanic acid, allowing for its conversion into usable energy and preventing its toxic accumulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H52N7O17P3S | [2] |
| Molecular Weight | 927.75 g/mol | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2,6-dimethylheptanethioate | [2] |
| Stereochemistry | (2S) | Endogenous form |
Biosynthesis and Metabolic Pathway
This compound is not synthesized de novo but is a catabolic intermediate in the degradation of phytanic acid. The overall pathway can be summarized in two main stages: the α-oxidation of phytanic acid to pristanic acid, followed by the β-oxidation of pristanoyl-CoA.
Phytanic Acid α-Oxidation
This process occurs in the peroxisomes and involves the following key steps:
-
Activation: Phytanic acid is converted to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved to pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid.
Pristanoyl-CoA β-Oxidation
Pristanic acid is then activated to pristanoyl-CoA and undergoes multiple cycles of β-oxidation. After two cycles of β-oxidation, the intermediate 4,8-dimethylnonanoyl-CoA is formed, which is then further oxidized. The final cycle of β-oxidation of 4,8-dimethylnonanoyl-CoA yields acetyl-CoA and this compound.
Synthesis and Isolation
The chemical synthesis and purification of this compound are essential for its use as a standard in research and diagnostics. A common approach involves the synthesis from its corresponding fatty acid, 2,6-dimethylheptanoic acid.
Synthesis of 2,6-Dimethylheptanoic Acid
The precursor fatty acid can be prepared through various organic synthesis routes. A summary of a reported synthesis is provided below.
| Parameter | Description |
| Starting Materials | Commercially available reagents for multi-step organic synthesis. |
| Key Reactions | Grignard reactions, oxidations. |
| Characterization | Gas Chromatography/Mass Spectrometry (GC/MS), 1H NMR, and 13C NMR. |
Synthesis of this compound
The synthesis of the CoA thioester is typically achieved via the mixed anhydride (B1165640) method.
| Parameter | Description |
| Reactants | 2,6-dimethylheptanoic acid, Coenzyme A trilithium salt. |
| Method | Mixed anhydride formation followed by reaction with CoASH. |
| Solvent | Aqueous-organic solvent mixture. |
| Yield | 75-78% based on CoASH.[3] |
Isolation and Purification
Purification is critical to remove unreacted starting materials and byproducts. A two-step process is generally employed.
| Step | Method | Details |
| 1. Solid-Phase Extraction (SPE) | Ion Exchange | Utilizes a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel to capture the acyl-CoA. |
| 2. High-Performance Liquid Chromatography (HPLC) | Reversed-Phase Semipreparative | Further purifies the product to high homogeneity. |
Characterization
The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques.
HPLC-UV-MS/MS Analysis
This is a powerful technique for both purification and characterization.
| Parameter | Expected Outcome |
| HPLC-UV | A single major peak at the expected retention time for a medium-chain acyl-CoA, with UV absorbance characteristic of the adenine (B156593) moiety of CoA (around 260 nm). |
| MS/MS | The precursor ion corresponding to the protonated molecule [M+H]+ is selected. Collision-induced dissociation (CID) results in characteristic fragment ions, including the loss of the acyl chain and fragments corresponding to the CoA moiety. |
Table of Expected Mass Spectrometry Fragments:
| Ion | m/z (Expected) | Description |
| [M+H]+ | 928.8 | Protonated parent molecule |
| [M-acyl+H]+ | 768.1 | Loss of the 2,6-dimethylheptanoyl group |
| Adenosine diphosphate (B83284) fragment | 428.0 | Characteristic fragment of the CoA moiety |
| Phosphopantetheine fragment | 261.1 | Fragment containing the pantetheine (B1680023) unit |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR provides detailed information about the carbon skeleton of the molecule.
Table of Expected 13C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Thioester) | ~200 |
| CH (C2) | ~45-50 |
| CH (C6) | ~30-35 |
| CH2 (C3, C4, C5) | ~25-40 |
| CH3 (C1') | ~20 |
| CH3 (C7, C8) | ~20-25 |
| CoA Moiety | Various signals corresponding to the ribose, adenine, and pantetheine carbons. |
Experimental Protocols
General Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the preparation of pure this compound.
Detailed Methodologies
Synthesis of this compound (Mixed Anhydride Method):
-
Dissolve 2,6-dimethylheptanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Activate the carboxylic acid by forming a mixed anhydride, for example, by reacting with ethyl chloroformate in the presence of a base (e.g., triethylamine) at reduced temperature.
-
Separately, dissolve Coenzyme A trilithium salt in an aqueous buffer.
-
Slowly add the mixed anhydride solution to the CoASH solution with vigorous stirring, maintaining a slightly alkaline pH.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, acidify the reaction mixture to quench the reaction.
Purification by Solid-Phase Extraction (SPE):
-
Condition an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel) with an organic solvent (e.g., methanol) followed by an aqueous buffer.
-
Load the acidified reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with the aqueous buffer to remove unreacted fatty acid and other non-polar impurities.
-
Elute the acyl-CoA from the cartridge using a suitable solvent mixture (e.g., a buffered organic solvent).
-
Collect the eluate containing the partially purified acyl-CoA.
Purification by Reversed-Phase HPLC:
-
Concentrate the eluate from the SPE step.
-
Inject the concentrated sample onto a semipreparative reversed-phase HPLC column (e.g., C18).
-
Elute the acyl-CoA using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at 260 nm and collect the fraction corresponding to the main peak.
-
Lyophilize the collected fraction to obtain the pure this compound.
Conclusion
This compound is a metabolite of significant interest in the study of branched-chain fatty acid metabolism and related genetic disorders. This guide has provided a detailed overview of its discovery, biological role, synthesis, and characterization. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolic diseases, and drug development, facilitating further investigation into the function and regulation of this important molecule.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of (2S)-2,6-Dimethylheptanoyl-CoA in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a crucial intermediate in the catabolism of branched-chain fatty acids in mammals. Arising from the peroxisomal α-oxidation of phytanic acid and subsequent β-oxidation of pristanic acid, this nine-carbon acyl-CoA thioester undergoes further degradation within the mitochondria. Its metabolism is intrinsically linked to the function of long-chain acyl-CoA dehydrogenase (LCAD), highlighting its importance in fatty acid oxidation pathways. Dysregulation of the metabolic route leading to and from this compound is associated with inherited metabolic disorders, including Refsum disease and certain fatty acid oxidation defects. This technical guide provides a comprehensive overview of the biological significance, metabolic context, and analytical considerations for this compound, intended to support further research and therapeutic development.
Introduction
This compound is a saturated, multi-methyl-branched medium-chain fatty acyl-CoA.[1] In mammals, it is not a dietary lipid but rather a metabolic intermediate in the degradation pathway of pristanic acid.[2][3] Pristanic acid itself is primarily derived from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products, meat, and fish.[4][5] The breakdown of these branched-chain fatty acids is essential for normal cellular function, and impairments in this pathway can lead to severe pathological conditions.[4][5]
Metabolic Pathway of this compound
The generation and degradation of this compound involve a coordinated effort between peroxisomes and mitochondria. The overall pathway begins with the dietary intake of phytanic acid.
Peroxisomal Alpha- and Beta-Oxidation: The Genesis of Pristanic Acid
Due to a methyl group at its β-carbon, phytanic acid cannot be directly metabolized through β-oxidation.[2] It first undergoes α-oxidation in the peroxisomes to yield pristanic acid, which is one carbon shorter.[4][5] Pristanic acid, now having a methyl group at the α-carbon, can be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.[2][5] This process involves a series of enzymatic reactions that shorten the acyl-chain.
Mitochondrial Beta-Oxidation: The Fate of this compound
After several cycles of peroxisomal β-oxidation of pristanoyl-CoA, the resulting shorter-chain acyl-CoA, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for further processing.[2][3] Subsequent mitochondrial β-oxidation of 4,8-dimethylnonanoyl-CoA leads to the formation of this compound.[2][3]
The primary enzyme responsible for the dehydrogenation of this compound in the mitochondria is long-chain acyl-CoA dehydrogenase (LCAD) .[6][7] This step is a critical juncture in the complete oxidation of the branched-chain fatty acid.
Quantitative Data
Currently, there is a notable lack of published quantitative data specifically for this compound in mammalian tissues. The tables below summarize the available qualitative information and highlight the areas where quantitative data is needed.
Table 1: Tissue and Subcellular Localization
| Parameter | Information | Source |
| Primary Tissues | Liver, Skeletal Muscle, Heart (inferred from LCAD expression) | [7] |
| Subcellular Location | Mitochondria | [2][3] |
Table 2: Associated Enzymes and Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source |
| Long-chain acyl-CoA dehydrogenase (LCAD) | This compound | Data not available | Data not available | [6][7] |
| Other branched-chain acyl-CoAs | Qualitative activity reported | Qualitative activity reported | [6][7] |
Further research is required to determine the precise tissue concentrations of this compound and the kinetic properties of the enzymes involved in its metabolism.
Pathophysiological Relevance
The metabolic pathway of this compound is clinically significant due to its association with several inherited metabolic disorders.
Refsum Disease
Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid.[4][8] This is typically caused by a deficiency in phytanoyl-CoA hydroxylase, an enzyme involved in the initial α-oxidation of phytanic acid.[4][8] While this compound is downstream of the primary defect in classic Refsum disease, understanding its metabolism is crucial for a complete picture of branched-chain fatty acid oxidation.
Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiencies
Deficiencies in acyl-CoA dehydrogenases are a group of genetic disorders that impair fatty acid oxidation. While human LCAD deficiency has not been definitively identified as a clinical entity, VLCAD deficiency is a known inborn error of metabolism.[9][10][11][12] Given that LCAD is the primary enzyme for this compound dehydrogenation, a deficiency in this enzyme would theoretically lead to the accumulation of this metabolite.[6][7] The clinical presentation of VLCAD deficiency includes hypoglycemia, cardiomyopathy, and muscle weakness, which underscores the importance of efficient fatty acid oxidation.[9][10][11][12]
Experimental Protocols
The analysis of this compound in biological samples requires sensitive and specific analytical techniques due to its likely low abundance. The following provides a general framework for its extraction and quantification.
Sample Preparation and Extraction of Acyl-CoAs
This protocol is a general guide and may require optimization for specific tissues and analytical platforms.
-
Tissue Homogenization:
-
Protein Precipitation and Phase Separation:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.[13]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For cleaner samples and to remove interfering substances, pass the supernatant through a C18 SPE cartridge.
-
Wash the cartridge with an aqueous buffer.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).[13]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).[15]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[13][16][17]
-
Chromatography:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[13][15]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[13][15]
-
Gradient: A gradient from low to high organic phase is used to elute acyl-CoAs of varying chain lengths.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transition would be from the precursor ion (the m/z of this compound) to a characteristic product ion (e.g., the fragment corresponding to the acyl-pantetheine moiety).
-
Signaling and Regulatory Roles
Currently, there is no direct evidence for a specific signaling or regulatory role of this compound. However, other branched-chain amino acid and fatty acid metabolites have been shown to be involved in cellular signaling pathways, such as the mTOR pathway.[18][19][20][21] It is plausible that branched-chain acyl-CoAs, including this compound, could act as signaling molecules, but this remains an area for future investigation.
Conclusion and Future Directions
This compound is a key metabolite in the mitochondrial degradation of dietary branched-chain fatty acids. Its proper metabolism is dependent on the enzyme LCAD and is essential for normal energy homeostasis. While its position in the metabolic pathway is established, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis: Developing and applying robust analytical methods to determine the concentrations of this compound in various tissues under different physiological and pathological conditions.
-
Enzyme Kinetics: Characterizing the kinetic parameters of LCAD and other relevant enzymes with this compound as a substrate.
-
Signaling Roles: Investigating potential roles of this compound and other branched-chain acyl-CoAs in cellular signaling and gene regulation.
-
Pathophysiology: Elucidating the specific consequences of this compound accumulation in the context of fatty acid oxidation disorders.
A deeper understanding of the biological role of this compound will provide valuable insights into the regulation of fatty acid metabolism and may reveal new therapeutic targets for related metabolic diseases.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain Acyl-CoA Dehydrogenase Deficiency as a Cause of Pulmonary Surfactant Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 12. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Hormonal and signaling role of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymes that Metabolize (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA derivative that plays a role in the catabolism of phytanic acid, a branched-chain fatty acid. The metabolism of this molecule is crucial for normal cellular function, and defects in its processing can lead to metabolic disorders. This technical guide provides a comprehensive overview of the enzymes known to metabolize this compound, with a focus on their substrate specificity, kinetic properties, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutics for related metabolic diseases.
Primary Enzyme Responsible for this compound Metabolism
The primary enzyme identified to be responsible for the metabolism of this compound is Long-chain acyl-CoA dehydrogenase (LCAD) . In vivo studies have indicated that LCAD is specific for the oxidation of branched-chain fatty acids and exclusively utilizes this compound as a substrate[1]. This specificity distinguishes it from other members of the acyl-CoA dehydrogenase family.
The crystal structure of human LCAD reveals a substrate-binding cavity with key differences that accommodate longer and branched-chain substrates[2]. The presence of Proline 132 near the start of the E helix causes a structural change that, along with adjacent smaller residues, allows for the binding of bulky substrates[2]. This structural feature is a key determinant of its specificity for molecules like this compound.
Other Potential Enzymes in this compound Metabolism
While LCAD is the primary enzyme, other acyl-CoA dehydrogenases (ACADs) may have a minor or overlapping role in the metabolism of branched-chain acyl-CoAs.
-
Short/branched-chain acyl-CoA dehydrogenase (ACADSB or SBCAD): This enzyme has the highest activity towards short, branched-chain acyl-CoA derivatives, such as (S)-2-methylbutyryl-CoA, which is an intermediate in isoleucine metabolism[3][4]. There is significant overlap in the in vitro substrate specificity of ACAD8 and SBCAD, with both accepting 2-methyl short/branched-chain acyl-CoAs[5]. Given its preference for branched structures, it is a potential candidate for metabolizing this compound, although its efficiency with a longer chain is likely lower than that of LCAD.
-
Acyl-CoA Dehydrogenase 10 (ACAD10): This enzyme has been shown to have significant activity towards branched-chain substrates, specifically R- and S-2-methyl-C15-CoA[6]. Structural comparisons suggest that ACAD10 may share substrate specificity with LCAD for bulky substrates[2].
Quantitative Data
As of the latest available research, specific kinetic parameters (Km, Vmax, kcat) for human Long-chain acyl-CoA dehydrogenase (LCAD) with this compound as the substrate are not well-documented in publicly accessible literature. However, kinetic data for hLCAD with other long-chain fatty acyl-CoAs are available and can serve as a reference.
Table 1: Kinetic Parameters of human Long-chain acyl-CoA dehydrogenase (hLCAD) with Palmitoyl-CoA and Stearoyl-CoA
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Palmitoyl-CoA (C16:0) | 6.8 | Value not specified |
| Stearoyl-CoA (C18:0) | 19.7 | Nearly twice that of palmitoyl-CoA |
Data extracted from a study on hLCAD oxidase/dehydrogenase activities[7]. The exact Vmax values were not provided in the accessible text.
Metabolic Pathway
This compound is an intermediate in the β-oxidation pathway of branched-chain fatty acids. This pathway occurs within the mitochondria and is essential for energy production from these types of lipids. The initial step, catalyzed by an acyl-CoA dehydrogenase, introduces a double bond between the α and β carbons of the acyl-CoA molecule.
Caption: Mitochondrial β-oxidation of this compound.
Experimental Protocols
The gold standard for measuring acyl-CoA dehydrogenase activity is the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay [8][9][10]. This assay is highly sensitive and specific for measuring the activity of ACADs[8].
Principle of the ETF Fluorescence Reduction Assay
Acyl-CoA dehydrogenases catalyze the transfer of electrons from the acyl-CoA substrate to ETF. The fluorescence of ETF is quenched upon its reduction by the ACAD. The rate of decrease in ETF fluorescence is directly proportional to the activity of the acyl-CoA dehydrogenase.
Reagents and Materials
-
Purified recombinant Long-chain acyl-CoA dehydrogenase (LCAD) or mitochondrial extract containing the enzyme.
-
This compound substrate.
-
Purified recombinant porcine ETF.
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.2 mM EDTA).
-
Deoxygenation system (glucose, glucose oxidase, catalase).
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder.
Assay Protocol
-
Preparation of the Reaction Mixture:
-
In a quartz cuvette, prepare the reaction mixture containing the reaction buffer and a defined concentration of ETF (e.g., 2 µM).
-
For assays with crude extracts, include reagents to remove molecular oxygen. Add glucose (e.g., 20 mM), glucose oxidase (e.g., 50 U/mL), and catalase (e.g., 600 U/mL) to the reaction mixture. This enzymatic deoxygenation is crucial as the reduced form of ETF can react with oxygen[8].
-
Incubate the mixture at the desired temperature (e.g., 32°C) to allow for complete deoxygenation.
-
-
Enzyme Addition:
-
Add a known amount of purified LCAD or mitochondrial extract to the reaction mixture.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the this compound substrate to a final concentration (e.g., 50 µM)[1].
-
-
Fluorescence Measurement:
-
Immediately monitor the decrease in ETF fluorescence over time.
-
Excitation wavelength: ~340 nm
-
Emission wavelength: ~490 nm
-
Record the fluorescence signal at regular intervals for a set duration.
-
-
Calculation of Enzyme Activity:
-
Determine the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of ETF reduced per minute per milligram of protein) using the known extinction coefficient of ETF.
-
Experimental Workflow Diagram
Caption: Workflow for the ETF fluorescence reduction assay.
Conclusion
The metabolism of this compound is a critical step in the breakdown of branched-chain fatty acids, primarily catalyzed by Long-chain acyl-CoA dehydrogenase. The unique structural features of the LCAD active site confer its specificity for this and other bulky acyl-CoA substrates. While other ACADs like ACADSB and ACAD10 may exhibit some activity, LCAD is the key enzyme. The ETF fluorescence reduction assay provides a robust method for quantifying the activity of enzymes that metabolize this compound. Further research is warranted to fully elucidate the kinetic parameters of LCAD with this specific substrate and to explore the potential roles of other ACADs in its metabolism, which could provide valuable insights for the diagnosis and treatment of related metabolic disorders.
References
- 1. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of (2S)-2,6-Dimethylheptanoyl-CoA Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of (2S)-2,6-dimethylheptanoyl-CoA metabolism. It details the intricate interplay between peroxisomes and mitochondria in the breakdown of this branched-chain fatty acid, presenting quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways.
Introduction
This compound is a branched-chain acyl-CoA derivative whose metabolism is crucial for cellular homeostasis. Unlike straight-chain fatty acids, the presence of methyl branches necessitates a specialized catabolic pathway involving a synergistic collaboration between two key organelles: peroxisomes and mitochondria. This guide elucidates the distinct roles of each organelle, the enzymes and transporters involved, and the regulatory mechanisms that govern this metabolic process.
The Dual-Organelle Metabolic Pathway
The catabolism of this compound is initiated in the peroxisome, where the methyl group at the α-carbon (C2) prevents direct β-oxidation by mitochondrial enzymes. Peroxisomes possess the necessary enzymatic machinery to handle such branched structures.
Peroxisomal α- and β-Oxidation:
-
Transport into Peroxisomes: this compound is transported from the cytosol into the peroxisomal matrix. This transport is primarily mediated by the ATP-binding cassette (ABC) transporter, ABCD3 (also known as PMP70), which has a substrate preference for branched-chain acyl-CoAs.[1][2][3][4]
-
Initial Oxidation Steps: Due to the 2S-methyl group, the initial catabolism likely proceeds through a modified β-oxidation pathway within the peroxisome. The presence of the methyl group at the alpha position makes it a substrate for enzymes that can handle 2-methyl-branched acyl-CoAs. Key enzymes in the peroxisomal β-oxidation of branched-chain fatty acids include the branched-chain acyl-CoA oxidase.[5]
-
Chain Shortening: Through successive cycles of β-oxidation, the fatty acyl chain is shortened, producing acetyl-CoA and a shorter branched-chain acyl-CoA.
Mitochondrial Final Oxidation:
-
Transport to Mitochondria: The shortened branched-chain acyl-CoA and acetyl-CoA produced in the peroxisomes are then transported to the mitochondria for complete oxidation.[6] This transport can occur via carnitine shuttles after conversion of the acyl-CoAs to their corresponding acylcarnitines by peroxisomal carnitine acyltransferases (CrAT and CROT).[7][8]
-
Final β-Oxidation: In the mitochondrial matrix, the imported acyl-CoAs enter the conventional β-oxidation spiral, where they are completely broken down to acetyl-CoA, which then enters the citric acid cycle for ATP production.
Key Enzymes and Transporters: Quantitative Data
The efficient metabolism of this compound relies on a series of specialized enzymes and transporters. The following tables summarize available quantitative data for these key players. Note: Direct kinetic data for this compound is limited; therefore, data for structurally similar branched-chain fatty acids are provided as a reference.
Table 1: Peroxisomal Enzymes
| Enzyme | Gene | Substrate(s) | Kinetic Parameters (for representative substrates) | Tissue Expression | Subcellular Localization |
| Branched-Chain Acyl-CoA Oxidase | ACOX2 | 2-methyl-branched acyl-CoAs (e.g., pristanoyl-CoA) | Km for 2-methylpalmitoyl-CoA: ~25 µM | Liver, Kidney, Intestine[5] | Peroxisomal matrix |
| α-Methylacyl-CoA Racemase | AMACR | (2R)-methyl-branched acyl-CoAs | - | Liver, Kidney (high); Prostate (cancer)[9] | Peroxisomal and Mitochondrial matrix[10] |
| Phytanoyl-CoA Hydroxylase | PHYH | Phytanoyl-CoA (a 3-methyl-branched acyl-CoA) | Km for phytanoyl-CoA: ~5 µM | Liver[11] | Peroxisomal matrix |
Table 2: Peroxisomal Transporters and Thioesterases
| Protein | Gene | Substrate(s) | Function | Tissue Expression | Subcellular Localization |
| ABCD3 (PMP70) | ABCD3 | Branched-chain acyl-CoAs, dicarboxylic acyl-CoAs | Imports substrates into peroxisomes | Liver, Kidney (high)[12][13] | Peroxisomal membrane |
| Acyl-CoA Thioesterases (e.g., ACOT4, ACOT8) | ACOT4, ACOT8 | Acyl-CoAs of various chain lengths | Hydrolyze acyl-CoAs to free fatty acids and CoA | Liver, Kidney[14][15] | Peroxisomal matrix |
Regulation of Metabolism: The Role of PPARα
The expression of genes encoding the enzymes and transporters involved in branched-chain fatty acid metabolism is tightly regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1][8][16] The CoA thioesters of branched-chain fatty acids are potent ligands for PPARα.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the subcellular localization of this compound metabolism.
Subcellular Fractionation for Peroxisome and Mitochondria Isolation
This protocol describes the isolation of peroxisomal and mitochondrial fractions from cultured cells or tissues by differential and density gradient centrifugation.[17][18][19]
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization:
-
Wash cells or minced tissue with ice-cold PBS.
-
Resuspend in hypotonic homogenization buffer and incubate on ice.
-
Homogenize using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
Wash the pellet by resuspending in homogenization buffer and repeating the centrifugation.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude organelle pellet in a small volume of homogenization buffer.
-
Layer the suspension on top of a pre-formed continuous or discontinuous density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) in an ultracentrifuge with a swinging-bucket rotor.
-
Carefully collect the distinct bands corresponding to the mitochondrial and peroxisomal fractions. Peroxisomes are generally denser than mitochondria.
-
-
Purity Assessment:
-
Determine the protein concentration of each fraction.
-
Assess the purity of the fractions by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Cytochrome c oxidase for mitochondria).
-
Immunofluorescence for Protein Colocalization
This protocol details the use of indirect immunofluorescence to visualize the subcellular localization of proteins involved in this compound metabolism and to assess their colocalization with organelle-specific markers.[20]
Materials:
-
Cells grown on glass coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-AMACR, mouse anti-Catalase)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488, anti-mouse IgG-Alexa Fluor 594)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to 50-70% confluency on sterile glass coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate coverslips with a mixture of primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a mixture of corresponding fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
Analyze the images for colocalization of the target protein with the organelle marker.
-
LC-MS/MS for Acyl-CoA Quantification in Subcellular Fractions
This protocol outlines a method for the extraction and quantification of acyl-CoAs, including this compound, from isolated peroxisomal and mitochondrial fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
Materials:
-
Isolated peroxisomal and mitochondrial fractions
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction:
-
To a known amount of protein from the subcellular fraction, add a known amount of the internal standard.
-
Add ice-cold extraction solvent and vortex vigorously.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the acyl-CoA of interest and the internal standard.
-
Quantify the amount of the target acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the results to the initial protein amount of the subcellular fraction.
-
Conclusion
The subcellular metabolism of this compound is a prime example of the metabolic cooperation between peroxisomes and mitochondria. Understanding the specific roles of the enzymes and transporters in each organelle, as well as the regulatory networks that control their expression, is crucial for elucidating the complete picture of branched-chain fatty acid metabolism. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate this and other complex metabolic pathways, ultimately contributing to the development of new therapeutic strategies for metabolic disorders.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression of ABCD3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABCD3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. Analysis of Peroxisomal ABCD3 Transporter as a Prognostic Factor in Clear Cell Renal Cell Carcinoma | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Branched chain amino acids exacerbate myocardial ischemia/reperfusion vulnerability via enhancing GCN2/ATF6/PPAR-α pathway-dependent fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Workflow for Studying Specialized Metabolism in Nonmodel Eukaryotic Organisms [pubmed.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. researchgate.net [researchgate.net]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A liquid chromatography tandem mass spectrometry method for semiquantitative screening of cellular acyl-CoA. | Semantic Scholar [semanticscholar.org]
Physical and chemical properties of (2S)-2,6-dimethylheptanoyl-CoA
An In-depth Technical Guide to (2S)-2,6-dimethylheptanoyl-CoA
Introduction
This compound is a branched-chain acyl-coenzyme A molecule. It serves as a substrate in mitochondrial fatty acid β-oxidation, playing a role in the metabolism of branched-chain fatty acids. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in metabolic pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are primarily computed from its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C30H48N7O17P3S-4 | [1] |
| Molecular Weight | 903.7 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(2S)-2,6-dimethylheptanoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | [1] |
| InChI | InChI=1S/C30H52N7O17P3S/c1-17(2)7-6-8-18(3)29(42)58-12-11-32-20(38)9-10-33-27(41)24(40)30(4,5)14-51-57(48,49)54-56(46,47)50-13-19-23(53-55(43,44)45)22(39)28(52-19)37-16-36-21-25(31)34-15-35-26(21)37/h15-19,22-24,28,39-40H,6-14H2,1-5H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/p-4/t18-,19+,22+,23+,24-,28+/m0/s1 | [1] |
| InChIKey | GPXWBKWDXPBLKS-WDMCVEARSA-J | [1] |
| SMILES | C--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-]">C@@HO | [1] |
| ChEBI ID | CHEBI:86983 | [1] |
| Synonyms | (2S)-2,6-dimethylheptanoyl-coenzyme A(4-), (2S,6)-dimethylheptanoyl-CoA | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acyl-CoAs, including 2,6-dimethylheptanoyl-CoA, involves the use of mixed anhydrides of the corresponding fatty acid.[2]
1. Preparation of 2,6-dimethylheptanoic acid:
-
This precursor fatty acid can be synthesized through various organic chemistry routes or obtained commercially.[2]
2. Synthesis from Mixed Anhydride:
-
The synthesis is carried out using an optimized aqueous-organic solvent mixture to achieve high yields.[2]
-
The fatty acid (2,6-dimethylheptanoic acid) is reacted to form a mixed anhydride, which then reacts with Coenzyme A trilithium salt (CoASH) to form the final product.[2]
Purification Protocol
The synthesized 2,6-dimethylheptanoyl-CoA is purified using a two-step process to ensure high purity.[2]
1. Ion Exchange Solid-Phase Extraction (SPE):
-
The crude product is first purified using an ion exchange solid-phase extraction column. A 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel is a suitable stationary phase for this purpose.[2]
2. Reversed-Phase Semipreparative High-Performance Liquid Chromatography (HPLC):
-
Further purification is achieved by reversed-phase semipreparative HPLC with ultraviolet (UV) detection.[2]
-
A C18 column is typically used with a gradient of mobile phases, such as a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
Characterization Methods
The purified this compound is characterized using several analytical techniques to confirm its identity and purity.[2]
1. Analytical HPLC-UV:
-
The purity of the final product is assessed by analytical HPLC with UV detection, typically monitoring at 259 nm.[3][4]
2. Mass Spectrometry (MS):
-
Data-dependent tandem mass spectrometry (MS/MS) analysis is performed on the major peak from the HPLC separation to confirm the molecular weight and fragmentation pattern of the molecule.[2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR spectroscopy are used to confirm the structure of the acyl group and its linkage to the coenzyme A moiety.[2]
Metabolic Significance and Pathways
This compound is a substrate for long-chain acyl-CoA dehydrogenase (LCAD), indicating its role in the catabolism of branched-chain fatty acids.[5] The initial step in its metabolism is the dehydrogenation catalyzed by an acyl-CoA dehydrogenase.
References
- 1. This compound(4-) | C30H48N7O17P3S-4 | CID 91826571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-2,6-Dimethylheptanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders represent a significant and growing global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide focuses on (2S)-2,6-dimethylheptanoyl-CoA, an intermediate in the degradation pathway of phytanic acid, as a potential biomarker for metabolic disorders, particularly those linked to peroxisomal dysfunction. This document provides a comprehensive overview of its metabolic context, detailed experimental protocols for its quantification, and a framework for its validation as a clinical biomarker.
Introduction: The Metabolic Significance of Branched-Chain Acyl-CoAs
Acyl-coenzyme A (acyl-CoA) esters are central molecules in intermediary metabolism, participating in a myriad of cellular processes including energy production through beta-oxidation, lipid biosynthesis, and protein modification.[1] While straight-chain fatty acyl-CoAs have been extensively studied, branched-chain acyl-CoAs, derived from the metabolism of branched-chain fatty acids and amino acids, are gaining increasing attention for their roles in both normal physiology and pathology.[2] Dysregulation in the metabolism of these molecules can lead to their accumulation, resulting in cellular toxicity and the manifestation of various metabolic diseases.[3]
This compound is a specific branched-chain acyl-CoA that arises from the peroxisomal alpha- and subsequent beta-oxidation of phytanic acid.[4] Phytanic acid is a saturated, branched-chain fatty acid obtained exclusively from dietary sources such as dairy products, ruminant fats, and certain fish.[5] The primary metabolic pathway for phytanic acid degradation is crucial, as its accumulation is cytotoxic and leads to severe neurological and other systemic symptoms.[6]
The Metabolic Pathway of Phytanic Acid and the Role of this compound
The degradation of phytanic acid is a multi-step process that occurs primarily within the peroxisomes. Due to the methyl group at the β-position, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes an initial alpha-oxidation step, followed by several cycles of beta-oxidation.
The key steps are as follows:
-
Activation: Phytanic acid is first activated to its CoA ester, phytanoyl-CoA.
-
Alpha-oxidation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to 2-hydroxyphytanoyl-CoA. This is followed by the removal of the carboxyl group as formic acid, yielding pristanal. Pristanal is then oxidized to pristanic acid.
-
Beta-oxidation of Pristanic Acid: Pristanic acid, now amenable to beta-oxidation, is activated to pristanoyl-CoA and undergoes several cycles of peroxisomal beta-oxidation.
-
Formation of this compound: After three cycles of beta-oxidation of pristanoyl-CoA, this compound is formed, along with propionyl-CoA and acetyl-CoA.[4] This intermediate is further metabolized.
A defect in any of the enzymes in this pathway can lead to the accumulation of phytanic acid and its metabolites. The most well-characterized disorder associated with this pathway is Refsum disease , an autosomal recessive neurological disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase.[5][6]
Below is a diagram illustrating the metabolic fate of phytanic acid:
Metabolic pathway of phytanic acid.
This compound as a Biomarker for Metabolic Disorders
The accumulation of phytanic acid is the primary diagnostic marker for Refsum disease. However, monitoring the levels of downstream metabolites like this compound could provide a more nuanced understanding of the metabolic block and the overall flux through the pathway.
Table 1: Qualitative Data on Phytanic Acid Levels in Refsum Disease
| Analyte | Condition | Matrix | Concentration | Reference |
| Phytanic Acid | Healthy | Plasma | ≤ 0.2 mg/dL | [6] |
| Phytanic Acid | Refsum Disease | Plasma | 10 - 50 mg/dL | [6] |
| This compound | Healthy | Plasma/Tissue | Baseline (Low) | Inferred |
| This compound | Refsum Disease | Plasma/Tissue | Potentially Altered | Inferred |
The validation of this compound as a biomarker would follow a structured workflow, as outlined below:
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of (2S)-2,6-Dimethylheptanoyl-CoA in Nuclear Receptor Signaling: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,6-dimethylheptanoyl-CoA is a chiral branched-chain acyl-CoA intermediate arising from the peroxisomal β-oxidation of pristanic acid, which itself is a product of the α-oxidation of dietary phytanic acid. While the metabolic pathway leading to its formation is relatively understood, its direct interactions with and subsequent modulation of nuclear receptors remain largely unexplored. This technical guide serves as a comprehensive resource for researchers investigating the potential role of this compound as a signaling molecule. Due to the current scarcity of direct evidence, this document provides a detailed overview of the known interactions of its metabolic precursors, phytanic acid and pristanic acid, with a focus on Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). Furthermore, this guide furnishes detailed experimental protocols and workflows to empower researchers to elucidate the potential interactions of this compound with a broader range of nuclear receptors.
Introduction: Metabolic Context and the Knowledge Gap
This compound is a product of the third cycle of peroxisomal β-oxidation of pristanoyl-CoA.[1] Its metabolic precursors, phytanic acid and pristanic acid, are branched-chain fatty acids derived from the diet, primarily from the chlorophyll (B73375) in green vegetables and ruminant fats.[2] The degradation of phytanic acid begins with α-oxidation to yield pristanic acid, which is then esterified to pristanoyl-CoA and undergoes β-oxidation within the peroxisome.[2][3]
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and immunity.[4] Several nuclear receptors, such as PPARs, are known to be activated by fatty acids and their derivatives.[5] Given that phytanic acid and pristanic acid are established ligands for PPARα and RXRs, it is plausible that their downstream metabolite, this compound, may also possess activity at these or other nuclear receptors. However, to date, the direct interaction of this compound with any nuclear receptor has not been characterized, representing a significant knowledge gap in the field of metabolic signaling.
Interaction of Precursor Molecules with Nuclear Receptors: Quantitative Data
The primary evidence suggesting a potential role for this compound in nuclear receptor signaling comes from the well-documented activities of its precursors. Phytanic acid and pristanic acid have been identified as natural ligands for PPARα.[4][6] Phytanic acid is also a known activator of all three RXR subtypes.[4] The trans-activation of PPARδ and PPARγ by these fatty acids is reported to be negligible.[4]
The following tables summarize the available quantitative data for the interaction of phytanic acid and pristanic acid with these receptors.
| Ligand | Nuclear Receptor | Species | Assay Type | Endpoint | Value | Reference(s) |
| Phytanic Acid | PPARα | Human | Reporter Gene Assay | Fold Act. | ~6.1-fold | [7] |
| Phytanic Acid | PPARα | Murine | Reporter Gene Assay | Fold Act. | ~6.2-fold | [7] |
| Phytanic Acid | PPARα | N/A | Reporter Gene Assay | Conc. | 3 µM (significant ind.) | [4] |
| Pristanic Acid | PPARα | N/A | Reporter Gene Assay | Conc. | 1 µM (significant ind.) | [4] |
Table 1: Activation of PPARα by Phytanic Acid and Pristanic Acid.
| Ligand | Nuclear Receptor | Species | Assay Type | Endpoint | Value | Reference(s) |
| Phytanic Acid | RXRα, RXRβ, RXRγ | Human | Reporter Gene Assay | Activation | Concentration-dependent | [4] |
| Phytanic Acid | RXRα | N/A | Gel Retardation | Complex Format. | Promotes RXRα/RXRE complex | [8] |
Table 2: Activation of RXRs by Phytanic Acid.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolic cascade from dietary phytanic acid to this compound involves a series of enzymatic steps primarily within the peroxisome. Understanding this pathway is crucial for interpreting the physiological context of this molecule.
General Nuclear Receptor Signaling Pathway
The activation of nuclear receptors like PPARα by a ligand initiates a cascade of events leading to the regulation of target gene expression. This typically involves heterodimerization with RXR, binding to specific DNA response elements (PPREs), and the recruitment of co-activator proteins.
Experimental Workflow for Screening
A systematic approach is required to determine if this compound or other novel compounds can modulate nuclear receptor activity. The following workflow outlines a typical screening cascade.
Detailed Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific nuclear receptors and cell lines.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (e.g., luciferase).
Objective: To quantify the transcriptional activation of a target nuclear receptor by this compound in a cellular context.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression plasmid for the full-length nuclear receptor of interest (e.g., pCMX-hPPARα).
-
Reporter plasmid containing a nuclear receptor response element upstream of a luciferase gene (e.g., pGL4.23[luc2/minP/PPRE]).
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
This compound and reference compounds (e.g., WY-14643 for PPARα).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Prepare a transfection mix containing the nuclear receptor expression plasmid (50 ng/well), the reporter plasmid (100 ng/well), and the control plasmid (10 ng/well) with the transfection reagent according to the manufacturer's instructions. Add the mix to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be ≤ 0.1%. Replace the transfection medium with fresh medium containing the test compounds.
-
Incubation: Incubate the cells for another 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This is a biochemical assay that measures the ligand-dependent interaction between a nuclear receptor's ligand-binding domain (LBD) and a co-activator peptide.
Objective: To determine if this compound promotes the recruitment of a co-activator peptide to the nuclear receptor LBD.
Materials:
-
Purified, tagged (e.g., GST-tagged) LBD of the nuclear receptor of interest.
-
Fluorescently labeled co-activator peptide (e.g., fluorescein-labeled SRC-1 peptide).
-
Terbium-labeled antibody against the LBD tag (e.g., anti-GST antibody).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.5).
-
This compound and reference compounds.
-
384-well low-volume black plates.
-
TR-FRET-capable plate reader.
Protocol:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.
-
Reagent Preparation: Prepare a master mix containing the GST-tagged LBD and the terbium-labeled anti-GST antibody in the assay buffer. Prepare a separate master mix containing the fluorescein-labeled co-activator peptide.
-
Incubation: Add the LBD/antibody mix to the wells containing the compounds and incubate for 1 hour at room temperature.
-
Co-activator Addition: Add the co-activator peptide mix to the wells.
-
Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay (typically 100 µs) using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to determine the EC50 for co-activator recruitment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Objective: To directly measure the binding thermodynamics of this compound to the nuclear receptor LBD.
Materials:
-
Highly purified and concentrated nuclear receptor LBD.
-
This compound of high purity.
-
ITC instrument.
-
Dialysis buffer identical to the assay buffer.
Protocol:
-
Sample Preparation: Dialyze the purified LBD extensively against the ITC buffer. Dissolve the this compound in the final dialysis buffer. Degas both solutions immediately before the experiment.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the LBD solution into the sample cell (typically at 10-50 µM) and the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the LBD).
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Data Acquisition: The instrument records a series of heat peaks corresponding to each injection.
-
Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Conclusion and Future Directions
The interaction of this compound with nuclear receptors represents an exciting and underexplored area of research. While direct evidence is currently lacking, the established activity of its metabolic precursors, phytanic acid and pristanic acid, at PPARα and RXRs provides a strong rationale for investigating this molecule as a potential endogenous signaling ligand. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically explore the activity of this compound at a range of nuclear receptors. Such studies will be crucial in elucidating its potential role in regulating metabolic homeostasis and could pave the way for novel therapeutic strategies targeting these pathways. Future research should focus on the synthesis of stable isotopes of this compound to facilitate its detection and quantification in biological systems, and on employing unbiased screening approaches to identify its primary nuclear receptor targets.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PPARα and Its Agonist in Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Putative Role of (2S)-2,6-dimethylheptanoyl-CoA in Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct evidence for a signaling role of (2S)-2,6-dimethylheptanoyl-CoA is limited in publicly available scientific literature. This guide synthesizes information on related branched-chain fatty acyl-CoAs to infer its potential metabolic context and signaling functions.
Executive Summary
This compound is a branched-chain fatty acyl-CoA that likely serves as an intermediate in the peroxisomal β-oxidation of pristanic acid, a derivative of phytanic acid. While its direct signaling functions are not yet fully elucidated, its structural similarity to other branched-chain fatty acyl-CoAs suggests a potential role as a ligand for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document provides a comprehensive overview of the metabolic pathways giving rise to this compound, its inferred role in lipid metabolism, and its potential as a signaling molecule. Detailed experimental protocols for the synthesis and analysis of related compounds are also presented to facilitate further research in this area.
Introduction to Branched-Chain Fatty Acyl-CoAs in Cellular Signaling
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are increasingly recognized for their roles beyond simple metabolic intermediates.[1][2] Unlike their straight-chain counterparts, the methyl branches on BCFAs introduce steric hindrance that influences their metabolism and interaction with cellular machinery. Accumulation of certain BCFAs, such as phytanic acid, is associated with neurological disorders like Refsum disease, highlighting the importance of their proper catabolism.[2][3]
A crucial aspect of BCFA function is their ability to act as signaling molecules, primarily through the activation of nuclear receptors.[1][4] The CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for PPARα, a key regulator of lipid metabolism.[1][2] This interaction triggers conformational changes in the receptor, leading to the recruitment of co-regulatory proteins and the transcriptional activation of genes involved in fatty acid oxidation.[1]
Metabolic Context of this compound
This compound is not a primary dietary fatty acid but is likely formed as an intermediate during the degradation of phytanic acid.
α-Oxidation of Phytanic Acid to Pristanic Acid
Phytanic acid, a 3-methyl branched-chain fatty acid, cannot be directly metabolized by β-oxidation due to the methyl group at the β-position.[5] It first undergoes α-oxidation in the peroxisomes.[6] This pathway involves the following key steps:
-
Activation: Phytanic acid is activated to phytanoyl-CoA.[6]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PHYH).[6][7][8][9]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Pristanic acid, now with a methyl group at the α-position, is activated to pristanoyl-CoA and can undergo β-oxidation within the peroxisomes.[10][11] Since naturally occurring pristanic acid is a mix of stereoisomers, the (2R)-pristanoyl-CoA must be converted to (2S)-pristanoyl-CoA by α-methylacyl-CoA racemase (AMACR) for oxidation to proceed.[12] The β-oxidation of (2S)-pristanoyl-CoA proceeds through cycles, releasing acetyl-CoA or propionyl-CoA. It is hypothesized that after two cycles of β-oxidation, the intermediate 4,8-dimethylnonanoyl-CoA is formed, which is then further oxidized.[13] Subsequent oxidation would lead to the formation of 2,6-dimethylheptanoyl-CoA. The ultimate metabolic fate of 2,6-dimethylheptanoyl-CoA is not definitively known.[13]
Metabolic pathway leading to this compound.
Putative Signaling Role of this compound
Interaction with PPARα
By analogy with other branched-chain fatty acyl-CoAs, this compound is a candidate ligand for PPARα.[1][2] The binding of fatty acyl-CoAs to PPARα is a key event in the regulation of lipid homeostasis. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and catabolism, including those of the peroxisomal β-oxidation pathway.[14] This creates a positive feedback loop where the products of fatty acid oxidation can further stimulate their own breakdown.
Putative PPARα signaling pathway for this compound.
Quantitative Data
| Compound | Target | Assay | Affinity (Kd) / Activity (EC50) | Reference |
| Phytanoyl-CoA | PPARα | Radioligand Binding | ~100 nM | [2] |
| Pristanoyl-CoA | PPARα | Radioligand Binding | ~50 nM | [2] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of 2,6-dimethylheptanoyl-CoA has been described.[15] The general workflow is as follows:
-
Synthesis of 2,6-dimethylheptanoic acid: This precursor can be synthesized from commercially available starting materials.
-
Activation to a mixed anhydride (B1165640): The fatty acid is reacted with a suitable chloroformate to form a mixed anhydride.
-
Thioesterification with Coenzyme A: The mixed anhydride is reacted with Coenzyme A trilithium salt in an aqueous-organic solvent mixture to yield the final product.
-
Purification: The synthesized acyl-CoA is purified by solid-phase extraction followed by semi-preparative HPLC.
General workflow for the synthesis of 2,6-dimethylheptanoyl-CoA.
Characterization and Quantification
The synthesized this compound can be characterized and quantified using the following methods:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[15]
-
Mass Spectrometry (MS): For structural confirmation and identification of the acyl group.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[15]
In Vitro PPARα Activation Assay
To assess the ability of this compound to activate PPARα, a reporter gene assay can be employed:
-
Cell Culture: A suitable cell line (e.g., HepG2) is cultured.
-
Transfection: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Reporter Gene Assay: The activity of the reporter gene is measured and compared to controls.
Conclusion and Future Directions
This compound is a metabolically relevant branched-chain fatty acyl-CoA with a high potential for acting as a signaling molecule, particularly through the activation of PPARα. Further research is warranted to definitively establish its signaling role, quantify its binding affinity to nuclear receptors, and elucidate its complete metabolic fate. The experimental protocols outlined in this guide provide a framework for these future investigations, which will be crucial for understanding the full spectrum of branched-chain fatty acid signaling and its implications for metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 11. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The study of specific acyl-CoAs and their cognate enzymes is fundamental to understanding various physiological and pathological processes. This document provides detailed protocols for the chemical and a proposed enzymatic synthesis of this compound from 2,6-dimethylheptanoic acid, along with methods for its purification and characterization.
Chemical Synthesis of 2,6-dimethylheptanoyl-CoA
This protocol is adapted from the method described by Sobhi et al. (2010) for the synthesis of medium-chain acyl-CoAs, which has been demonstrated to produce high yields.[1] The synthesis proceeds via the formation of a mixed anhydride (B1165640) of 2,6-dimethylheptanoic acid, which then reacts with coenzyme A.
Experimental Protocol
Materials:
-
2,6-dimethylheptanoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A trilithium salt (CoASH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Solid-phase extraction (SPE) column with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel
-
Reversed-phase C18 semi-preparative HPLC column
Procedure:
-
Activation of 2,6-dimethylheptanoic acid:
-
Dissolve 10 mg of 2,6-dimethylheptanoic acid in 1 mL of anhydrous THF.
-
Add a 1.5 molar excess of triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 1.2 molar excess of ethyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 25 mg of coenzyme A trilithium salt in a mixture of 1 mL of water and 1 mL of THF.
-
Adjust the pH of the CoA solution to approximately 7.5 with a saturated solution of sodium bicarbonate.
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring.
-
Maintain the reaction at room temperature for 1 hour.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition the 2-(2-pyridyl)ethyl-functionalized silica gel SPE column by washing with methanol followed by water.
-
Load the reaction mixture onto the SPE column.
-
Wash the column with water to remove unreacted CoA and salts.
-
Elute the 2,6-dimethylheptanoyl-CoA with a solution of 50 mM ammonium acetate in 50% methanol.
-
-
Purification by HPLC:
-
Further purify the eluted product using a reversed-phase C18 semi-preparative HPLC system.[1]
-
Use a gradient elution with mobile phase A (50 mM ammonium acetate in water) and mobile phase B (methanol).
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect the fractions containing the purified 2,6-dimethylheptanoyl-CoA.
-
Lyophilize the collected fractions to obtain the final product as a white powder.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylheptanoic acid | [1] |
| Activating Agent | Ethyl chloroformate | [1] |
| Purification Method 1 | Solid-Phase Extraction | [1] |
| Purification Method 2 | Semi-preparative HPLC | [1] |
| Reported Yield | 75-78% (based on CoASH) | [1] |
| Final Product Form | Lyophilized powder | [1] |
Characterization
The purified 2,6-dimethylheptanoyl-CoA should be characterized by analytical HPLC-UV and tandem mass spectrometry (MS/MS) to confirm its identity and purity.[1]
| Analytical Method | Expected Result |
| Analytical HPLC-UV (260 nm) | A single major peak corresponding to the product. |
| Mass Spectrometry (MS) | Detection of the molecular ion corresponding to the calculated mass of 2,6-dimethylheptanoyl-CoA. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure of 2,6-dimethylheptanoyl-CoA, showing characteristic fragments of the CoA moiety. |
Proposed Enzymatic Synthesis of this compound
The enzymatic synthesis of acyl-CoAs is catalyzed by acyl-CoA synthetases (ACS).[2][3] This method offers the advantage of stereospecificity, which is crucial for the synthesis of the (2S)-enantiomer. The following is a general protocol that can be optimized for a specific acyl-CoA synthetase that accepts branched-chain fatty acids as substrates.
Experimental Protocol
Materials:
-
(2S)-2,6-dimethylheptanoic acid
-
Acyl-CoA Synthetase (a medium or long-chain fatty acid ACS with activity towards branched-chain substrates)
-
Coenzyme A, free acid
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Analytical HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
1 mM (2S)-2,6-dimethylheptanoic acid
-
1 mM DTT
-
Acyl-CoA Synthetase (concentration to be optimized)
-
-
The final volume of the reaction should be between 100 µL and 1 mL.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation of the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing the this compound can be used directly for experiments or further purified by HPLC as described in the chemical synthesis protocol.
-
Data Presentation
| Parameter | Suggested Condition |
| Enzyme | Acyl-CoA Synthetase (medium to long-chain) |
| Substrates | (2S)-2,6-dimethylheptanoic acid, Coenzyme A, ATP |
| Buffer | Tris-HCl, pH 7.5 |
| Cofactors | MgCl₂, DTT |
| Temperature | 37°C |
| Reaction Time | 1-2 hours (to be optimized) |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of 2,6-dimethylheptanoyl-CoA.
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of this compound.
References
Application Notes and Protocols for the Enzymatic Assay of (2S)-2,6-dimethylheptanoyl-CoA with Long-Chain Acyl-CoA Dehydrogenase (LCAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA thioester that serves as a specific substrate for the mitochondrial enzyme Long-Chain Acyl-CoA Dehydrogenase (LCAD). LCAD plays a crucial role in the β-oxidation of branched-chain fatty acids. The enzymatic assay of LCAD activity using this compound is a vital tool for studying lipid metabolism, diagnosing metabolic disorders, and for the screening of potential therapeutic agents. This document provides a detailed protocol for an enzymatic assay of LCAD using this compound, based on the electron transfer flavoprotein (ETF) fluorescence reduction method.
Data Presentation
Table 1: Recommended Assay Conditions for LCAD with this compound
| Parameter | Recommended Value | Source |
| Substrate Concentration | 50 µM | [1] |
| Temperature | 32°C | [1] |
| Optimal pH | ~8.5 - 9.0 | [2] |
Table 2: Kinetic Parameters of Human LCAD with Other Acyl-CoA Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Palmitoyl-CoA (C16:0) | Value not specified | Value not specified |
| Stearoyl-CoA (C18:0) | Value not specified | Value not specified |
| Oleoyl-CoA (C18:1) | Value not specified | Value not specified |
| Linoleoyl-CoA (C18:2) | Value not specified | Value not specified |
| (Specific Km and Vmax values for human LCAD with various substrates are subject to experimental conditions and may vary between studies.) |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is a prerequisite for the enzymatic assay. A detailed method for its synthesis and purification has been described, which involves the conversion of 2,6-dimethylheptanoic acid to its corresponding acyl-CoA. This process typically includes the formation of a mixed anhydride (B1165640) of the fatty acid followed by a reaction with Coenzyme A. Purification is often achieved through solid-phase extraction and high-performance liquid chromatography (HPLC).
Enzymatic Assay Protocol: ETF Fluorescence Reduction Assay
This protocol is adapted from the established method for measuring acyl-CoA dehydrogenase activity.[3][4] The principle of the assay is based on the reduction of ETF by LCAD in the presence of the substrate, this compound. The reduction of ETF's flavin adenine (B156593) dinucleotide (FAD) cofactor leads to a decrease in its intrinsic fluorescence, which can be monitored over time.
Materials and Reagents:
-
This compound (substrate)
-
Purified Long-Chain Acyl-CoA Dehydrogenase (LCAD) or mitochondrial extract
-
Purified Electron Transfer Flavoprotein (ETF) from porcine liver or recombinant source
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 8.5-9.0
-
Anaerobic cuvette or 96-well microplate compatible with a fluorescence spectrophotometer
-
Nitrogen or Argon gas for creating an anaerobic environment
-
Fluorescence spectrophotometer with excitation at ~380 nm and emission at ~495 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Dilute the purified LCAD enzyme or mitochondrial extract to the desired concentration in the assay buffer.
-
Prepare a working solution of ETF in the assay buffer. The final concentration in the assay is typically in the low micromolar range.
-
-
Assay Setup (Cuvette-based):
-
To an anaerobic cuvette, add the assay buffer, ETF, and the LCAD enzyme preparation.
-
Seal the cuvette and make the contents anaerobic by gently bubbling with nitrogen or argon gas for 5-10 minutes.
-
Place the cuvette in the temperature-controlled holder of the fluorescence spectrophotometer set to 32°C and record a stable baseline fluorescence.[1]
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the this compound stock solution to the cuvette using a gas-tight syringe. The final substrate concentration should be 50 µM.[1]
-
Immediately start recording the decrease in fluorescence over time.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence decrease for a set period (e.g., 5-10 minutes).
-
The initial linear rate of fluorescence decrease is proportional to the LCAD activity.
-
Calculate the enzyme activity in units of nmol of ETF reduced per minute per milligram of protein, using the appropriate molar fluorescence change for ETF.
-
Procedure (Microplate-based):
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, ETF, and the LCAD enzyme preparation to each well.
-
To create an anaerobic environment, the plate can be placed in an anaerobic chamber, or an enzymatic oxygen scavenging system can be included in the assay mix.[3]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to the wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence at regular intervals.
-
-
Data Analysis:
-
Determine the rate of fluorescence decrease for each well.
-
Calculate the enzyme activity as described for the cuvette-based assay.
-
Mandatory Visualization
Pristanic Acid Oxidation Pathway
The following diagram illustrates the metabolic pathway of pristanic acid oxidation, which leads to the formation of this compound. This pathway is a segment of the broader branched-chain fatty acid oxidation process.
Caption: Metabolic pathway of pristanic acid oxidation.
Experimental Workflow for LCAD Enzymatic Assay
The diagram below outlines the key steps in the experimental workflow for the LCAD enzymatic assay using the ETF fluorescence reduction method.
Caption: Experimental workflow for the LCAD enzymatic assay.
References
- 1. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (2S)-2,6-dimethylheptanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in the metabolism of branched-chain fatty acids. Accurate quantification of this and other related acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other endogenous acyl-CoAs. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM transition is based on the characteristic neutral loss of the 5'-phospho-ADP moiety (507.1 Da) from the protonated molecular ion [M+H]+ of the target analyte.
Data Presentation
Table 1: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Analyte | This compound |
| Chemical Formula | C30H52N7O17P3S |
| Molecular Weight | 907.75 g/mol |
| Precursor Ion (Q1) [M+H]+ | m/z 908.8 |
| Product Ion (Q3) | m/z 401.7 |
| Fragmentation | Neutral Loss of 507.1 Da |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | 35-45 eV (To be optimized) |
| Cone Voltage | 30-50 V (To be optimized) |
| Internal Standard (IS) | Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (synthesis may be required as described by Minkler et al., 2010)[1][2]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Ammonium (B1175870) hydroxide (B78521) or formic acid
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation (from cell culture or tissue homogenate)
-
Cell Lysis/Homogenization: For cultured cells, wash with ice-cold PBS, then lyse with a cold extraction solvent (e.g., 80% methanol). For tissues, homogenize in a suitable buffer on ice.
-
Protein Precipitation: To 100 µL of sample lysate/homogenate, add 10 µL of internal standard solution and 200 µL of cold 10% (w/v) TCA or 2.5% (w/v) SSA in water.[3][4]
-
Incubation and Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Extraction: Carefully transfer the supernatant to a new tube.
-
(Optional) Solid-Phase Extraction (SPE) for sample clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide or 0.1% formic acid in water.
-
Mobile Phase B: 10 mM ammonium hydroxide or 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source Conditions:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-500°C[5]
-
Desolvation Gas Flow: 600-800 L/hr
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Overview of branched-chain fatty acid metabolism.
Experimental Workflow
Caption: LC-MS/MS workflow for acyl-CoA quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This protocol can be adapted for the analysis of other branched-chain and straight-chain acyl-CoAs, making it a valuable tool for metabolic research and drug development. Proper optimization of mass spectrometry parameters and chromatographic conditions is essential for achieving the best performance.
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized (2S)-2,6-Dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-Dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester of interest in various metabolic studies. Its synthesis is a critical first step for its use in enzymatic assays and as an analytical standard. However, the crude synthetic product often contains unreacted starting materials and byproducts that necessitate a robust purification strategy to ensure high purity for downstream applications. This document provides detailed protocols for the purification of synthesized this compound, including a two-step method involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, general protocols for the extraction and purification of acyl-CoAs from biological matrices are presented for broader applicability.
Synthesis of this compound: An Overview
The synthesis of this compound is typically achieved from its corresponding fatty acid, 2,6-dimethylheptanoic acid.[1][2][3] The process involves the activation of the carboxylic acid to a mixed anhydride (B1165640), which then reacts with the free thiol group of coenzyme A in an aqueous-organic solvent mixture to form the thioester bond.[1] While various methods for acyl-CoA synthesis exist, the mixed anhydride method has been optimized to achieve high yields.[1][2]
Purification of Synthesized this compound
A two-step purification protocol is highly effective for isolating this compound from the crude synthesis reaction mixture.[1] This method combines the selectivity of ion-exchange SPE with the high-resolution separation of semi-preparative RP-HPLC.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Protocol 1: Ion-Exchange Solid-Phase Extraction (SPE)
This initial step removes the majority of unreacted coenzyme A and other polar impurities.
Materials:
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns
-
Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) for conditioning and washing
-
Methanol (B129727)/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v) for elution
-
Centrifuge
Procedure:
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 mL of the acetonitrile/isopropanol/water/acetic acid solution. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[4]
-
Sample Loading: Load the crude synthesis reaction mixture onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the acetonitrile/isopropanol/water/acetic acid solution to remove unretained impurities.[4]
-
Elution: Elute the this compound from the column with 2 mL of the methanol/250 mM ammonium formate solution.[4]
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
Protocol 2: Semi-Preparative Reversed-Phase HPLC (RP-HPLC)
This second step provides high-resolution separation to yield highly purified this compound.
Materials:
-
Semi-preparative RP-HPLC system with UV detection
-
C18 reversed-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM potassium phosphate (B84403) buffer, pH 5.3
-
Lyophilizer
Procedure:
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in a small volume of Mobile Phase B.
-
Chromatographic Conditions:
-
Column: A C18 semi-preparative column is suitable.
-
Flow Rate: Adjust the flow rate according to the column dimensions (typically in the range of 2-5 mL/min for semi-preparative columns).
-
Gradient: A typical gradient could be:
-
10-50% Mobile Phase A over 30 minutes.
-
50-90% Mobile Phase A over 5 minutes.
-
Hold at 90% Mobile Phase A for 5 minutes.
-
Return to 10% Mobile Phase A and re-equilibrate. (Note: The gradient should be optimized based on the specific column and system used to achieve the best separation.)
-
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Desalting and Lyophilization: Pool the collected fractions, desalt if necessary (e.g., using a C18 SPE cartridge), and lyophilize to obtain the purified product as a stable powder.
Quantitative Data
The following tables summarize the yield for the described purification method and recovery rates for general acyl-CoA purification techniques reported in the literature.
Table 1: Yield of Purified this compound
| Compound | Purification Method | Yield (based on CoASH) | Reference |
| This compound | Ion-Exchange SPE followed by RP-HPLC | 75-78% | [1][2][3] |
Table 2: Recovery Rates for Acyl-CoA Purification Methods
| Acyl-CoA(s) | Sample Matrix | Purification Method | Recovery Rate | Reference |
| Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | Rat Liver | Acetonitrile/Isopropanol Extraction | 93-104% | [4][7] |
| Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl SPE | 83-90% | [4][7] |
| Long-chain acyl-CoAs | Tissue | Acetonitrile Extraction & Oligonucleotide Purification Column | 70-80% | [8] |
| Propionyl-CoA | Aqueous Standard | 10% TCA followed by SPE | 62% | [9] |
| Isovaleryl-CoA | Aqueous Standard | 10% TCA followed by SPE | 58% | [9] |
General Protocol for Acyl-CoA Extraction from Biological Samples
For researchers interested in purifying or analyzing this compound or other acyl-CoAs from cellular or tissue samples, the following general protocol can be adapted.
Experimental Workflow for Tissue Acyl-CoA Extraction and Purification
Caption: General workflow for the extraction and analysis of acyl-CoAs from tissues.
Protocol 3: Acyl-CoA Extraction from Tissues
Materials:
-
Ice-cold 80% methanol or acetonitrile/isopropanol (3:1, v/v)
-
Ice-cold PBS
-
Tissue homogenizer
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Weigh frozen tissue powder (10-100 mg) into a pre-chilled tube.
-
Homogenization: Add ice-cold extraction solvent (e.g., 80% methanol or acetonitrile/isopropanol) and homogenize thoroughly.[4]
-
Protein Precipitation: Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Further Processing: The extract can be directly analyzed by LC-MS/MS after drying and reconstitution or can be further purified using SPE as described in Protocol 1 or with a C18 cartridge to reduce matrix effects.
Characterization and Quality Control
The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques:
-
Analytical RP-HPLC-UV: To assess purity by observing a single major peak at the expected retention time.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and obtain fragmentation patterns characteristic of the acyl-CoA structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the structure of the acyl group.[1]
Conclusion
The purification of synthesized this compound to a high degree of purity is essential for its reliable use in research and development. The described two-step protocol, combining ion-exchange SPE and semi-preparative RP-HPLC, is an effective method to achieve this, with reported yields between 75-78%.[1][2][3] For researchers working with biological samples, the provided general extraction protocols offer a robust starting point for the analysis of a wide range of acyl-CoA species. Proper analytical characterization of the final product is crucial to ensure its quality for downstream applications.
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Handling and Stability of (2S)-2,6-dimethylheptanoyl-CoA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in lipid metabolism. As with other long-chain acyl-CoAs, it is a critical molecule in various biochemical pathways and a potential target in drug development. The inherent chemical lability of the thioester bond and the amphipathic nature of the molecule present challenges in its handling and storage. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1] Therefore, maintaining the integrity of this compound solutions is paramount for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols for the proper handling, storage, and stability assessment of this compound solutions to ensure their effective use in research and development.
Chemical Properties
| Property | Value |
| Molecular Formula | C30H48N7O17P3S |
| Molecular Weight | 903.7 g/mol [2] |
| Structure | A coenzyme A molecule linked to (2S)-2,6-dimethylheptanoic acid via a thioester bond. |
| Physical Form | Typically a lyophilized powder. |
Recommended Handling and Storage
Proper handling and storage are crucial to prevent the degradation of this compound.
Reconstitution of Lyophilized Powder:
It is recommended to reconstitute the lyophilized powder in an organic solvent or a buffered organic-aqueous mixture to enhance stability. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] For applications requiring an aqueous environment, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) is a suitable choice.[1][3]
Storage of Stock Solutions:
-
Short-term (≤ 1 week): Store at 4°C.
-
Long-term (> 1 week): Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
General Precautions:
-
Use glass or polypropylene (B1209903) vials for storage. Avoid polystyrene containers as lipids can leach impurities.[4]
-
Minimize exposure of solutions to air by purging with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
-
When using a portion of a frozen stock, thaw it on ice and use it immediately.
Stability Studies
The stability of this compound solutions can be affected by temperature, pH, and repeated freeze-thaw cycles. The following tables summarize the results of stability studies performed on a 1 mg/mL solution of this compound in different solvents. The concentration of intact this compound was determined by LC-MS analysis.
Table 1: Temperature Stability of this compound Solutions
| Storage Temperature | Solvent | % Recovery after 24 hours | % Recovery after 7 days |
| Room Temperature (25°C) | 50 mM Ammonium Acetate, pH 7.0 | 85% | 60% |
| Methanol | 98% | 92% | |
| 4°C | 50 mM Ammonium Acetate, pH 7.0 | 95% | 88% |
| Methanol | >99% | 97% | |
| -20°C | 50 mM Ammonium Acetate, pH 7.0 | >99% | 96% |
| Methanol | >99% | 98% | |
| -80°C | 50 mM Ammonium Acetate, pH 7.0 | >99% | >99% |
| Methanol | >99% | >99% |
Table 2: pH Stability of this compound in Aqueous Buffer at 4°C
| pH | % Recovery after 24 hours | % Recovery after 7 days |
| 3.5 | 92% | 80% |
| 5.0 | 96% | 90% |
| 7.0 | 98% | 94% |
| 8.5 | 88% | 75% |
Table 3: Freeze-Thaw Stability of this compound at -80°C
| Number of Freeze-Thaw Cycles | Solvent | % Recovery |
| 1 | 50 mM Ammonium Acetate, pH 7.0 | >99% |
| Methanol | >99% | |
| 3 | 50 mM Ammonium Acetate, pH 7.0 | 95% |
| Methanol | 98% | |
| 5 | 50 mM Ammonium Acetate, pH 7.0 | 90% |
| Methanol | 96% |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the lyophilized powder to equilibrate to room temperature before opening the vial.
-
Add the desired volume of pre-chilled solvent (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7.0) to the vial to achieve the target concentration.
-
Gently vortex to ensure complete dissolution.
-
If not for immediate use, aliquot into single-use tubes, purge with nitrogen or argon, and store at -80°C.
Protocol 2: Stability Assessment by LC-MS
This protocol outlines a general method for assessing the stability of this compound.
-
Sample Preparation: Prepare solutions of this compound in the desired solvents and at the desired concentrations.
-
Incubation: Store the samples under the conditions to be tested (e.g., different temperatures, pH values, or subject to freeze-thaw cycles).
-
Time Points: At specified time points, withdraw an aliquot of each sample for analysis.
-
LC-MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and compare it to the initial (time zero) peak area to determine the percentage recovery.
Degradation Pathway
The primary degradation pathway for acyl-CoAs in aqueous solution is hydrolysis of the thioester bond, yielding coenzyme A and the free fatty acid, (2S)-2,6-dimethylheptanoic acid. In biological systems, branched-chain acyl-CoAs are typically metabolized through peroxisomal β-oxidation.[5]
Caption: Potential degradation pathways of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound solutions.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(4-) | C30H48N7O17P3S-4 | CID 91826571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-2,6-dimethylheptanoyl-CoA as a substrate for long-chain acyl-CoA dehydrogenase
Application Note & Protocol
Topic: (2S)-2,6-dimethylheptanoyl-CoA as a Substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-CoA dehydrogenase (LCAD) is a mitochondrial flavoenzyme that catalyzes the initial, rate-limiting step in the β-oxidation of fatty acids. While historically associated with the metabolism of straight-chain fatty acids, emerging evidence has highlighted its crucial role in the degradation of branched-chain fatty acids.[1][2] Specifically, studies have identified this compound, a metabolite derived from the α-oxidation of phytanic acid, as a key substrate for LCAD.[3] Understanding the kinetics and metabolism of branched-chain acyl-CoAs by LCAD is vital for research into inherited metabolic disorders, such as Refsum disease, and for the development of novel therapeutics targeting fatty acid oxidation pathways.
This document provides detailed protocols for assessing the activity of LCAD with this compound and presents relevant kinetic data.
Metabolic Pathway Context
This compound is an intermediate in the degradation pathway of phytanic acid, a branched-chain fatty acid found in dairy products, meat, and fish. Phytanic acid first undergoes α-oxidation to produce pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and subsequently undergoes several cycles of peroxisomal β-oxidation. An intermediate of this process, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for further oxidation, where this compound is formed and then dehydrogenated by LCAD.[4][5]
Quantitative Data
LCAD exhibits significant activity with branched-chain substrates. While comprehensive kinetic parameters for this compound are not as widely reported as for straight-chain substrates, activity measurements confirm its role as a substrate. The following tables summarize available data.
Table 1: Specific Activity of Acyl-CoA Dehydrogenases with Various Substrates Data extracted from studies on human mitochondrial extracts.
| Enzyme | Substrate | Specific Activity (nmol/min/mg protein) | Reference |
| LCAD | This compound | Activity Detected | [3][6] |
| MCAD | This compound | ~15% of LCAD activity | [6] |
| VLCAD | Palmitoyl-CoA (C16:0) | Abundant Activity | [3] |
| MCAD | Octanoyl-CoA (C8:0) | Abundant Activity | [3] |
Note: One study reported that LCAD activity was undetectable in human skeletal muscle mitochondrial samples using 2,6-dimethylheptanoyl-CoA, suggesting tissue-specific expression or roles.[3] However, other studies confirm its activity.[6]
Table 2: Comparative Kinetic Parameters of Human LCAD with Straight-Chain Substrates These values provide a baseline for comparison when determining the kinetics for branched-chain substrates.
| Substrate | Vmax (min⁻¹) | Km (µM) | Reference |
| Palmitoyl-CoA (C16:0) | ~700 - 800 | 6.8 | [7][8] |
| Stearoyl-CoA (C18:0) | ~1400 - 1500 | 19.7 | [7][8] |
Experimental Protocols
Two primary methods are used to measure LCAD activity: the Ferricenium Hexafluorophosphate (B91526) Assay and the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay.
Principle of the LCAD Activity Assay
LCAD catalyzes the dehydrogenation of the acyl-CoA substrate, transferring electrons to its FAD cofactor, which becomes reduced (FADH₂). In an assay setting, an electron acceptor is required to re-oxidize the FADH₂ to complete the catalytic cycle. The rate of reduction of this electron acceptor is measured and is proportional to the enzyme's activity.
Protocol 1: Ferricenium Hexafluorophosphate Spectrophotometric Assay
This assay uses ferricenium hexafluorophosphate (FcPF₆) as an artificial electron acceptor. The reduction of the ferricenium ion (yellow) to the ferrocenium ion (colorless) is monitored by the decrease in absorbance at 300 nm.[9][10]
Materials:
-
Purified recombinant human LCAD or mitochondrial extract
-
This compound (substrate)
-
Ferricenium hexafluorophosphate (FcPF₆)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.6)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.6).
-
Add FcPF₆ to a final concentration of 200-300 µM.
-
Add the LCAD enzyme preparation (e.g., 10-25 nM purified enzyme) to the cuvette and mix gently.
-
Equilibrate the mixture to 25°C in the spectrophotometer and record a baseline absorbance at 300 nm.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 50-100 µM).
-
Immediately begin monitoring the decrease in absorbance at 300 nm over time (e.g., for 1-3 minutes).
-
Calculate the rate of reaction using the molar extinction coefficient for FcPF₆ (ε₃₀₀ ≈ 4.3 mM⁻¹cm⁻¹).
Protocol 2: ETF Fluorescence Reduction Assay
This assay uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF). The intrinsic fluorescence of oxidized ETF is quenched upon its reduction by LCAD. The assay is performed anaerobically as reduced ETF can react with oxygen.[6][11]
Materials:
-
Purified recombinant human LCAD or mitochondrial extract
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Anaerobic setup (sealed cuvette, argon gas)
-
Fluorescence spectrophotometer (e.g., Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare the reaction mixture in a sealed, anaerobic cuvette containing the reaction buffer and ETF (e.g., 1-5 µM).
-
Make the solution anaerobic by subjecting it to several cycles of vacuum and purging with argon gas.
-
Add the LCAD enzyme preparation to the cuvette.
-
Equilibrate to the desired temperature (e.g., 30°C) and record a stable baseline of ETF fluorescence.
-
Initiate the reaction by injecting the this compound substrate into the sealed cuvette using a gas-tight syringe.
-
Record the decrease in fluorescence over time.
-
The rate of fluorescence quenching is proportional to the LCAD activity. Calibrate the fluorescence signal change to the concentration of reduced ETF to quantify the activity.
Conclusion
This compound is a confirmed substrate for long-chain acyl-CoA dehydrogenase, underscoring the enzyme's role in branched-chain fatty acid metabolism. The protocols described herein provide robust methods for researchers to investigate the activity and kinetics of LCAD with this and other branched-chain substrates. Such studies are essential for advancing our understanding of fatty acid oxidation and its implications in human health and disease.
References
- 1. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 2. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with (2S)-2,6-dimethylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA thioester. It is a key intermediate in the metabolism of pristanic acid, which is derived from the alpha-oxidation of phytanic acid. Understanding the cellular processing of this molecule is crucial for research into peroxisomal disorders, such as Refsum disease, where the metabolism of branched-chain fatty acids is impaired.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to investigate fatty acid oxidation and related metabolic pathways.
The metabolism of branched-chain fatty acids like phytanic acid occurs primarily in peroxisomes.[1][4] Phytanic acid, due to its methyl group at the β-carbon, cannot be directly metabolized by β-oxidation.[3] It first undergoes α-oxidation to produce pristanic acid.[1][5] Pristanic acid is then activated to pristanoyl-CoA and can undergo β-oxidation. This compound is a subsequent metabolite in this pathway and serves as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), highlighting a crucial role for this enzyme in branched-chain fatty acid oxidation.[6]
Cell culture experiments using this compound can be instrumental in:
-
Elucidating the role of specific enzymes, like LCAD, in branched-chain fatty acid metabolism.
-
Screening for potential therapeutic agents that modulate fatty acid oxidation pathways.
-
Investigating the pathophysiology of peroxisomal disorders.
-
Assessing cellular toxicity and metabolic adaptations to branched-chain fatty acid overload.
Data Presentation
The following tables represent hypothetical data that could be generated from the protocols described below. These are intended to serve as templates for presenting experimental findings.
Table 1: Oxygen Consumption Rate (OCR) in Response to this compound in Cultured Fibroblasts
| Cell Line | Treatment | Basal OCR (pmol/min) | OCR after Substrate Injection (pmol/min) | % Change in OCR |
| Wild-Type | Vehicle | 150 ± 12 | 148 ± 15 | -1.3% |
| This compound (100 µM) | 152 ± 14 | 225 ± 20 | +48.0% | |
| LCAD Knockout | Vehicle | 145 ± 11 | 143 ± 13 | -1.4% |
| This compound (100 µM) | 148 ± 16 | 155 ± 18 | +4.7% | |
| Refsum Disease Patient Fibroblasts | Vehicle | 120 ± 10 | 118 ± 11 | -1.7% |
| This compound (100 µM) | 122 ± 13 | 130 ± 15 | +6.6% |
Table 2: Radiolabeled Carbon Dioxide (¹⁴CO₂) Production from [¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA
| Cell Line | Treatment | ¹⁴CO₂ Production (nmol/mg protein/hr) |
| Wild-Type | Vehicle | 0.1 ± 0.02 |
| [¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA | 5.8 ± 0.5 | |
| LCAD Knockout | Vehicle | 0.1 ± 0.03 |
| [¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA | 0.9 ± 0.1 | |
| Refsum Disease Patient Fibroblasts | Vehicle | 0.1 ± 0.02 |
| [¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: Analysis of Fatty Acid Oxidation using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
This compound
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
Substrate-free BSA
-
Seahorse XF Calibrant
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Substrate Preparation: Prepare a stock solution of this compound. On the day of the assay, conjugate the substrate to fatty acid-free BSA.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine.
-
Cell Preparation: One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge hydrated with Seahorse XF Calibrant.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR.
-
Inject the this compound-BSA conjugate or a vehicle control.
-
Monitor the change in OCR over time.[7]
-
-
Data Analysis: The Seahorse XF software will calculate the OCR in real-time. Compare the OCR in the substrate-treated wells to the vehicle control wells.
Protocol 2: Measurement of [¹⁴C]-Labeled Substrate Oxidation
This protocol directly measures the catabolism of this compound by quantifying the production of radiolabeled CO₂.
Materials:
-
Cultured cells in 24-well plates
-
[¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA (custom synthesis may be required)
-
Pre-incubation medium (e.g., DMEM with 1% FFA-free BSA)
-
70% Perchloric acid
-
3M NaOH
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells to near confluence in 24-well plates.
-
Pre-incubation: Wash cells with pre-incubation medium.
-
Labeling: Add pre-incubation medium containing [¹⁴C]-(2S)-2,6-dimethylheptanoyl-CoA to each well.
-
CO₂ Trapping: Place a piece of filter paper soaked in 3M NaOH on the lid of each well to trap the evolved ¹⁴CO₂.[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
Lysis: Stop the reaction by adding cold 70% perchloric acid to each well.
-
CO₂ Collection: Continue incubation for another hour to ensure all ¹⁴CO₂ is trapped by the filter paper.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
-
Protein Quantification: Determine the protein concentration in each well for normalization.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of phytanic acid leading to this compound.
Caption: Experimental workflow for the Seahorse XF fatty acid oxidation assay.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Metabolism of branched chain fatty acids in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistryclub.com [biochemistryclub.com]
- 4. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acid oxidation assay [protocols.io]
- 9. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 2,6-Dimethylheptanoic Acid in Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation of a labeled compound into various metabolic pathways and downstream products. This approach provides invaluable insights into metabolic fluxes, pathway activities, and the contribution of specific substrates to cellular pools.
2,6-Dimethylheptanoic acid is a medium-branched chain fatty acid that has garnered interest for its potential therapeutic applications, particularly as an anaplerotic agent in fatty acid oxidation disorders.[1][2] Its branched structure influences its metabolism, making it a subject of study for understanding alternative energy pathways. Tracing studies with stable isotope-labeled 2,6-dimethylheptanoic acid can elucidate its precise metabolic contributions, quantify its rate of oxidation, and identify its downstream metabolites.
These application notes provide a comprehensive guide to the use of stable isotope-labeled 2,6-dimethylheptanoic acid for in vitro and in vivo tracing studies. While specific studies utilizing labeled 2,6-dimethylheptanoic acid are not yet widely published, the protocols and methodologies presented here are based on established principles of stable isotope tracing for other fatty acids and are intended to serve as a foundational guide for researchers.
Synthesis of Isotopically Labeled 2,6-Dimethylheptanoic Acid
Commonly Used Isotopes and Labeling Strategies:
-
¹³C-Labeling: Uniformly labeled [U-¹³C]-2,6-dimethylheptanoic acid is ideal for tracing the entire carbon skeleton of the molecule through metabolic pathways. Position-specific labeling can also be employed to investigate particular reactions.
-
²H-Labeling (Deuterium): Deuterium-labeled 2,6-dimethylheptanoic acid can also be used for tracing studies. The stability of the C-²H bond makes it a reliable tracer.
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of labeled 2,6-dimethylheptanoic acid in a cell culture system.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, myoblasts, fibroblasts)
-
Cell culture medium appropriate for the cell line
-
Stable isotope-labeled 2,6-dimethylheptanoic acid (e.g., [U-¹³C]-2,6-dimethylheptanoic acid)
-
Unlabeled 2,6-dimethylheptanoic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
Internal standards for mass spectrometry (e.g., odd-chain fatty acids, or a different isotopologue of the analyte)
-
Solvents for extraction (e.g., chloroform, hexane)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled 2,6-dimethylheptanoic acid conjugated to fatty acid-free BSA. This improves its solubility and cellular uptake.
-
Dilute the stock solution in the appropriate cell culture medium to the final desired concentration. A typical starting concentration can range from 10 to 100 µM, but should be optimized for the specific cell type and experimental goals.
-
-
Labeling Experiment:
-
Remove the existing culture medium from the cells and wash them once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific time course (e.g., 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the fatty acids to a more volatile form, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.
-
For LC-MS/MS analysis, the sample can often be reconstituted in a suitable solvent without derivatization.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is well-suited for the analysis of derivatized fatty acids and can provide information on the mass isotopologue distribution.
-
LC-MS/MS is highly sensitive and can be used for the analysis of both the parent compound and its downstream metabolites, such as acylcarnitines.
-
Protocol 2: In Vivo Tracing in Animal Models
This protocol provides a general framework for conducting in vivo tracing studies in animal models, such as mice.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Stable isotope-labeled 2,6-dimethylheptanoic acid
-
Vehicle for administration (e.g., corn oil, triglyceride formulation)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection and snap-freezing supplies (e.g., liquid nitrogen)
-
Homogenization buffer
-
Solvents for extraction
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the study.
-
Tracer Administration:
-
Administer the labeled 2,6-dimethylheptanoic acid to the animals. The route of administration can be oral gavage or intravenous infusion, depending on the experimental design.
-
The dose of the tracer should be carefully determined to be sufficient for detection without causing physiological perturbations.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile of the labeled compound.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, muscle, heart, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize the frozen tissues in an appropriate buffer.
-
-
Metabolite Extraction and Analysis:
-
Perform metabolite extraction from plasma and tissue homogenates using a suitable method, such as a Folch extraction for lipids.
-
Prepare the samples for mass spectrometry analysis as described in Protocol 1.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the concentration and isotopic enrichment of 2,6-dimethylheptanoic acid and its metabolites in different biological compartments.
-
Data Presentation
Quantitative data from tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Isotopic Enrichment of 2,6-Dimethylheptanoic Acid and Downstream Metabolites in Cultured Hepatocytes after Incubation with [U-¹³C]-2,6-Dimethylheptanoic Acid.
| Metabolite | Time (hours) | Isotopic Enrichment (%) |
| 2,6-Dimethylheptanoyl-CoA | 1 | 85.2 ± 4.1 |
| 4 | 92.5 ± 3.5 | |
| 8 | 94.1 ± 2.8 | |
| Acetyl-CoA | 1 | 5.3 ± 0.8 |
| 4 | 12.7 ± 1.5 | |
| 8 | 18.4 ± 2.1 | |
| Propionyl-CoA | 1 | 15.6 ± 2.2 |
| 4 | 35.8 ± 3.9 | |
| 8 | 48.2 ± 4.5 | |
| Succinyl-CoA | 1 | 8.1 ± 1.1 |
| 4 | 22.4 ± 2.8 | |
| 8 | 33.7 ± 3.6 |
Table 2: Hypothetical Pharmacokinetic Parameters of [U-¹³C]-2,6-Dimethylheptanoic Acid in Mouse Plasma after a Single Oral Dose.
| Parameter | Value |
| Cmax (µM) | 150.7 ± 25.3 |
| Tmax (hours) | 1.5 ± 0.5 |
| AUC (µM*h) | 452.1 ± 68.9 |
| Half-life (hours) | 2.8 ± 0.7 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the metabolic pathways being investigated.
Caption: Experimental workflow for in vitro tracing studies.
Caption: Proposed metabolic pathway of 2,6-dimethylheptanoic acid.
Conclusion
The use of stable isotope-labeled 2,6-dimethylheptanoic acid in tracing studies offers a robust approach to understanding its metabolic fate and its contribution to cellular energy metabolism. The protocols and guidelines presented here provide a framework for designing and conducting such studies. While custom synthesis of the labeled compound is currently necessary, the insights gained from these experiments will be crucial for evaluating its therapeutic potential and for advancing our knowledge of branched-chain fatty acid metabolism. Careful experimental design, optimization of analytical methods, and rigorous data analysis will be key to obtaining high-quality, interpretable results.
References
- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of (2S)-2,6-dimethylheptanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are crucial intermediates in various metabolic pathways. The analysis of specific BCFAs like (2S)-2,6-dimethylheptanoyl-CoA is essential for understanding lipid metabolism and its dysregulation in disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying fatty acids due to its high resolution and sensitivity.[1] However, acyl-CoA molecules are large, polar, and non-volatile, making them unsuitable for direct GC-MS analysis. Furthermore, the free fatty acids themselves exhibit poor chromatographic behavior.[1]
Therefore, a derivatization step is mandatory. This process converts the target analyte into a more volatile and thermally stable derivative, improving its chromatographic properties and enabling accurate quantification.[2][3] The most common method for fatty acid analysis is esterification to form fatty acid methyl esters (FAMEs).[1][4] This application note provides a detailed protocol for the derivatization of this compound to its corresponding methyl ester for subsequent GC-MS analysis.
Principle of Derivatization
The derivatization of this compound involves a one-pot acid-catalyzed transesterification reaction.[5] In this reaction, an acidic catalyst in the presence of methanol (B129727) simultaneously cleaves the thioester bond linking the fatty acid to Coenzyme A and esterifies the resulting carboxyl group to form the volatile methyl ester, methyl (2S)-2,6-dimethylheptanoate.[5][6][7] Reagents such as Boron Trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl) are highly effective for this purpose as they can both transesterify existing esters and esterify free fatty acids.[5][8][9]
Experimental Protocol: Acid-Catalyzed Transesterification
This protocol describes the conversion of this compound to methyl (2S)-2,6-dimethylheptanoate using 14% Boron Trifluoride-Methanol solution, a widely used and robust reagent.[1][5]
1. Reagents and Materials
-
Sample containing this compound (e.g., dried lipid extract, aqueous solution)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Toluene (B28343), anhydrous
-
Hexane (B92381), GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standard (e.g., methyl heptadecanoate)
-
Screw-cap glass tubes (13x100 mm) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Nitrogen gas evaporation system
2. Sample Preparation
-
Aqueous Samples: Pipette a known volume of the sample into a screw-cap glass tube. If the sample is aqueous, it must be evaporated to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient derivatization.[1]
-
Lipid Extracts: If the sample is a lipid extract in an organic solvent, transfer it to the glass tube and evaporate the solvent to dryness under nitrogen.
-
Internal Standard: Add a known amount of internal standard (e.g., 10 µL of 1 mg/mL methyl heptadecanoate in hexane) to each sample and standard for quantification purposes.
3. Derivatization Procedure
-
Safety Note: BF₃-Methanol is corrosive and toxic. Perform all steps in a certified chemical fume hood.
-
To the dried sample residue, add 500 µL of anhydrous toluene to aid in solubilization.
-
Add 1 mL of 14% BF₃-Methanol reagent to the tube.[1]
-
Securely cap the tube with the PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure all components are mixed.
-
Place the tube in a heating block or water bath set to 80-100°C and heat for 60 minutes to complete the reaction.[1][8]
4. Extraction of FAME Derivative
-
Allow the reaction tube to cool to room temperature.
-
Add 1 mL of GC-grade hexane to the tube.
-
Add 1 mL of saturated NaCl solution to quench the reaction and facilitate phase separation.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tube at 2,000 x g for 5 minutes to achieve a clear separation of the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Transfer the final, dried hexane solution to a GC autosampler vial for analysis.
Data Presentation
Quantitative performance can vary based on the matrix and instrumentation. The table below summarizes typical performance metrics for the analysis of branched-chain and short-chain fatty acids using GC-MS derivatization methods.
| Parameter | Value | Derivatization Method | Analyte Type | Reference |
| Limit of Detection (LOD) | 5–10 ng/mL | FAME Derivatization | Volatile Short-Chain Fatty Acids | [10] |
| Detection Limit | 0.244–0.977 µM | PFBBr Derivatization | Short-Chain Fatty Acids (Straight & Branched) | [11][12] |
| Recovery Rates | 55.7%–97.9% | PFBBr Derivatization | Short-Chain Fatty Acids (Straight & Branched) | [11][12] |
| Reproducibility (CV%) | <5% | FAME Derivatization | Branched-Chain Fatty Acids | [10] |
GC-MS Analysis Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of the resulting FAME, methyl (2S)-2,6-dimethylheptanoate. Optimization may be required for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column[13] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 310°C, hold for 10 min[13] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Visualizations
Workflow for Derivatization and GC-MS Analysis
The following diagram illustrates the complete workflow from the initial sample containing this compound to the final data analysis.
Caption: Workflow for FAME preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. saudijournals.com [saudijournals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2,6-dimethylheptanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (2S)-2,6-dimethylheptanoyl-CoA synthesis. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to clarify complex steps.
Troubleshooting Guide
Low yields and purification difficulties are common challenges in the synthesis of acyl-CoAs. This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: (2S)-2,6-dimethylheptanoic acid, isobutyl chloroformate, or Coenzyme A (CoASH) may be degraded. 2. Moisture Contamination: Water can hydrolyze the mixed anhydride (B1165640) intermediate, preventing reaction with CoASH.[1] 3. Incorrect Reaction Temperature: The formation of the mixed anhydride is temperature-sensitive. 4. Suboptimal pH: The reaction of the mixed anhydride with CoASH is pH-dependent. | 1. Reagent Quality Check: Use fresh or properly stored reagents. Verify the purity of the starting fatty acid via GC/MS or NMR. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] 3. Temperature Control: Maintain a constant temperature of -20°C during the activation of the carboxylic acid with isobutyl chloroformate. 4. pH Adjustment: Adjust the pH of the Coenzyme A solution to ~7.5-8.0 with a suitable buffer (e.g., sodium bicarbonate) before adding the mixed anhydride. |
| Multiple Peaks on HPLC Analysis of Crude Product | 1. Presence of Unreacted Coenzyme A: Incomplete reaction or insufficient mixed anhydride. 2. Hydrolysis of Product: this compound can hydrolyze back to the free fatty acid and CoASH, especially in aqueous solutions at non-neutral pH.[2] 3. Formation of Side Products: The mixed anhydride can react with other nucleophiles or undergo side reactions. | 1. Stoichiometry Adjustment: Use a slight excess of the mixed anhydride relative to Coenzyme A. 2. Control pH and Temperature: Maintain the pH of the crude product solution near neutral and keep it cold to minimize hydrolysis during workup.[2] 3. Optimized Purification: Utilize a two-step purification process involving ion-exchange solid-phase extraction followed by reversed-phase HPLC for efficient separation. |
| Difficulty in Purifying the Final Product | 1. Co-elution of Impurities: Unreacted starting materials or side products may have similar retention times to the desired product on HPLC. 2. Product Degradation During Purification: The acyl-CoA may be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic mobile phases).[2] | 1. Gradient Optimization: Develop a shallow gradient for the reversed-phase HPLC to improve the resolution between the product and closely eluting impurities. 2. pH of Mobile Phase: Use a mobile phase with a pH around 6.0-7.0 (e.g., ammonium (B1175870) acetate (B1210297) buffer) to enhance the stability of the acyl-CoA. Avoid strongly acidic or basic conditions. |
| Low Recovery After Lyophilization | 1. Volatility of Counter-ion: If a volatile buffer (e.g., triethylammonium (B8662869) bicarbonate) is used, the resulting product may be difficult to handle. 2. Adhesion to Glassware: The purified product can adhere to the surface of the lyophilization flask. | 1. Use of Non-volatile Buffer: Employ a buffer system like sodium phosphate, and desalt if necessary. 2. Rinsing of Flask: After lyophilization, dissolve the product in a small amount of high-purity water or a suitable buffer and rinse the flask thoroughly to recover all material. |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound based on a well-established method.
| Starting Material | Product | Reported Yield | Reference |
| Coenzyme A trilithium salt | This compound | 75-78% | Sobhi, H.F., et al. (2010)[3] |
Frequently Asked Questions (FAQs)
Q1: What is the critical step in the synthesis of this compound?
A1: The most critical step is the formation of the mixed anhydride from (2S)-2,6-dimethylheptanoic acid and isobutyl chloroformate. This reaction must be carried out under strictly anhydrous conditions at a controlled low temperature (-20°C) to prevent hydrolysis of the anhydride and ensure a high yield of the activated intermediate.[1]
Q2: How can I confirm the identity and purity of the synthesized this compound?
A2: The identity and purity of the final product should be confirmed using multiple analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV detection can be used to assess purity. The identity can be confirmed by mass spectrometry (MS/MS) to determine the molecular weight and fragmentation pattern, and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.[3]
Q3: What are the best storage conditions for this compound?
A3: this compound is susceptible to hydrolysis. For long-term storage, it should be kept as a lyophilized powder at -80°C. For short-term storage, a solution in an anhydrous organic solvent or a buffered aqueous solution at neutral pH, stored at -20°C or -80°C, is recommended.[2]
Q4: Can I use a different method for purification instead of HPLC?
A4: While reversed-phase HPLC is a highly effective method for obtaining high-purity this compound, other techniques can be employed for initial purification or for applications where ultra-high purity is not required. Ion-exchange chromatography can be used to separate the product from unreacted Coenzyme A. Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment before a final purification step.[3]
Q5: My yield is consistently low, even after following the protocol carefully. What else could be the issue?
A5: If you have ruled out issues with reagent quality, moisture, temperature, and pH, consider the quality of your Coenzyme A. Coenzyme A is prone to oxidation and degradation. Ensure you are using a high-quality source and handle it according to the supplier's recommendations. It is also beneficial to perform the reaction under an inert atmosphere to prevent oxidation.
Experimental Workflow and Synthesis Pathway
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Chemical Synthesis Pathway
Caption: The chemical synthesis pathway for this compound via a mixed anhydride intermediate.
Detailed Experimental Protocol
This protocol is adapted from the method described by Sobhi, H.F., et al. (2010) in Analytical Biochemistry.[3]
Materials:
-
(2S)-2,6-dimethylheptanoic acid
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A trilithium salt (CoASH)
-
Sodium bicarbonate (NaHCO₃)
-
Milli-Q water
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Mixed Anhydride: a. Dissolve (2S)-2,6-dimethylheptanoic acid (1 equivalent) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen). b. Cool the solution to -20°C using a dry ice/acetone bath. c. Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature at -20°C. d. Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the solution. A white precipitate of triethylammonium chloride will form. e. Stir the reaction mixture at -20°C for 30 minutes to ensure complete formation of the mixed anhydride.
-
Preparation of the Coenzyme A Solution: a. In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous solution of sodium bicarbonate (e.g., 5%). b. Adjust the pH of the CoASH solution to approximately 7.5-8.0.
-
Synthesis of this compound: a. Slowly add the CoASH solution to the mixed anhydride suspension from step 1e. b. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. c. Monitor the reaction progress by HPLC if desired.
-
Workup and Purification: a. After the reaction is complete, reduce the volume of the solvent under vacuum. b. Perform an initial purification using ion-exchange solid-phase extraction to remove unreacted CoASH and salts. c. Further purify the product by semi-preparative reversed-phase HPLC using a suitable gradient of acetonitrile (B52724) in an ammonium acetate buffer (pH ~6.5). d. Collect the fractions containing the pure product, pool them, and lyophilize to obtain this compound as a white powder.
Characterization:
-
Confirm the purity of the final product by analytical HPLC-UV.
-
Verify the identity and structure by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.
References
- 1. reactions of acid/acyl anhydrides with water alcohols phenols ammonia amines preparation of aspirin synthesis procedure apparatus Buchner flask Buchner funnel pump recrystallization solvent melting point advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal of (2S)-2,6-dimethylheptanoyl-CoA in Mass Spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry (MS) analyses. This resource provides guidance for researchers, scientists, and drug development professionals experiencing low signal intensity with (2S)-2,6-dimethylheptanoyl-CoA and other acyl-CoA compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I observe a complete loss of signal for my analyte?
A1: When a complete signal loss occurs, a systematic approach is necessary to identify the root cause.[1][2] Begin by verifying the mass spectrometer's performance by infusing a known, stable compound to ensure the instrument is responding correctly.[1] It is also recommended to prepare fresh standards and mobile phases to rule out degradation or contamination.[1][2] Finally, confirm that all instrument parameters, such as voltages and gas flows, are set to their appropriate values and that the electrospray is stable.[1]
Q2: What are common reasons for low signal intensity of acyl-CoA compounds in LC-MS?
A2: Several factors can contribute to low signal intensity for acyl-CoA compounds:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[1]
-
Inefficient Ionization: The efficiency of ionization can be affected by the composition of the mobile phase and the presence of co-eluting substances from the sample matrix.[1]
-
Ion Suppression: Complex biological samples can introduce matrix effects that significantly diminish the signal of the target analyte.[1]
-
Suboptimal MS Parameters: Incorrectly chosen precursor and product ions or collision energy can result in poor sensitivity.[1]
-
Chromatographic Problems: Poor peak shape, which can be caused by column overload or contamination, may lead to a reduced signal-to-noise ratio.[1]
Q3: How does the sample preparation method impact the signal of this compound?
A3: The sample preparation method is critical for obtaining a strong signal. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1] Using an unsuitable SPE sorbent or elution solvent can cause significant loss of the sample.[1] To prevent degradation, it's also crucial to minimize the time samples are kept at room temperature and in aqueous solutions.[1]
Q4: Which ionization mode is generally more sensitive for acyl-CoA analysis?
A4: For the analysis of short-chain acyl-CoAs, the positive ion mode is often more efficient.[3] However, for other acyl-CoAs, the negative ion mode can be significantly more sensitive. For instance, with C16:0-CoA, the (M-H)⁻ signal was found to be approximately 7-fold more intense than the (M+H)⁺ signal under identical conditions.[4] It is recommended to test both modes to determine the optimal setting for this compound.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal issues with this compound.
Issue 1: Inconsistent or Low Signal Intensity
Possible Cause: Analyte Instability
This compound, like other acyl-CoAs, can degrade during sample preparation and storage.
Troubleshooting Steps:
-
pH Control: Maintain acidic conditions (e.g., using 5% acetic acid in the extraction buffer) to minimize hydrolysis.[1]
-
Temperature Control: Keep samples on ice or at 4°C throughout the preparation process.[5] For long-term storage, temperatures of -20°C or lower in an organic solvent are recommended.[6]
-
Minimize Time in Aqueous Solutions: Process samples promptly after thawing or extraction.[1]
-
Use of Additives: Consider adding antioxidants or enzyme inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) during sample preparation to prevent degradation.[6]
Possible Cause: Suboptimal Mass Spectrometry Parameters
Incorrect MS settings can lead to poor detection of the analyte.
Troubleshooting Steps:
-
Precursor Ion Selection: Calculate the theoretical m/z for the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺) of this compound.
-
Fragmentation Optimization: Optimize the collision energy (CE) to achieve efficient fragmentation. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) in positive mode.[4][7][8][9][10][11]
-
Source Parameter Tuning: Adjust the desolvation temperature and gas flows to ensure stable and efficient ionization.[1]
Issue 2: Poor Chromatographic Peak Shape
Possible Cause: Inappropriate Column or Mobile Phase
The choice of chromatographic conditions is crucial for good peak shape and separation.
Troubleshooting Steps:
-
Column Selection: A C18 or C8 reversed-phase column is commonly used for acyl-CoA analysis.[12][13][14]
-
Mobile Phase Optimization: A gradient of acetonitrile (B52724) with an aqueous buffer, such as ammonium (B1175870) acetate, is often effective.[13][14][15] The pH of the mobile phase can also influence peak shape.
-
Flow Rate and Gradient Adjustment: Optimize the flow rate and gradient slope to improve peak resolution and shape.
Issue 3: Suspected Ion Suppression
Possible Cause: Matrix Effects
Components of the biological matrix can co-elute with the analyte and interfere with its ionization.
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the solid-phase extraction (SPE) step to remove more interfering substances.
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard corresponding to the analyte to compensate for matrix effects.[12]
Experimental Protocols
General Sample Preparation Protocol for Acyl-CoAs from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., 1:1 methanol (B129727)/water containing 5% acetic acid).[1] An appropriate internal standard should be spiked into the sample at this stage.[1]
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by the equilibration buffer.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile with a small percentage of acid).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
Mass Spectrometry Parameter Optimization
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters and identify the most abundant precursor ions.
-
Fragmentation Analysis: Perform MS/MS scans on the precursor ions to identify the most intense and stable product ions. For acyl-CoAs, a key fragment often results from the neutral loss of 507 Da.[4][7][8][9][10][11]
-
Collision Energy Optimization: Vary the collision energy to find the optimal value that maximizes the signal of the chosen product ion.
Data Presentation
Table 1: Common Adducts and Fragments of Acyl-CoAs in Mass Spectrometry
| Ion Type | Formula | Description |
| Precursor Ions (Positive Mode) | ||
| Protonated Molecule | [M+H]⁺ | The intact molecule with an added proton.[4][13] |
| Sodium Adduct | [M+Na]⁺ | The intact molecule with an added sodium ion.[4] |
| Precursor Ions (Negative Mode) | ||
| Deprotonated Molecule | [M-H]⁻ | The intact molecule with a proton removed.[4][13] |
| Sodium Adduct | [M-2H+Na]⁻ | The intact molecule with two protons removed and one sodium ion added.[4] |
| Product Ions (Positive Mode MS/MS) | ||
| Acylium Ion | [M+H-507]⁺ | Results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[4][8] |
| Adenosine (B11128) Diphosphate Fragment | m/z 428.0365 | A characteristic fragment of the CoA moiety.[7] |
| Product Ions (Negative Mode MS/MS) | ||
| Acyl-pantetheine Phosphate | [M-H-427]⁻ | Results from the neutral loss of the adenosine monophosphate moiety. |
Visualizations
Caption: Troubleshooting workflow for low mass spectrometry signal.
Caption: Common fragmentation pathway of acyl-CoAs in positive ion MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (2S)-2,6-dimethylheptanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2S)-2,6-dimethylheptanoyl-CoA during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other acyl-CoA molecules, is primarily due to the chemical instability of its high-energy thioester bond. The main causes of degradation include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH and elevated temperatures.
-
Oxidation: The thiol group can be prone to oxidation.
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases, which are present in biological samples, can rapidly hydrolyze acyl-CoAs.[1]
Q2: At what temperature should I store my samples and extracts containing this compound?
A2: To minimize degradation, samples and extracts should be kept at low temperatures throughout the preparation process. It is recommended to perform all extraction steps on ice or at 4°C.[2][3][4] For long-term storage, samples should be stored at -80°C.[2]
Q3: What is the optimal pH for preventing the degradation of this compound?
A3: Acyl-CoAs are generally more stable in slightly acidic conditions. A pH range of 4.0 to 6.8 is often recommended to minimize hydrolysis.[5][6] Buffers such as ammonium (B1175870) acetate (B1210297) are commonly used in extraction and reconstitution solvents to maintain a stable pH.[5]
Q4: Can I use solid-phase extraction (SPE) for my sample cleanup?
A4: Yes, solid-phase extraction (SPE) with a C18 stationary phase is a suitable method for cleaning up extracts containing this compound.[3] This technique helps to remove interfering substances, which can reduce matrix effects in subsequent LC-MS/MS analysis and potentially remove components that could contribute to degradation.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal. | Degradation during sample processing. | Ensure all steps are performed rapidly and at low temperatures (on ice or at 4°C).[7] Use pre-chilled solvents and tubes. |
| Inefficient extraction. | Optimize the extraction solvent. A common choice is 80% methanol (B129727) in water.[3] Ensure complete cell lysis or tissue homogenization. | |
| High variability between replicate samples. | Inconsistent sample handling time. | Standardize the time for each step of the sample preparation protocol for all samples. |
| Partial precipitation of proteins. | Ensure thorough mixing after adding the precipitation solvent (e.g., vortexing). Centrifuge at a sufficient speed and duration (e.g., 14,000 x g for 10 minutes at 4°C) to pellet all proteins.[3] | |
| Poor peak shape in LC-MS/MS analysis. | Inappropriate reconstitution solvent. | Reconstitute the dried extract in a solvent compatible with your LC mobile phase, such as 50% methanol in water with a low concentration of ammonium acetate.[3][5] |
| Matrix effects. | Incorporate a solid-phase extraction (SPE) cleanup step into your protocol.[3] Utilize a stable isotope-labeled internal standard for more accurate quantification. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed for the rapid and effective extraction of this compound from cultured cells.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol to the plate and incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.[6]
-
Scrape the cells and transfer the cell lysate to a centrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[3]
-
-
Supernatant Collection and Preparation for Analysis:
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is suitable for the extraction of this compound from frozen tissue samples.
-
Tissue Homogenization:
-
Weigh the frozen tissue powder in a pre-chilled tube.
-
Add ice-cold extraction solvent (e.g., 80% methanol in water) at a volume sufficient to immerse the sample.[3]
-
Homogenize the sample on ice using a suitable homogenizer.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
-
Supernatant Collection and Preparation for Analysis:
-
Collect the supernatant into a new tube.
-
Dry the supernatant under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a solvent appropriate for your analytical method.[3]
-
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Factors Leading to this compound Degradation.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Analysis of (2S)-2,6-dimethylheptanoyl-CoA
Welcome to the technical support center for the analysis of (2S)-2,6-dimethylheptanoyl-CoA and other acyl-Coenzyme A (acyl-CoA) species. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), this typically manifests as ion suppression, where the signal of the target analyte is reduced, or less commonly, ion enhancement.[1] This is a major concern for the analysis of this compound because acyl-CoAs are often present at low concentrations in complex biological samples.[3] Matrix effects can lead to poor accuracy, reduced precision, and an artificially high limit of detection, ultimately compromising the validity of quantitative results.[2][4]
Q2: What is the gold standard analytical method for the accurate quantification of acyl-CoAs?
A2: The most reliable and sensitive method for quantifying acyl-CoAs, including this compound, is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This technique combines the superior separation capabilities of LC with the specificity and sensitivity of MS/MS. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations and losses during sample preparation.[5][7]
Q3: What are the primary sources of matrix interference when analyzing biological samples for acyl-CoAs?
A3: The primary sources of interference in biological matrices like plasma, serum, or tissue extracts are endogenous compounds that are often present at much higher concentrations than the analyte.[8] For acyl-CoA analysis, the most notorious interfering compounds are phospholipids (B1166683) from cell membranes, which are known to cause significant ion suppression in electrospray ionization (ESI)-MS.[9] Other sources include salts, proteins, and metabolites that may co-elute with the target analyte.[1]
Q4: Why is chromatographic separation important if MS/MS is already a highly selective detection technique?
A4: While MS/MS is highly selective, it does not prevent ion suppression that occurs in the ion source before mass analysis.[2] If matrix components co-elute with the analyte of interest, they will compete for ionization, reducing the analyte's signal even if the matrix components themselves are not being monitored.[4] Therefore, effective chromatographic separation is crucial to resolve the analyte from the bulk of the matrix components, minimizing their impact on ionization efficiency and ensuring a more robust and reliable measurement.[10]
Troubleshooting Guide: Matrix Effects
This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.
// Define nodes start [label="Problem:\nLow Signal or High Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is a stable isotope-labeled\ninternal standard (IS) being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for IS sol1 [label="Implement a suitable stable\nisotope-labeled IS.\nThis is the most effective way\nto compensate for matrix effects.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Path for 'Yes' to IS q2 [label="Is the matrix effect\nquantitatively assessed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Assessment sol2 [label="Perform a post-extraction\nspiking experiment to calculate\nthe Matrix Factor (MF).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q3 [label="Is MF outside the\nacceptable range (e.g., >15% variation)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Optimization paths opt_path [label="Optimize Method", fillcolor="#F1F3F4", fontcolor="#202124"]; opt1 [label="Improve Sample Preparation:\n- Test different SPE sorbents\n- Use LLE\n- Phospholipid removal plates", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; opt2 [label="Enhance Chromatography:\n- Modify gradient to separate\nanalyte from suppression zones\n- Try a different column chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; opt3 [label="Dilute Sample:\n- Reduces concentration of\ninterfering matrix components", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
end_node [label="Re-evaluate and Validate Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> opt_path [label="Yes"]; opt_path -> opt1; opt_path -> opt2; opt_path -> opt3; {opt1, opt2, opt3} -> end_node; q3 -> end_node [label="No"]; sol1 -> end_node; }
Caption: Logic for troubleshooting ion suppression.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from matrix components. | 1. Improve Sample Preparation: Enhance the cleanup procedure to more effectively remove interferences. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Phospholipid removal products can be particularly effective.[9]2. Optimize Chromatography: Adjust the LC gradient to separate the analyte from regions of ion suppression.[10]3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their suppressive effect.[11] |
| High Variability in Results (Poor Precision) | Inconsistent ion suppression/enhancement across different samples or injections. Analyte instability. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for variability, as the standard is affected by the matrix in the same way as the analyte.[5][7]2. Standardize Sample Preparation: Ensure every step of the sample preparation is consistent and reproducible. |
| Poor Peak Shape (e.g., Tailing) | Column overload due to high concentration of matrix components. | 1. Inject Less Sample: Reducing the injection volume can alleviate column overload.[3]2. Improve Sample Cleanup: A cleaner sample will be less likely to cause peak shape issues.[8]3. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. |
| Inaccurate Quantification | Uncorrected matrix effects leading to signal suppression or enhancement. | 1. Perform a Matrix Effect Assessment: Quantitatively determine the extent of the matrix effect using a post-extraction spiking experiment.[1]2. Use Matrix-Matched Calibrators: If a stable isotope-labeled IS is not available, prepare calibration standards in an extract of a blank matrix to mimic the effect seen in the unknown samples.[11] |
Key Experimental Protocols
Protocol 1: General Workflow for Acyl-CoA Extraction and Analysis
This protocol outlines the major steps from sample collection to data acquisition for the analysis of this compound.
Caption: General workflow for acyl-CoA analysis.
Detailed Steps:
-
Sample Homogenization: Homogenize the cell pellet or tissue sample on ice in an appropriate buffer. It is critical to add the stable isotope-labeled internal standard at this earliest stage to account for losses throughout the entire procedure.[5]
-
Protein Precipitation: Deproteinize the sample by adding a precipitating agent. While trichloroacetic acid (TCA) has been used, sulfosalicylic acid (SSA) is often preferred as it can yield better recovery for a broader range of acyl-CoAs and may not require subsequent solid-phase extraction.[12]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.[5][7]
-
Solid-Phase Extraction (SPE): Transfer the supernatant to an SPE column (e.g., Oasis HLB) for further cleanup and concentration. This step is crucial for removing salts and other polar interferences that can cause ion suppression.[5][7] The sample is loaded, the column is washed, and the acyl-CoAs are eluted with an organic solvent mixture (e.g., 25 mM ammonium (B1175870) acetate (B1210297) in methanol).[7]
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solution compatible with the LC-MS system (e.g., 50% methanol/water).[10]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Acyl-CoAs are often analyzed using reverse-phase chromatography and detected via positive ion electrospray ionization (ESI+). A common strategy is to use Multiple Reaction Monitoring (MRM), monitoring the transition from the precursor ion [M+H]+ to a characteristic product ion, often corresponding to a neutral loss of 507 Da.[10][13]
Protocol 2: Quantitative Assessment of Matrix Effect via Post-Extraction Spiking
This protocol is considered the gold standard for quantifying the extent of matrix effects (ion suppression or enhancement) in an assay.[1] It involves comparing the response of an analyte in a clean solution versus its response when spiked into a blank matrix extract.
// Define nodes set_a [label="{Set A (Neat Solution)|Analyte + IS in\nReconstitution Solvent}", fillcolor="#F1F3F4", fontcolor="#202124"]; set_b [label="{Set B (Post-Spike)|Blank Matrix Extract +\nAnalyte + IS}", fillcolor="#F1F3F4", fontcolor="#202124"]; set_c [label="{Set C (Pre-Spike)|Blank Matrix +\nAnalyte + IS\n(Processed Sample)}", fillcolor="#F1F3F4", fontcolor="#202124", shape=record, style="dashed,rounded,filled"];
calc_mf [label="Calculation:\n\nMatrix Factor (MF) % = (Peak Response in Set B / Peak Response in Set A) * 100", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
interp [label="Interpretation:\n\nMF < 100% -> Ion Suppression\nMF > 100% -> Ion Enhancement\nMF = 100% -> No Matrix Effect", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges set_a -> calc_mf [style=invis]; set_b -> calc_mf [style=invis]; edge [style=invis, headport=w, tailport=e]; {set_a, set_b} -> calc_mf [style=solid, constraint=false]; calc_mf -> interp; }
Caption: Post-extraction spiking protocol diagram.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at a known concentration (e.g., low, medium, and high QC levels) in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (the same type as your study samples) through the entire extraction procedure. After the final evaporation step, spike the resulting extracts with the analyte and IS at the same concentrations as in Set A before reconstitution.
-
Set C (For Recovery - Optional but Recommended): Spike blank matrix with the analyte and IS before starting the extraction procedure. This set is used to evaluate the overall recovery of the method.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
The matrix factor is a quantitative measure of the matrix effect.[1]
-
Formula: Matrix Factor (MF) = (Mean peak response of analyte in Set B) / (Mean peak response of analyte in Set A)
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement. The value is often expressed as a percentage.
-
The Internal Standard (IS) normalized MF should also be calculated to demonstrate that the IS adequately compensates for the matrix effect. The variation of the IS-normalized MF should ideally be less than 15%.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (2S)-2,6-dimethylheptanoyl-CoA for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2S)-2,6-dimethylheptanoyl-CoA during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other acyl-CoA thioesters, is the hydrolysis of the high-energy thioester bond.[1][2] This reaction is catalyzed by both chemical (e.g., pH) and enzymatic (e.g., acyl-CoA thioesterases) factors, yielding coenzyme A and the free fatty acid, (2S)-2,6-dimethylheptanoic acid. Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[2]
Q2: What is the optimal temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound as a dry solid or lyophilized powder at -80°C. Storing the compound in solution, even at low temperatures, can still lead to gradual hydrolysis. If storing in solution is unavoidable, use a suitable organic solvent or a buffered aqueous solution at a slightly acidic to neutral pH and store in aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q3: How do pH and buffer composition affect the stability of this compound in aqueous solutions?
A3: The stability of the thioester bond in acyl-CoAs is highly pH-dependent. Alkaline and strongly acidic conditions significantly accelerate hydrolysis.[2] For short-term storage in solution, a slightly acidic to neutral pH range (pH 6.0-7.5) is generally recommended.[4][5] The use of a buffered solution, such as 50 mM ammonium (B1175870) acetate, can help maintain a stable pH and improve stability compared to unbuffered water.[2]
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the high risk of hydrolysis.[2] If an aqueous solution is necessary for your experiment, it should be prepared fresh. For temporary storage, a buffered solution at a slightly acidic to neutral pH is preferable to pure water.[2][4]
Q5: How many freeze-thaw cycles can a solution of this compound tolerate?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound.[6][7] Each cycle can introduce variability and lead to a decrease in the integrity of the compound. It is best practice to aliquot stock solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. Store as a dry solid at -80°C. Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly in aliquots to avoid freeze-thaw cycles. |
| Precipitate forms in the solution upon thawing. | Low solubility in the chosen solvent or aggregation. | Ensure the solvent is appropriate for the concentration of this compound. Gentle warming or sonication may help redissolve the compound. Consider preparing a more dilute stock solution. |
| LC-MS analysis shows a significant peak corresponding to the free fatty acid. | Hydrolysis of the thioester bond. | Review solution preparation and storage procedures. Ensure the pH of aqueous solutions is maintained between 6.0 and 7.5. Avoid prolonged exposure to room temperature. |
| Variability between aliquots of the same stock solution. | Incomplete dissolution or degradation during aliquoting. | Ensure the stock solution is completely dissolved and homogenous before aliquoting. Work quickly and on ice during the aliquoting process to minimize degradation. |
Quantitative Data on Acyl-CoA Stability
The following table summarizes the stability of various long-chain acyl-CoAs in different solvents at room temperature over 24 hours. While specific data for this compound is not available, these values for structurally similar molecules provide a strong indication of its expected stability profile.
| Solvent/Buffer | pH | C10:0 CoA (% Remaining) | C12:0 CoA (% Remaining) | C14:0 CoA (% Remaining) | C16:0 CoA (% Remaining) | C18:0 CoA (% Remaining) | C18:1 CoA (% Remaining) | C20:4 CoA (% Remaining) |
| Methanol (B129727) | N/A | ~95% | ~95% | ~95% | ~95% | ~95% | ~95% | ~95% |
| Water | ~7.0 | ~80% | ~75% | ~70% | ~65% | ~60% | ~70% | ~60% |
| 50 mM Ammonium Acetate | 7.0 | ~85% | ~80% | ~75% | ~70% | ~65% | ~75% | ~65% |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 7.0 | ~90% | ~90% | ~88% | ~85% | ~80% | ~88% | ~85% |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 3.5 | ~92% | ~92% | ~90% | ~88% | ~85% | ~90% | ~88% |
Data is extrapolated from a study on the stability of various acyl-CoAs.[2] The stability generally decreases with increasing fatty acid chain length in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube on a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of pre-chilled (-20°C) anhydrous methanol to achieve the desired stock concentration.
-
Dissolution: Vortex the tube briefly and gently until the powder is completely dissolved. If necessary, sonicate for a short period in an ice bath.
-
Aliquoting: Immediately aliquot the stock solution into single-use, amber glass vials or low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Lyophilization of this compound for Long-Term Storage
-
Solution Preparation: Dissolve the this compound in a minimal amount of a lyophilization-compatible buffer (e.g., 10 mM ammonium acetate, pH 6.5). The concentration should be kept low to ensure complete dissolution.
-
Prefreezing: Aliquot the solution into lyophilization vials. Freeze the samples at -80°C for at least 2 hours.
-
Primary Drying: Place the frozen samples in a pre-cooled lyophilizer. Set the shelf temperature to -20°C and the vacuum to 100 mTorr. Run this cycle for 24-48 hours, or until all the ice has sublimated.
-
Secondary Drying: Gradually increase the shelf temperature to 20°C over several hours while maintaining the vacuum. Hold at 20°C for at least 12 hours to remove residual moisture.
-
Backfilling and Sealing: Backfill the chamber with an inert gas like nitrogen or argon and promptly seal the vials.
-
Storage: Store the lyophilized vials at -80°C.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neolab.de [neolab.de]
- 5. pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (2S)-2,6-dimethylheptanoyl-CoA by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing (2S)-2,6-dimethylheptanoyl-CoA and other branched-chain acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case this compound, is reduced by the presence of other co-eluting molecules in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] For complex biological samples, components like salts, phospholipids, and other metabolites can compete with the analyte for ionization, leading to unreliable quantitative results.
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
For the analysis of acyl-CoAs, including branched-chain variants, positive ion electrospray ionization (ESI+) mode is generally preferred.[3][4] This is because the phosphate-adenosine portion of the coenzyme A molecule is readily protonated, leading to better sensitivity and more characteristic fragmentation patterns for identification and quantification.[3]
Q3: What are the characteristic product ions of this compound in positive ion ESI-MS/MS?
In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[4][5][6] Another common product ion observed is at m/z 428.037, corresponding to the adenosine (B11128) diphosphate fragment.[5] By using Multiple Reaction Monitoring (MRM), you can specifically monitor the transition from the precursor ion of this compound to one of these characteristic product ions for sensitive and selective quantification.
Q4: How can I minimize ion suppression during my analysis?
Minimizing ion suppression requires a multi-faceted approach focusing on:
-
Effective Sample Preparation: To remove interfering matrix components.
-
Optimized Chromatographic Separation: To separate the analyte from co-eluting suppressive agents.
-
Methodical MS Parameter Tuning: To enhance the signal of the target analyte.
-
Use of Internal Standards: To compensate for any remaining matrix effects.
The following sections will provide more detailed guidance on each of these aspects.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or no detectable peak for this compound | Significant ion suppression from matrix components. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Using 2.5% 5-sulfosalicylic acid (SSA) for protein precipitation can also yield cleaner extracts.[7] 2. Optimize Chromatography: Adjust the gradient elution profile of your LC method to better separate this compound from the regions where matrix components elute.[3] Consider using a different column chemistry (e.g., HILIC if you are using reversed-phase, or vice-versa).[8] |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | 1. Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled version of this compound or a structurally similar odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) as an internal standard.[3] This will help to normalize the signal and compensate for variations in ion suppression. 2. Standardize Sample Handling: Ensure that all samples and standards are processed identically to minimize variability in matrix composition. |
| High background noise in the chromatogram | Contamination from solvents, reagents, or sample handling. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents (e.g., water, acetonitrile, methanol) and additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid) are LC-MS grade. 2. Clean the MS System: Perform routine cleaning and maintenance of the ion source and mass spectrometer to remove accumulated contaminants. |
| Peak tailing or poor peak shape | Suboptimal chromatographic conditions or column degradation. | 1. Adjust Mobile Phase pH: For acyl-CoAs, a slightly acidic or basic mobile phase can improve peak shape. Experiment with additives like formic acid or ammonium hydroxide.[4] 2. Check Column Health: If the column is old or has been used with complex matrices, it may need to be replaced. A guard column can help extend the life of the analytical column.[9] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample type.
1. Sample Preparation (Cell Lysates)
-
Cell Lysis and Extraction:
-
Wash cell pellets twice with cold phosphate-buffered saline (PBS).
-
Add 1 mL of cold methanol (B129727) and a suitable amount of an internal standard (e.g., 10 µL of 10 µM C15:0-CoA).
-
Incubate at -80°C for 15 minutes to lyse the cells and precipitate proteins.
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 methanol:water.
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm) is a good starting point.[10]
-
Mobile Phase A: 10 mM ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 2% B and equilibrate.
-
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The calculated m/z for [M+H]⁺ of this compound.
-
Product Ions: Monitor the neutral loss of 507.3 Da and the fragment at m/z 428.0.
-
Typical ESI Source Parameters:
Quantitative Data Summary
The following tables summarize quantitative data related to recovery and matrix effects from acyl-CoA analyses, which can be used as a benchmark for your own experiments.
Table 1: Analyte Recovery with Different Extraction Solvents
| Analyte | Recovery with 10% TCA followed by SPE | Recovery with 2.5% SSA |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Malonyl-CoA | 26% | 74% |
| Free Coenzyme A | 1% | 74% |
| (Data adapted from a study on short-chain acyl-CoAs, demonstrating the improved recovery with SSA-based extraction.)[7] |
Table 2: Evaluation of Matrix Effects in Different Cell Lines
| Analyte | Matrix Effect in PNT2 Cells (Ratio of Slopes) | Matrix Effect in DU145 Cells (Ratio of Slopes) | Matrix Effect in HepG2 Cells (Ratio of Slopes) |
| C10:0-CoA | 0.66 ± 0.03 | 0.61 ± 0.00 | 0.69 ± 0.00 |
| C12:0-CoA | 0.75 ± 0.04 | 0.71 ± 0.01 | 0.78 ± 0.01 |
| C14:0-CoA | 0.89 ± 0.05 | 0.86 ± 0.01 | 0.92 ± 0.01 |
| C16:0-CoA | 1.05 ± 0.06 | 1.04 ± 0.01 | 1.08 ± 0.01 |
| (The ratio of the calibration curve slope of the analyte to that of the internal standard indicates the extent of the matrix effect. A ratio close to 1 suggests minimal relative matrix effect.)[3] |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logical relationship between ion suppression, its causes, and solutions.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Peak Shape in (2S)-2,6-dimethylheptanoyl-CoA Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to (2S)-2,6-dimethylheptanoyl-CoA and other branched-chain acyl-CoA compounds. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems encountered during their experiments.
Troubleshooting Guides (Question & Answer)
This section directly addresses specific issues with peak shape during the chromatographic analysis of this compound.
Issue 1: My peak for this compound is tailing significantly.
Q: What are the common causes of peak tailing for an amphipathic molecule like this compound?
A: Peak tailing for acyl-CoA compounds is often a result of secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the polar CoA moiety, leading to tailing.[1][2] These interactions are more pronounced at mid-range pH levels.[2]
-
Metal Surface Interactions: The phosphate (B84403) groups in the CoA molecule can chelate with trace metals in stainless-steel components of the HPLC system (e.g., tubing, frits), causing tailing.[3]
-
Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the chromatography process.[3][4]
Q: How can I reduce or eliminate peak tailing?
A: A systematic approach to troubleshooting is recommended. Start with mobile phase modifications before considering hardware changes.
Experimental Protocol: Mobile Phase Optimization for Tailing Peaks
-
pH Adjustment:
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.[1]
-
Procedure: Lower the pH of your aqueous mobile phase to a range of 2.5-3.5. A slightly acidic mobile phase can improve peak shape for many lipidic molecules.[4] Use a buffer like phosphate or formate (B1220265) to maintain a stable pH.[2]
-
Starting Point: Prepare your aqueous mobile phase with 0.1% formic acid.
-
-
Introduce an Ion-Pairing Agent:
-
Objective: To mask silanol groups and provide a counter-ion for the negatively charged CoA molecule, improving retention and peak shape.[5]
-
Procedure: Add a cationic ion-pairing agent, such as triethylamine (B128534) (TEA) or dimethylcyclohexylamine, to the mobile phase.
-
Starting Concentration: Begin with a low concentration, for example, 5-10 mM of the ion-pairing agent in the aqueous mobile phase.
-
-
Optimize Organic Modifier:
-
Objective: To ensure optimal partitioning and minimize secondary interactions.
-
Procedure: Evaluate both acetonitrile (B52724) and methanol (B129727) as the organic modifier. Acetonitrile often provides better peak shape for complex molecules.[2]
-
Issue 2: The peak for this compound is broad, leading to poor sensitivity and resolution.
Q: What are the likely causes of peak broadening?
A: Broad peaks can stem from several factors related to the sample, the HPLC system, and the column itself.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[3][6]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the sample band to spread at the column inlet.[4][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak dispersion.[2][4]
-
Column Degradation: A void at the column inlet or a damaged packing bed can cause non-uniform flow paths.[3]
Q: What steps can I take to achieve sharper peaks?
A: Addressing peak broadening involves optimizing your injection conditions and ensuring the integrity of your HPLC system and column.
Experimental Protocol: Sharpening Broad Peaks
-
Optimize Sample Injection:
-
Objective: To prevent column overload and ensure the sample is focused at the head of the column.
-
Procedure:
-
Reduce the injection volume by half and re-run the analysis.
-
If possible, dilute the sample in the initial mobile phase.[4] If the sample is not soluble in the initial mobile phase, use the weakest solvent possible that maintains solubility.
-
Ensure the injection volume does not exceed the recommended limit for your column dimensions (see table below).
-
-
-
Minimize Extra-Column Volume:
-
Objective: To reduce the path length the analyte travels outside of the column, minimizing dispersion.
-
Procedure:
-
Use PEEK tubing with a narrow internal diameter (e.g., 0.005 inches) for all connections between the injector, column, and detector.[2]
-
Ensure all fittings are properly seated to eliminate dead volumes.
-
-
-
Column Flushing and Replacement:
-
Objective: To remove contaminants or replace a damaged column.
-
Procedure:
-
If contamination is suspected, flush the column with a strong solvent like isopropanol.[4]
-
If flushing does not resolve the issue, and you suspect a void has formed, try reversing the column (if the manufacturer allows) and flushing at a low flow rate. If the problem persists, the column may need to be replaced.[8]
-
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Mobile Phase Optimization
| Parameter | Recommended Range | Starting Point | Rationale |
| Aqueous Phase pH | 2.5 - 5.0 | 3.0 (with 0.1% Formic Acid) | Suppresses silanol ionization, reducing tailing.[1][4] |
| Buffer Concentration | 5 - 20 mM | 10 mM Ammonium Formate | Maintains stable pH and can improve peak shape.[4] |
| Ion-Pairing Agent | 5 - 15 mM (e.g., TEA) | 5 mM | Masks active sites and improves retention of ionic analytes.[5] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile | Often provides better selectivity and peak shape.[2] |
Table 2: Typical Column Loading Capacities
| Column ID (mm) | Max Injection Volume (µL) | Typical Analyte Load (µg) |
| 4.6 | 100 | < 500 |
| 2.1 | 20 | < 100 |
| 1.0 | 5 | < 20 |
Note: These are general guidelines. Optimal loading capacity is analyte and method-dependent.
Visualized Workflows and Pathways
Caption: A logical workflow for diagnosing the cause of poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Should I use a guard column for analyzing this compound? A1: Yes, using a guard column is highly recommended. It will protect your analytical column from strongly retained matrix components and particulates, extending its lifetime and helping to maintain good peak shape.[4]
Q2: My peak is fronting. What does this indicate? A2: Peak fronting is less common than tailing but can occur.[9] It is often caused by sample overload, where the concentration is too high for the linear range of the column, or by a significant mismatch between the injection solvent and the mobile phase.[3][9] Try reducing your sample concentration or dissolving your sample in a weaker solvent.[7]
Q3: Can temperature affect the peak shape of my compound? A3: Yes, temperature can influence peak shape. Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is 30-40°C. If you are using ion-pairing reagents, temperature can also affect their adsorption onto the stationary phase, thereby influencing peak symmetry.[5]
Q4: What type of column chemistry is best suited for branched-chain acyl-CoAs? A4: A C18 stationary phase is a common and effective choice for the reversed-phase separation of acyl-CoAs.[10] Look for a column with high-purity silica (B1680970) and robust end-capping to minimize silanol interactions.[2] For challenging separations involving isomers, specialized phases might offer better selectivity.[11]
Q5: Are there alternatives to traditional reversed-phase chromatography for acyl-CoAs? A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that has been successfully used for the separation of acyl-CoAs.[12][13] HILIC can be particularly useful for separating a wide range of acyl-CoAs, from short-chain to long-chain species, in a single run.[13]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. youtube.com [youtube.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing fragmentation parameters for (2S)-2,6-dimethylheptanoyl-CoA MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of (2S)-2,6-dimethylheptanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode MS/MS?
A1: Based on the common fragmentation patterns of acyl-CoAs, you should expect to see two primary fragmentation pathways in positive ion mode. The most abundant fragment typically results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. Another common fragment is the adenosine (B11128) 3',5'-bisphosphate ion. For this compound (precursor ion [M+H]⁺), the expected major fragments are:
-
A neutral loss of 507.0 Da : This corresponds to the loss of the phospho-ADP moiety from the precursor ion.[1][2][3][4][5][6]
-
A fragment ion at m/z 428.1 : This corresponds to the adenosine 3',5'-bisphosphate portion of the coenzyme A molecule.[2][5][6][7][8]
Q2: I am not seeing the expected neutral loss of 507 Da. What could be the issue?
A2: If the characteristic neutral loss of 507 Da is not observed or is of very low intensity, consider the following:
-
Insufficient Collision Energy: The collision energy may be too low to induce fragmentation of the precursor ion. Systematically increase the collision energy to find the optimal setting for your instrument.
-
Incorrect Precursor Ion Selection: Ensure that the correct m/z for the [M+H]⁺ of this compound is being isolated in the first stage of your tandem mass spectrometer.
-
Analyte Stability: Acyl-CoAs can be unstable.[9][10] Ensure proper sample handling and storage to prevent degradation. Consider using glass vials to minimize signal loss.[9]
-
Ionization Mode: While positive ion mode is common for acyl-CoAs, you can also explore negative ion mode to see if it provides more informative spectra for your specific compound and matrix.
Q3: My signal intensity for this compound is very low. How can I improve it?
A3: Low signal intensity can be due to a variety of factors:
-
Sample Preparation: Optimize your extraction procedure to ensure efficient recovery of the analyte from the sample matrix. Solid-phase extraction (SPE) is a common technique for cleaning up acyl-CoA samples.[10]
-
LC-MS Method:
-
Mobile Phase Composition: The pH of the mobile phase can affect ionization efficiency. Buffers such as ammonium (B1175870) acetate (B1210297) have been used successfully.[3]
-
Column Chemistry: A reversed-phase C18 column is typically used for acyl-CoA analysis.
-
-
MS Parameters:
Q4: I am observing unexpected fragment ions in my MS/MS spectrum. What could be their origin?
A4: The presence of unexpected fragments could be due to:
-
In-source Fragmentation: Fragmentation occurring in the ion source before precursor selection. This can sometimes be mitigated by reducing the cone voltage (or equivalent parameter).
-
Contaminants: Co-eluting contaminants with a similar m/z to your target analyte may be being fragmented. Ensure good chromatographic separation.
-
Adduct Formation: Your precursor ion may be an adduct (e.g., [M+Na]⁺, [M+K]⁺). Check the MS1 spectrum for the presence of these species and consider targeting them for fragmentation as well.
-
Branched Chain Fragmentation: The dimethylheptanoyl chain itself can undergo fragmentation. Cleavage at the branch points of the acyl chain could lead to additional, less abundant fragment ions.[11]
Troubleshooting Guides
Table 1: Troubleshooting Poor Signal Intensity
| Symptom | Possible Cause | Suggested Solution |
| Low or no precursor ion signal in MS1 | Poor ionization | Optimize ESI source parameters (capillary voltage, source temperature, gas flows). Adjust mobile phase pH. |
| Analyte degradation | Ensure samples are fresh or have been stored properly at low temperatures. Use stabilizing additives if necessary. | |
| Inefficient extraction | Re-evaluate your sample preparation protocol. Consider a different solid-phase extraction (SPE) sorbent. | |
| Good precursor ion signal, but low fragment ion intensity | Suboptimal collision energy | Perform a collision energy ramp experiment to determine the optimal value for your specific instrument and analyte. |
| Incorrect collision gas pressure | Ensure the collision gas pressure is within the manufacturer's recommended range. |
Table 2: Troubleshooting Inaccurate Mass or Unexpected Fragments
| Symptom | Possible Cause | Suggested Solution |
| Observed precursor mass does not match theoretical mass | Incorrect monoisotopic peak selection | Ensure you are targeting the monoisotopic peak of the isotopic distribution. |
| Adduct formation | Check for common adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) and adjust your precursor m/z accordingly. | |
| Unexpected fragment ions are present | In-source fragmentation | Decrease the cone voltage or fragmentor voltage. |
| Co-eluting isobaric compounds | Improve chromatographic separation by modifying the gradient or using a different column. | |
| Fragmentation of the acyl chain | This is expected to some degree. Analyze the masses of these fragments to see if they correspond to logical losses from the dimethylheptanoyl group. |
Experimental Protocols
Protocol 1: Generic Method for Optimizing Collision Energy
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a stable and reasonably intense signal in MS1 mode (e.g., 1 µM in 50:50 acetonitrile:water).
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set MS Parameters:
-
Set the mass spectrometer to positive ion mode.
-
Select the [M+H]⁺ precursor ion for this compound for fragmentation.
-
Set other source and MS parameters to typical starting values for your instrument.
-
-
Perform Collision Energy Ramp:
-
Acquire MS/MS spectra while ramping the collision energy over a range (e.g., 5 to 50 eV).
-
Monitor the intensity of the precursor ion and the key fragment ions (neutral loss of 507 and m/z 428).
-
-
Analyze the Data: Plot the intensity of the precursor and fragment ions as a function of collision energy. The optimal collision energy will be the value that maximizes the intensity of your target fragment ions while maintaining a reasonable precursor ion intensity.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Workflow for optimizing MS/MS fragmentation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in fluorescent assays using (2S)-2,6-dimethylheptanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize background noise and optimize fluorescent assays involving (2S)-2,6-dimethylheptanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in fluorescent assays?
This compound is a synthetic, branched-chain acyl-coenzyme A molecule. In biochemical assays, it is primarily used as a specific substrate for enzymes such as acyl-CoA dehydrogenases.[1] Its unique branched structure allows for the investigation of enzyme specificity and activity. In some contexts, it or similar molecules can be used as non-hydrolyzable analogs to act as competitive inhibitors, helping to "trap" an enzyme in its substrate-bound state to study its kinetics or interactions without generating a product.[2]
Q2: What are the most common sources of high background noise in fluorescent assays?
High background noise can obscure true signal and reduce assay sensitivity. The primary sources include:
-
Autofluorescence: Intrinsic fluorescence from the assay buffer, microplate material, test compounds, or the enzyme and substrate themselves.[3]
-
Non-Specific Binding: The fluorescent substrate or product may adsorb to the surfaces of the microplate wells, leading to a persistent background signal.[3][4]
-
Reagent Impurities: Impurities from the synthesis of substrates or other reagents can be fluorescent or interfere with the reaction.[3] Using highly purified substrates (>95%) is recommended.
-
Inner Filter Effect: At high concentrations, assay components can absorb the excitation or emission light, leading to artificially suppressed signal and a non-linear response.[3]
Q3: How can using a specific substrate like this compound help manage background?
Using a highly specific substrate ensures that the enzymatic reaction being measured is the one of interest, reducing off-target reactions that might contribute to background signal. Furthermore, when used as a competitive inhibitor or a non-hydrolyzable analog, it can help establish a baseline for non-enzymatic background signal, allowing for more accurate subtraction and a better signal-to-noise ratio.
Q4: What is the signal-to-noise ratio (SNR) and why is it important?
The signal-to-noise ratio (SNR) is a measure of the strength of the desired signal relative to the level of background noise. A higher SNR indicates a more reliable and sensitive assay. An SNR of 3 is often considered the lower limit for accurate signal detection.[5] Maximizing the SNR is a primary goal of assay optimization and can be achieved by increasing the specific signal or decreasing the background noise.[5]
Troubleshooting Guide
Problem: High Background Fluorescence
High background can mask the signal from your enzymatic reaction. Use the following steps to diagnose and resolve the issue.
-
Possible Cause 1: Autofluorescence of Assay Components
-
Solution: Measure the fluorescence of each component individually (buffer, substrate, enzyme, test compound) in separate wells. If a component is highly autofluorescent, consider finding an alternative or adjusting the excitation/emission wavelengths to minimize its contribution.[3]
-
-
Possible Cause 2: Non-Specific Binding to Microplate
-
Possible Cause 3: Substrate Instability or Contamination
-
Solution: Ensure the purity of your this compound and other reagents. Run a "no-enzyme" control containing only the substrate and buffer; a high signal in this well points to substrate degradation or fluorescent impurities.[3]
-
Problem: Low Signal-to-Noise Ratio (SNR)
A low SNR makes it difficult to distinguish the true signal from the background.
-
Possible Cause 1: Suboptimal Reagent Concentrations
-
Solution: Titrate the enzyme and substrate concentrations to find the optimal balance that produces a robust signal without increasing the background. Ensure the substrate concentration is appropriate for the enzyme's Michaelis constant (Km).[8]
-
-
Possible Cause 2: Inefficient Enzymatic Reaction
-
Possible Cause 3: Incorrect Instrument Settings
-
Solution: Optimize the photomultiplier tube (PMT) gain or detector settings on your fluorescence plate reader. Simply maximizing the gain may not yield the best SNR.[5] Perform a gain optimization experiment using a dilution series of your fluorophore to find the setting that provides the best balance between signal amplification and noise.
-
Data Presentation
Table 1: Summary of Common Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| High Background | Autofluorescence of reagents | Measure fluorescence of individual components; select alternative reagents or filter sets.[3] |
| Non-specific binding | Add 0.01-0.05% Tween-20 or BSA (e.g., 2 mg/mL) to buffers.[3][6] | |
| Reagent contamination/degradation | Use high-purity reagents (>95%); run no-enzyme and no-substrate controls.[3] | |
| Low Signal | Suboptimal reagent concentrations | Titrate enzyme and substrate to determine optimal levels for a linear reaction rate.[8] |
| Inappropriate assay conditions | Optimize buffer pH, temperature, and cofactor concentrations for your specific enzyme.[8] | |
| High Variability | Pipetting errors / Inconsistency | Use calibrated pipettes; prepare master mixes to reduce well-to-well variability.[8] |
Table 2: Example Concentration Ranges for Assay Optimization
| Component | Typical Final Concentration | Purpose |
| Enzyme (e.g., Acyl-CoA Dehydrogenase, Sirtuin) | 10 nM - 500 nM | Catalyzes the reaction. Concentration should be optimized.[6] |
| This compound (Substrate) | 1 µM - 50 µM | The substrate for the enzymatic reaction.[1] |
| Fluorogenic Reporter Substrate | 1 µM - 20 µM | The molecule that generates a fluorescent signal upon enzymatic activity.[6] |
| NAD+ (Cofactor for Sirtuins) | 100 µM - 500 µM | Required cofactor for sirtuin deacylase activity.[6][10] |
| Tween-20 | 0.01% - 0.05% (w/v) | Reduces non-specific binding to the microplate.[6] |
| BSA | 0.1 - 2 mg/mL | Acts as a blocking agent and can stabilize enzymes.[6] |
| Test Inhibitor / Compound | Varies (nM to µM range) | Used for screening or IC50 determination.[10] |
Experimental Protocols
Protocol: General Acyl-CoA Dehydrogenase/Deacylase Fluorescent Assay
This protocol provides a template for measuring enzyme activity using this compound in a 96-well plate format. All steps should be performed on ice where indicated.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.8, 150 mM NaCl, 5 mM MgCl2).[6]
-
Substrate Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Enzyme Stock: Dilute the enzyme to the desired stock concentration in Assay Buffer. Keep on ice.
-
Cofactor Stock (if required): Prepare a stock solution of NAD+ or other required cofactors.
-
-
Assay Plate Setup:
-
Design the plate layout to include the following controls in duplicate or triplicate:[3]
-
Blank: Assay Buffer only.
-
No-Enzyme Control: All components except the enzyme.
-
No-Substrate Control: All components except the substrate.
-
Test Wells: All reaction components.
-
-
-
Reaction Assembly:
-
Prepare a master mix containing the Assay Buffer, cofactor (if any), and any other general reagents (e.g., Tween-20).
-
Add 80 µL of the master mix to each well.
-
Add 10 µL of the substrate solution (or buffer for no-substrate controls) to the appropriate wells.
-
Add 10 µL of test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the diluted enzyme solution to all wells except the "No-Enzyme" and "Blank" controls. Add 10 µL of Assay Buffer to these control wells.
-
The final reaction volume will be 100 µL.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the correct temperature.
-
Read the fluorescence at appropriate excitation and emission wavelengths. For kinetic assays, take readings every 1-2 minutes for 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 30 minutes) before reading.[11]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Use the "No-Enzyme" control to assess background signal from non-enzymatic substrate degradation.
-
Calculate the reaction rate (for kinetic assays) or total signal change (for endpoint assays).
-
Calculate the Signal-to-Noise Ratio (SNR) as: (Signal_Test - Signal_Blank) / StandardDeviation_Blank.
-
Mandatory Visualizations
Caption: General experimental workflow for a fluorescent enzyme assay.
Caption: Troubleshooting logic for diagnosing high background fluorescence.
Caption: Conceptual pathway of deacylase-mediated cell signaling.
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fission Impossible: Non-hydrolyzable nucleotide analogs - News Blog - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 6. Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Selecting an appropriate internal standard for (2S)-2,6-dimethylheptanoyl-CoA quantification
Technical Support: Quantification of (2S)-2,6-dimethylheptanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of this compound using an internal standard-based LC-MS/MS approach.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for quantifying this compound?
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is essential for accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS) because it helps to correct for variations that can occur during sample preparation, injection, and ionization.[1] Acyl-CoA molecules are particularly susceptible to instability and matrix effects, which can lead to inaccurate measurements.[2][3] An ideal IS behaves identically to the analyte—this compound in this case—throughout the entire analytical process, ensuring that any loss or signal fluctuation affecting the analyte is mirrored by the IS. This allows for reliable and reproducible quantification by comparing the ratio of the analyte signal to the IS signal.
Q2: What are the key characteristics of a good internal standard for this application?
A suitable internal standard for this compound quantification should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte to ensure comparable extraction efficiency and ionization response.
-
No Endogenous Presence: The IS must not be naturally present in the biological samples being analyzed.[4]
-
Mass Spectrometric Distinction: It must have a different mass-to-charge ratio (m/z) from the analyte so that it can be distinguished by the mass spectrometer.
-
Co-elution: Ideally, it should elute very close to the analyte during liquid chromatography to experience similar matrix effects.[5]
-
Stability: The IS must be stable throughout the sample preparation and analysis process.
Q3: What are the most common and recommended types of internal standards for acyl-CoA analysis?
The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] For this compound, this would be a version containing heavy isotopes like ¹³C or ²H (deuterium). SIL standards are chemically identical to the analyte, ensuring they co-elute and have the same extraction and ionization behavior.[1]
If a specific SIL standard for this compound is not commercially available or readily synthesized, common alternatives include:
-
Odd-Chain Acyl-CoAs: Compounds like pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0) are often used as they are typically absent or present at very low levels in most biological systems.[4][6][7]
-
Structurally Similar Acyl-CoAs: Other commercially available branched-chain acyl-CoAs could be considered, provided they are not endogenously present in the sample matrix.
Q4: How do I determine the optimal concentration of the internal standard?
The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration range of the analyte in your samples. A common approach is to spike the IS at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reproducible signal that can be reliably integrated. The final concentration is typically determined empirically during method development by testing a series of IS concentrations and evaluating the precision and accuracy of the results.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | 1. Inconsistent sample preparation or extraction. 2. Analyte/IS instability in the autosampler.[3] 3. Fluctuations in the LC-MS system performance. 4. Using plastic vials which can lead to signal loss.[3] | 1. Ensure precise and consistent pipetting and vortexing. Use a validated solid-phase extraction (SPE) protocol. 2. Keep the autosampler temperature low (e.g., 4-5°C).[7] Analyze samples promptly after preparation. 3. Run system suitability tests before the analytical batch. Check for pressure fluctuations. 4. Switch to glass or certified low-adsorption vials.[3] |
| Low or No Signal for Analyte and/or IS | 1. Inefficient extraction from the sample matrix. 2. Degradation of acyl-CoAs during sample preparation. 3. Poor ionization efficiency or incorrect MS parameters. 4. Clogged LC column or tubing.[8] | 1. Optimize the extraction solvent and SPE protocol. Ensure complete protein precipitation.[9] 2. Keep samples on ice and minimize freeze-thaw cycles. Use fresh extraction buffers containing acid to improve stability.[7] 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution. Verify MRM transitions. 4. Flush the system and column. If pressure is high, replace the in-line filter or guard column.[8] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation.[8] 2. Mismatch between injection solvent and mobile phase. 3. Secondary interactions with the column stationary phase. 4. Extra-column volume (e.g., excessive tubing length).[8] | 1. Flush the column with a strong solvent wash. If the problem persists, replace the column. 2. The injection solvent should be weaker than or matched to the initial mobile phase.[8] 3. Adjust mobile phase pH or organic modifier. Consider a different column chemistry. 4. Use minimal tubing length and ensure proper fittings are used. |
| Significant Ion Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids, salts) with the analyte/IS. 2. High concentration of non-volatile salts in the sample. | 1. Improve chromatographic separation to resolve the analyte from interfering matrix components. 2. Enhance the sample cleanup procedure (e.g., using a more rigorous SPE protocol). 3. Dilute the sample if sensitivity allows. |
Data & Protocols
Table 1: Comparison of Potential Internal Standards
| Internal Standard Type | Example | Rationale for Use | Key Considerations |
| Stable Isotope-Labeled (Ideal) | ¹³C- or ²H-labeled this compound | Identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and recovery.[1] | May require custom synthesis if not commercially available.[10] |
| Odd-Chain Acyl-CoA (Recommended Alternative) | Heptadecanoyl-CoA (C17:0-CoA) | Not typically found in biological systems, structurally similar enough to provide good correction. Commercially available.[4][7] | Chromatographic behavior and ionization efficiency may differ slightly from the branched-chain analyte. |
| Other Short/Medium-Chain Acyl-CoA | Crotonoyl-CoA | Has been used successfully as an IS for short-chain acyl-CoA analysis.[9][11] | Check for any endogenous presence in your specific sample matrix. Less structurally similar than an odd-chain standard. |
Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize ~50 mg of frozen tissue or a cell pellet in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Methanol:Acetonitrile:Water with 0.5% acetic acid).
-
Spiking: Add a known amount of the selected internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.
-
Protein Precipitation: Vortex vigorously and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
SPE Cleanup:
-
Condition an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel) with methanol, followed by water.[7]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., water/methanol with acetic acid) to remove impurities.
-
Elute the acyl-CoAs with a suitable elution buffer (e.g., a buffer with higher salt concentration or pH).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the chosen internal standard must be optimized by infusing pure standards. A common product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[12]
Workflow Visualization
The following diagram illustrates the logical workflow for selecting and validating an appropriate internal standard for your assay.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Analytical Techniques for the Confirmation of Synthesized (2S)-2,6-dimethylheptanoyl-CoA
A definitive guide for researchers and drug development professionals on the characterization of a novel medium-chain acyl-CoA, leveraging High-Resolution Mass Spectrometry (HRMS) as the gold standard and comparing its performance with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction
The synthesis of novel acyl-Coenzyme A (acyl-CoA) molecules is a critical step in various research and drug development endeavors, particularly in studies involving fatty acid metabolism and its associated disorders. (2S)-2,6-dimethylheptanoyl-CoA is a branched-chain medium-chain acyl-CoA that plays a role in specific metabolic pathways. Accurate confirmation of its identity after synthesis is paramount to ensure the validity of subsequent experimental results. This guide provides a comprehensive comparison of three common analytical techniques—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unequivocal identification of synthesized this compound.
Comparison of Analytical Techniques
The choice of analytical technique for the confirmation of a synthesized molecule depends on the specific information required, the desired level of confidence, and the available instrumentation. Here, we compare HRMS, NMR, and UV-Vis spectroscopy for the characterization of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Information Provided | Precise molecular weight and elemental composition, structural information from fragmentation patterns. | Detailed information about the chemical environment of each atom, enabling definitive structure elucidation. | Confirmation of the presence of the Coenzyme A moiety through its characteristic UV absorbance. |
| Specificity | Very High | Very High | Low to Moderate |
| Sensitivity | Very High (picomole to femtomole range) | Moderate (micromole to nanomole range) | Low (micromole range) |
| Quantitative Capability | Good with appropriate internal standards. | Excellent for determining purity and relative abundance of components. | Good for concentration determination using a known extinction coefficient. |
| Primary Use for this compound | Confirmation of elemental composition and identification through fragmentation. | Unambiguous structure determination and purity assessment. | Rapid confirmation of the presence of the CoA thioester and concentration measurement. |
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula with high confidence. This is a crucial first step in identifying a synthesized molecule.
Theoretical vs. Experimental Mass
The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated from its molecular formula, C₃₀H₅₃N₇O₁₇P₃S⁺.
| Parameter | Value |
| Molecular Formula | C₃₀H₅₂N₇O₁₇P₃S |
| Theoretical Monoisotopic Mass | 907.2306 g/mol |
| Theoretical m/z of [M+H]⁺ | 908.2384 |
An experimental HRMS analysis should yield an m/z value that is very close to the theoretical value, typically with a mass error of less than 5 parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) Fragmentation
Further confirmation of the identity of this compound is achieved through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (the protonated molecule) is isolated and fragmented, and the resulting product ions are detected. Acyl-CoAs exhibit a characteristic fragmentation pattern, providing strong evidence for the presence of both the acyl group and the Coenzyme A moiety.
A key fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the Coenzyme A molecule, resulting in a loss of 507.0031 Da. Another characteristic fragment corresponds to the adenosine (B11128) 3',5'-diphosphate moiety at m/z 428.0365. For this compound, the fragmentation of the acyl chain itself can also be observed, although it is generally less prominent. Due to the branched nature of the 2,6-dimethylheptanoyl group, characteristic losses corresponding to cleavage at the branch points can be expected.
Alternative Analytical Techniques
While HRMS is a powerful tool, NMR and UV-Vis spectroscopy provide complementary information and can be used for further characterization and routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for acyl-CoAs as it can confirm the presence of the acyl chain and the CoA moiety through their characteristic proton signals.
Expected ¹H NMR Chemical Shifts for the (2S)-2,6-dimethylheptanoyl Moiety (in D₂O):
| Protons | Expected Chemical Shift (ppm) |
| CH₃ (at C2) | ~1.1 (doublet) |
| CH₃ (at C6) | ~0.8 (doublet) |
| CH (at C2) | ~2.5 (multiplet) |
| CH (at C6) | ~1.5 (multiplet) |
| CH₂ groups | 1.1-1.4 (multiplets) |
The signals from the Coenzyme A moiety will also be present in the spectrum, providing further confirmation of the molecule's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used to confirm the presence of the Coenzyme A moiety and to determine the concentration of the synthesized product. The adenine (B156593) ring in Coenzyme A has a characteristic maximum absorbance at approximately 260 nm.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm |
| Molar Extinction Coefficient (ε) at 260 nm | ~16,400 M⁻¹cm⁻¹ |
By measuring the absorbance of a solution of the synthesized this compound at 260 nm, its concentration can be calculated using the Beer-Lambert law (A = εbc).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by reacting (2S)-2,6-dimethylheptanoic acid with Coenzyme A. A common method involves the activation of the carboxylic acid to a mixed anhydride, which then reacts with the free thiol group of Coenzyme A.[1]
High-Resolution Mass Spectrometry (HRMS) Analysis
A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used.
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of a volatile buffer such as ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan is acquired to determine the accurate mass of the protonated molecule [M+H]⁺. For MS/MS analysis, the [M+H]⁺ ion is selected as the precursor ion and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent, typically D₂O, to a concentration of 1-10 mM.
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain high-quality spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A solution of the purified this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Measurement: The UV-Vis spectrum is recorded from approximately 200 to 400 nm using a spectrophotometer. The absorbance at 260 nm is used for quantification.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and confirmation of this compound.
Caption: Key fragmentation pathways for this compound in HRMS/MS.
Conclusion
Confirming the identity of synthesized this compound is essential for the integrity of research in metabolic pathways and drug development. High-Resolution Mass Spectrometry stands out as the most powerful and definitive method for this purpose, providing unambiguous confirmation of the elemental composition and structural features through accurate mass measurement and characteristic fragmentation patterns. While NMR offers detailed structural elucidation and UV-Vis spectroscopy provides a rapid means of confirming the presence of the CoA moiety and quantifying the product, HRMS delivers the highest level of confidence in the identity of the synthesized molecule. For comprehensive characterization, a combination of these techniques is recommended.
References
A Comparative Analysis of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate Specificity: (2S)-2,6-Dimethylheptanoyl-CoA versus Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of Long-Chain Acyl-CoA Dehydrogenase (LCAD) for the branched-chain acyl-CoA, (2S)-2,6-dimethylheptanoyl-CoA, and the straight-chain fatty acyl-CoA, palmitoyl-CoA. This analysis is supported by a summary of available experimental data, detailed experimental protocols, and visualizations to elucidate the underlying biochemical processes and experimental workflows.
Executive Summary
Long-Chain Acyl-CoA Dehydrogenase (LCAD) is a mitochondrial enzyme that plays a crucial role in the beta-oxidation of fatty acids. While historically associated with the metabolism of long-chain fatty acids, emerging evidence highlights its significant activity towards branched-chain acyl-CoAs. This guide directly compares the enzymatic kinetics of LCAD with two key substrates: this compound, a metabolite of pristanic acid, and palmitoyl-CoA, a saturated long-chain fatty acid. Understanding the substrate preference of LCAD is critical for elucidating its physiological roles and for the development of therapeutics targeting fatty acid oxidation disorders.
Data Presentation: Kinetic Parameters of LCAD
The following table summarizes representative kinetic data, emphasizing that the values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| This compound | Recombinant Human LCAD | Data not readily available | Data not readily available | Considered a specific substrate for LCAD | [1][2] |
| Palmitoyl-CoA | Recombinant Human LCAD | ~3.5 | ~1500 | ~428 | Varies by study |
Note: The provided values for palmitoyl-CoA are approximations derived from graphical data in studies analyzing acyl-CoA dehydrogenase activity and should be considered illustrative. The specificity of LCAD for this compound is often highlighted, though detailed kinetic constants are not consistently reported.
Experimental Protocols
The gold standard for measuring the activity of acyl-CoA dehydrogenases, including LCAD, is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay . This method directly measures the transfer of electrons from the acyl-CoA substrate to ETF, which is the natural electron acceptor for ACADs.
Principle of the ETF Fluorescence Reduction Assay
The assay is based on the decrease in the intrinsic fluorescence of ETF upon its reduction by an active acyl-CoA dehydrogenase. The rate of fluorescence decrease is directly proportional to the enzyme activity. The reaction is monitored anaerobically to prevent the re-oxidation of reduced ETF by molecular oxygen.
Materials and Reagents
-
Purified recombinant or isolated LCAD
-
This compound
-
Palmitoyl-CoA
-
Purified Electron Transfer Flavoprotein (ETF)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Bovine Serum Albumin (BSA)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Anaerobic cuvettes or microplates
-
Fluorometer capable of excitation at ~380 nm and emission at ~495 nm
Detailed Protocol (Microplate Format)
This protocol is adapted from a simplified, higher-throughput microplate-based ETF fluorescence reduction assay[3].
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.2) and 0.2 mM EDTA.
-
To the reaction buffer, add glucose to a final concentration of 8 mM, glucose oxidase to 20 units/mL, and catalase to 1200 units/mL. This enzymatic system removes dissolved oxygen from the reaction mixture.
-
Add ETF to the reaction mixture to a final concentration of 2-5 µM.
-
Prepare substrate solutions of this compound and palmitoyl-CoA in the reaction buffer. For palmitoyl-CoA, it is crucial to include BSA in a 1:1 molar ratio to ensure its solubility.
-
-
Enzyme Preparation:
-
Dilute the LCAD enzyme preparation to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 90 seconds.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction mixture containing ETF and the oxygen-scavenging system to each well.
-
Add the LCAD enzyme preparation to the wells and incubate for a few minutes at 32°C to allow for enzymatic deoxygenation.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader with excitation at ~380 nm and emission at ~495 nm. Record readings every 10-15 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence decay curve.
-
Convert the rate of fluorescence change to the rate of substrate oxidation using a standard curve generated with known concentrations of reduced ETF or by using the molar extinction coefficient of ETF.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the initial step of mitochondrial fatty acid β-oxidation catalyzed by LCAD.
Caption: The role of LCAD in the initial dehydrogenation step of fatty acid β-oxidation.
Experimental Workflow: Comparing Substrate Specificity
This diagram outlines the workflow for the comparative analysis of LCAD activity with the two substrates.
Caption: Workflow for comparing the kinetic parameters of LCAD with different substrates.
Conclusion
The substrate specificity of LCAD is more complex than initially understood, with a clear role in the metabolism of branched-chain fatty acids like this compound. While it also demonstrates activity with straight-chain fatty acids such as palmitoyl-CoA, its efficiency and physiological relevance in this context may be tissue-dependent and potentially secondary to other enzymes like VLCAD. The ETF fluorescence reduction assay provides a robust method for quantifying these activities. Further research directly comparing the kinetic parameters of LCAD with a range of substrates under standardized conditions is necessary to fully elucidate its metabolic functions.
References
A Comparative Kinetic Analysis of Acyl-CoA Dehydrogenases with Branched-Chain Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of key mitochondrial acyl-CoA dehydrogenases (ACADs) involved in the catabolism of branched-chain amino acids. Understanding the substrate specificity and kinetic efficiency of these enzymes is crucial for research into inborn errors of metabolism and for the development of targeted therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant metabolic and experimental workflows.
Introduction to Acyl-CoA Dehydrogenases and Branched-Chain Amino Acid Metabolism
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in the catabolism of fatty acids and branched-chain amino acids.[1][2] Deficiencies in these enzymes can lead to serious metabolic disorders.[3] Three key ACADs are primarily responsible for the breakdown of the branched-chain amino acids leucine, isoleucine, and valine:
-
Isovaleryl-CoA Dehydrogenase (IVD): Catalyzes the dehydrogenation of isovaleryl-CoA, a metabolite of leucine.[3][4]
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD or ACADSB): Primarily acts on (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism.[5][6]
-
Isobutyryl-CoA Dehydrogenase (IBDH or ACAD8): Specific for isobutyryl-CoA, which is derived from valine.[7][8]
The substrate specificity of these enzymes is a defining characteristic, though some overlap has been observed.[9] A thorough understanding of their kinetic parameters is essential for elucidating disease mechanisms and for the design of substrate reduction therapies.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of human IVD and ACAD8 with their primary branched-chain acyl-CoA substrates. The data has been compiled from studies on purified recombinant enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 1.0 - 3.1 | - | 170 - 4.3 x 10³ | [4][10] |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Isobutyryl-CoA | 2.6 | 2.0 | 0.8 | [7][8][11] |
| (S)-2-Methylbutyryl-CoA | 18 | 4.1 | 0.23 | [8][11] | |
| n-Propionyl-CoA | 24 | 0.83 | 0.04 | [8][11] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit of time. kcat/Km is the catalytic efficiency, which reflects both substrate binding and catalytic turnover.
Signaling Pathways and Experimental Workflows
Branched-Chain Amino Acid Catabolism
The catabolism of leucine, isoleucine, and valine involves a series of enzymatic reactions. The initial steps, including the role of the specific acyl-CoA dehydrogenases, are depicted below.
Caption: Overview of the initial steps in branched-chain amino acid catabolism.
Experimental Workflow: Acyl-CoA Dehydrogenase Activity Assays
The kinetic parameters presented in this guide are typically determined using one of two primary in vitro assays: the ETF fluorescence reduction assay or the ferricenium ion assay.
Caption: Generalized workflow for ACAD activity assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of kinetic data. Below are generalized protocols for the two most common assays for ACAD activity.
ETF Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, electron transfer flavoprotein (ETF).[12][13] The assay is performed under anaerobic conditions because the reduced form of ETF is sensitive to oxygen.[12]
Principle: The fluorescence of ETF is quenched upon its reduction by an acyl-CoA dehydrogenase. The rate of decrease in fluorescence is proportional to the enzyme activity.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
Purified porcine ETF (highly fluorescent)
-
Acyl-CoA substrate stock solution
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA)
-
Glucose, glucose oxidase, and catalase for enzymatic oxygen removal (optional, can be used with or as an alternative to physical deoxygenation)
-
Sealed, anaerobic cuvettes
-
Fluorometer
Procedure:
-
Prepare the anaerobic buffer and degas thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) or by using enzymatic oxygen scavenging systems.[12]
-
In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic buffer, a known concentration of ETF, and the acyl-CoA dehydrogenase.
-
Incubate the mixture to allow for temperature equilibration and complete oxygen removal.
-
Initiate the reaction by adding a small volume of the acyl-CoA substrate stock solution.
-
Immediately begin monitoring the decrease in ETF fluorescence over time. Typically, an excitation wavelength of around 380 nm and an emission wavelength of approximately 495 nm are used.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence decay curve.
-
Repeat the assay with varying concentrations of the acyl-CoA substrate to determine Km and Vmax.
Ferricenium Ion Assay
This spectrophotometric assay provides a more convenient alternative to the ETF-based method as it can be performed aerobically.[14]
Principle: Ferricenium hexafluorophosphate (B91526) acts as an artificial electron acceptor for the ACAD. The reduction of the ferricenium ion to ferrocene (B1249389) is monitored by the decrease in absorbance at 300 nm.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
Ferricenium hexafluorophosphate solution
-
Acyl-CoA substrate stock solution
-
Buffer (e.g., 100 mM TAPS, pH 8.5)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer and a known concentration of ferricenium hexafluorophosphate.
-
Add the acyl-CoA dehydrogenase to the mixture and incubate to reach the desired temperature (e.g., 25°C or 37°C).[2][15]
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 300 nm.[2]
-
Calculate the initial reaction velocity using the molar extinction coefficient of the ferricenium ion (ε₃₀₀ = 4,300 M⁻¹cm⁻¹).[2]
-
Perform the assay at various substrate concentrations to determine the kinetic parameters.
Conclusion
The kinetic characterization of acyl-CoA dehydrogenases with branched-chain substrates is fundamental to understanding their physiological roles and the pathophysiology of related metabolic disorders. The data presented in this guide highlight the distinct substrate specificities and catalytic efficiencies of IVD and ACAD8. The detailed experimental protocols for the ETF fluorescence reduction and ferricenium ion assays provide a foundation for researchers to conduct their own kinetic analyses. Further research into the kinetics of SBCAD and the potential for substrate overlap among these enzymes will be critical for the development of effective diagnostic and therapeutic strategies for patients with inborn errors of branched-chain amino acid metabolism.
References
- 1. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. d-nb.info [d-nb.info]
- 8. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of molecular defects in isovaleryl-CoA dehydrogenase in patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2S)-2,6-dimethylheptanoyl-CoA and Medium-Chain Acyl-CoAs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the branched-chain acyl-CoA, (2S)-2,6-dimethylheptanoyl-CoA, with other straight-chain medium-chain acyl-CoAs in the context of metabolic studies. This document summarizes key differences in their enzymatic processing, metabolic pathways, and includes relevant experimental data and protocols to support further research.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. While the metabolism of straight-chain acyl-CoAs is well-characterized, branched-chain species such as this compound exhibit distinct metabolic fates and enzymatic specificities. Understanding these differences is crucial for elucidating the pathophysiology of certain metabolic disorders and for the development of targeted therapeutic interventions.
Enzyme Specificity and Quantitative Comparison
The primary distinction between this compound and straight-chain medium-chain acyl-CoAs lies in their substrate specificity for acyl-CoA dehydrogenases (ACADs), the enzymes that catalyze the initial step of β-oxidation.
This compound is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). [1] In contrast, medium-chain acyl-CoA dehydrogenase (MCAD), which is responsible for the dehydrogenation of C6 to C12 straight-chain acyl-CoAs, exhibits no reactivity towards this compound.[1] This specificity has significant implications for the metabolic routing of these compounds.
| Acyl-CoA Substrate | Enzyme | Specific Activity (mU/mg protein) | Reference |
| Palmitoyl-CoA (C16:0) | Purified human LCAD | 390 | [2][3] |
| S-2-methylpentadecanoyl-CoA | Purified human LCAD | 340 | [2][3] |
| R-2-methylpentadecanoyl-CoA | Purified human LCAD | No measurable activity | [2][3] |
| This compound | Human mitochondrial extract | Undetectable LCAD activity | [1] |
| Palmitoyl-CoA (C16:0) | Human mitochondrial extract | Readily measurable VLCAD activity | [1] |
| Octanoyl-CoA (C8:0) | Human mitochondrial extract | Readily measurable MCAD activity | [1] |
Note: The data for S-2-methylpentadecanoyl-CoA provides a surrogate for a branched-chain substrate, demonstrating comparable activity to a long-chain straight-chain substrate. The mitochondrial extract data highlights the specificity of different ACADs for their respective substrates.
Metabolic Pathways and Significance
The differential enzymatic handling of this compound and straight-chain medium-chain acyl-CoAs directs them into distinct metabolic pathways with different physiological consequences.
Metabolism of Straight-Chain Medium-Chain Acyl-CoAs:
Straight-chain medium-chain fatty acids (MCFAs) are readily metabolized by MCAD in the mitochondria.[4] This process is a crucial source of energy, particularly during fasting.[4] The resulting acetyl-CoA enters the citric acid cycle to generate ATP. Deficiencies in MCAD lead to a group of genetic disorders known as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), characterized by the inability to break down medium-chain fats for energy.[4]
Metabolism of this compound:
This compound is a metabolite derived from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1] The subsequent β-oxidation of its product, pristanic acid, generates metabolites such as this compound. The oxidation of this branched-chain acyl-CoA is dependent on LCAD.[1] In tissues where LCAD is expressed, such as the liver and lung, it plays a role in the degradation of these branched-chain fatty acids.[1][5] In LCAD-deficient mice, there is a significant reduction in the oxidation of 2,6-dimethylheptanoyl-CoA.[6][7]
The following diagrams illustrate the distinct metabolic fates of these acyl-CoAs.
Experimental Protocols
Assaying Acyl-CoA Dehydrogenase Activity: The ETF Fluorescence Reduction Assay
The gold standard for measuring ACAD activity is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[1][8] This method directly measures the transfer of electrons from the acyl-CoA substrate to ETF, catalyzed by the specific ACAD.
Principle:
Oxidized ETF is fluorescent. When it accepts electrons from the acyl-CoA substrate via an ACAD, it becomes reduced, and its fluorescence decreases. The rate of fluorescence decrease is directly proportional to the activity of the ACAD.
Key Reagents and Equipment:
-
Purified recombinant ACAD enzyme (e.g., LCAD, MCAD) or mitochondrial extracts.
-
Recombinant or purified porcine ETF.
-
Acyl-CoA substrates (e.g., this compound, palmitoyl-CoA, octanoyl-CoA).
-
Anaerobic cuvette or 96-well microplate.
-
Fluorometer capable of excitation at ~380 nm and emission at ~495 nm.
-
System for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system or nitrogen/argon gas).
Detailed Methodology (Microplate Adaptation): [1]
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA).
-
Prepare stock solutions of acyl-CoA substrates.
-
Prepare a stock solution of recombinant ETF.
-
For the enzymatic deoxygenation system, prepare stock solutions of glucose, glucose oxidase, and catalase.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the components of the deoxygenation system (glucose, glucose oxidase, catalase) and incubate to remove oxygen.
-
Add the recombinant ACAD enzyme or mitochondrial extract to the wells.
-
Add the recombinant ETF.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately begin monitoring the decrease in fluorescence over time using a microplate fluorometer.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease (slope of the linear portion of the curve).
-
Convert the rate of fluorescence change to the rate of substrate turnover using the fluorescence change per mole of ETF reduced (determined through titration).
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
-
The following diagram illustrates the workflow for the ETF fluorescence reduction assay.
Conclusion
This compound and straight-chain medium-chain acyl-CoAs are metabolized through distinct enzymatic pathways, primarily dictated by the substrate specificities of LCAD and MCAD, respectively. While MCAD efficiently processes a range of straight-chain medium-chain acyl-CoAs for energy production, LCAD is uniquely capable of handling the branched-chain structure of this compound, a metabolite of dietary phytanic acid. This distinction is critical for understanding the metabolic consequences of diets rich in branched-chain fatty acids and for diagnosing and potentially treating inborn errors of metabolism affecting these pathways. The provided experimental protocol for the ETF fluorescence reduction assay offers a robust method for further investigating the activities of ACADs with these and other acyl-CoA substrates.
References
- 1. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. Long-chain Acyl-CoA Dehydrogenase Deficiency as a Cause of Pulmonary Surfactant Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Gestational, pathologic and biochemical differences between very long-chain acyl-CoA dehydrogenase deficiency and long-chain acyl-CoA dehydrogenase deficiency in the mouse. [scholars.duke.edu]
- 8. pnas.org [pnas.org]
Validation of an LC-MS/MS method for (2S)-2,6-dimethylheptanoyl-CoA using a certified reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (2S)-2,6-dimethylheptanoyl-CoA against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on metabolic research and drug discovery.
This compound is a branched-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Accurate and precise quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism in both normal physiological and disease states.[1][2] While various analytical methods are available, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.[3][4][5]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the LC-MS/MS method for this compound analysis compared to other common analytical techniques. The data for the LC-MS/MS method is based on established validation parameters for similar acyl-CoA compounds, while the data for alternative methods is derived from existing literature.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1 - 10 fmol | 120 pmol (with derivatization)[6] | ~50 fmol[6] |
| Limit of Quantification (LOQ) | 5 - 50 fmol | 1.3 nmol (LC/MS-based)[6] | ~100 fmol[6] |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Accuracy (% Bias) | ± 15% | ± 20% | ± 25% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-eluting interferences) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This protocol outlines a robust method for the sensitive and specific quantification of this compound in a biological matrix, using a certified reference material for calibration and quality control.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for this compound (exact mass to be determined from the certified reference material).
-
Product Ions (m/z): At least two specific product ions for quantification and confirmation.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
4. Method Validation
The method is validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), matrix effect, and stability.[7]
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method requires derivatization of the acyl-CoA to introduce a chromophore or fluorophore for detection.
-
Sample Preparation: Similar to the LC-MS/MS method, but includes a derivatization step after elution from the SPE cartridge.
-
Derivatization Agent: A fluorescent labeling agent that reacts with the thiol group of Coenzyme A.
-
Chromatography: HPLC with a C18 column and a gradient elution profile.
-
Detection: UV or fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Alternative Method 2: Enzymatic Assay
This method leverages the specificity of an enzyme that utilizes this compound as a substrate.
-
Principle: The enzymatic reaction produces a measurable signal, such as a change in absorbance or fluorescence. For example, an acyl-CoA dehydrogenase could be used, and the reduction of a cofactor (e.g., NAD⁺ to NADH) is monitored.
-
Procedure:
-
Incubate the sample with the specific enzyme and necessary cofactors.
-
Measure the change in absorbance at 340 nm (for NADH production) or fluorescence over time.
-
Quantify the analyte concentration by comparing the reaction rate to a standard curve prepared with the certified reference material.
-
Visualized Workflows and Relationships
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Key Parameters for LC-MS/MS Method Validation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. elearning.unite.it [elearning.unite.it]
Comparison Guide: Assessing the Cross-Reactivity of Anti-Acyl-CoA Antibodies with (2S)-2,6-dimethylheptanoyl-CoA
For researchers and drug development professionals, the specific and sensitive detection of unique metabolites is crucial. (2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA that plays a role in fatty acid metabolism. The development of antibodies specific to this molecule is essential for its quantification and for understanding its physiological and pathological roles. This guide provides a framework for generating and evaluating the cross-reactivity of antibodies against this compound, offering a comparison with alternative detection methods and providing detailed experimental protocols.
Strategy for Developing and Characterizing a Specific Antibody
Given the absence of commercially available antibodies specifically targeting this compound, a common approach is the production of custom antibodies. This involves treating the small molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response.
dot
Figure 1: Custom Antibody Production Workflow
Assessing Antibody Specificity and Cross-Reactivity
Once an antibody has been generated, its specificity for this compound and its cross-reactivity with other structurally related acyl-CoAs must be rigorously tested. Competitive ELISA is the gold standard for quantifying these interactions.
dot
Figure 2: Competitive ELISA Workflow
Data Presentation: Quantifying Cross-Reactivity
The results from a competitive ELISA can be summarized in a table to clearly present the antibody's specificity. The IC50 value, which is the concentration of the analyte that causes a 50% reduction in signal, is a key metric. Cross-reactivity is calculated relative to the target analyte.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | [Insert experimental value] | 100 |
| Palmitoyl-CoA | [Insert experimental value] | [Calculate] |
| Stearoyl-CoA | [Insert experimental value] | [Calculate] |
| Oleoyl-CoA | [Insert experimental value] | [Calculate] |
| Acetyl-CoA | [Insert experimental value] | [Calculate] |
| Other branched-chain acyl-CoAs | [Insert experimental value] | [Calculate] |
Calculation of Cross-Reactivity: Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
Competitive ELISA Protocol
-
Coating: Dilute the this compound-carrier protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of either the this compound standard or the potential cross-reacting compounds.
-
Incubation: After washing the blocked plate, add the antibody-antigen mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Western Blotting Protocol (for assessing binding to conjugated proteins)
While not ideal for small, unconjugated molecules, Western blotting can be used to assess the antibody's specificity for the hapten when it is conjugated to different carrier proteins.
-
Sample Preparation: Prepare samples of various acyl-CoA-protein conjugates.
-
SDS-PAGE: Separate the protein conjugates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the protein bands.
Alternative Detection Methods
It is important to consider alternative methods for the detection and quantification of this compound, as these can serve as orthogonal methods to validate the results obtained with an antibody-based assay.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Assays | Utilizes enzymes that specifically react with acyl-CoAs, leading to a measurable product. | High specificity for certain classes of acyl-CoAs. | May not be specific for this compound; requires specific enzymes. |
| Mass Spectrometry (LC-MS/MS) | Separates molecules by liquid chromatography and identifies them based on their mass-to-charge ratio. | High sensitivity and specificity; can quantify multiple acyl-CoAs simultaneously. | Requires expensive instrumentation and specialized expertise. |
Conclusion
The development of a highly specific antibody against this compound is a feasible yet involved process that requires careful validation. By following a systematic approach of hapten synthesis, antibody production, and rigorous cross-reactivity testing using techniques like competitive ELISA, researchers can obtain a valuable tool for studying the role of this specific acyl-CoA. The performance of such an antibody should ideally be compared against and validated with alternative methods like mass spectrometry to ensure the accuracy and reliability of the experimental findings.
Comparative Analysis of (2S)-2,6-Dimethylheptanoyl-CoA Metabolism in Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the metabolism of (2S)-2,6-dimethylheptanoyl-CoA, a branched-chain acyl-CoA intermediate, across different cell line models. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism, particularly in the context of metabolic disorders and oncology.
Introduction
This compound is a catabolic intermediate of phytanic acid, a branched-chain fatty acid of dietary origin. Its metabolism is of significant interest due to its reliance on a specific mitochondrial enzyme, Long-Chain Acyl-CoA Dehydrogenase (LCAD). Dysregulation of branched-chain fatty acid metabolism has been implicated in various disease states, making a comparative understanding of its processing in different cellular contexts crucial for therapeutic development. This guide synthesizes available data to compare the metabolic handling of this compound in cell lines with varying metabolic phenotypes.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound is mitochondrial beta-oxidation. The initial and rate-limiting step is catalyzed by Long-Chain Acyl-CoA Dehydrogenase (LCAD), which exhibits high specificity for this branched-chain substrate. Subsequent steps involving enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Comparative Metabolism in Different Cell Lines
Direct comparative studies on the metabolism of this compound across a wide range of cell lines are limited. However, based on the pivotal role of LCAD, we can infer metabolic capacity by examining cell lines with differential LCAD expression.
| Cell Line Model | Key Metabolic Characteristics | Expected Metabolism of this compound | Reference |
| Sarcomatoid Mesothelioma Cells | High LCAD expression, high fatty acid oxidation rate, invasive phenotype. | High: Efficiently metabolize the substrate for energy production, potentially fueling their invasive nature. | [1] |
| Epithelioid Mesothelioma Cells | Lower LCAD expression compared to sarcomatoid cells, less invasive phenotype. | Moderate to Low: Reduced capacity for metabolism compared to sarcomatoid cells, may rely more on other energy sources. | [2][1] |
| MCAD-deficient Fibroblasts | Deficient in medium-chain acyl-CoA dehydrogenase, rely on alternative fatty acid oxidation pathways. Treatment with 2,6-dimethylheptanoic acid increases oxygen consumption. | Moderate: Can utilize the substrate, leading to increased cellular respiration and succinyl-CoA levels, indicating entry into the TCA cycle. | |
| Human Skeletal Muscle Cells | Very low to undetectable levels of LCAD protein and activity. | Very Low: Limited to negligible capacity to metabolize this specific branched-chain fatty acid. | [3] |
| LCAD Knockout (KO) Mouse Fibroblasts | Genetically engineered to lack LCAD expression. | Negligible: Serve as a negative control, unable to perform the initial step of beta-oxidation for this substrate. |
Experimental Protocols
A key aspect of studying this compound metabolism is the accurate measurement of acyl-CoA species within cells. The following is a generalized protocol for the extraction and analysis of acyl-CoAs from cultured cells.
Protocol 1: Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting:
-
For adherent cells, wash the monolayer with ice-cold PBS and scrape the cells into a cold methanol-based extraction buffer.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction buffer.
-
-
Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation of acyl-CoA species.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection:
-
Perform analysis using a high-resolution mass spectrometer operating in either positive or negative ion mode.
-
Use tandem mass spectrometry (MS/MS) for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA.
-
Potential Signaling Interactions
The metabolism of fatty acids is intricately linked to cellular signaling pathways that control cell growth, proliferation, and survival. While direct signaling consequences of this compound metabolism are yet to be fully elucidated, its catabolism to acetyl-CoA and propionyl-CoA can influence key signaling nodes.
Increased fatty acid oxidation can lead to elevated ATP levels, which can activate mTOR signaling and promote cell growth, a hallmark of many cancers. Conversely, under conditions of energy stress, AMPK is activated, which can inhibit cell proliferation. The differential capacity of cell lines to metabolize this compound may therefore contribute to their distinct signaling profiles and subsequent cellular behaviors.
Conclusion and Future Directions
The metabolism of this compound is highly dependent on the expression and activity of LCAD. Cell lines with higher LCAD expression, such as invasive sarcomatoid mesothelioma cells, are predicted to have a greater capacity to utilize this branched-chain fatty acid for energy. In contrast, cells with low or absent LCAD, like human skeletal muscle cells, are likely poor metabolizers of this substrate.
Future research should focus on direct comparative metabolomic studies using stable isotope-labeled (2S)-2,6-dimethylheptanoic acid in a panel of cell lines with characterized LCAD expression. This would provide quantitative data on metabolic flux and the downstream fate of its carbon skeleton, offering deeper insights into the role of branched-chain fatty acid metabolism in health and disease. Such studies will be invaluable for the identification of novel therapeutic targets for metabolic and oncologic disorders.
References
A Comparative Guide to the Use of Stable Isotope-Labeled (2S)-2,6-Dimethylheptanoyl-CoA as an Internal Standard for Acyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying drug targets, and developing new therapeutics. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based quantification. This guide provides a comprehensive comparison of stable isotope-labeled (2S)-2,6-dimethylheptanoyl-CoA with other commonly used internal standards, supported by experimental data and detailed protocols.
Principles of Internal Standardization in Acyl-CoA Analysis
An ideal internal standard for acyl-CoA analysis should possess several key characteristics to ensure accurate quantification. It should be chemically similar to the analytes of interest to mimic their behavior during sample extraction, derivatization, and chromatographic separation. Furthermore, it should not be naturally present in the biological samples being analyzed to avoid interference. The internal standard must also be well-resolved chromatographically from the analytes and remain stable throughout the entire analytical procedure.[1]
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute and experience similar ionization efficiencies and matrix effects.[2]
Comparison of Internal Standards for Acyl-CoA Quantification
The selection of an internal standard is a critical step in developing a robust quantitative method for acyl-CoA analysis. The most common types of internal standards used are stable isotope-labeled straight-chain acyl-CoAs and odd-chain acyl-CoAs. The use of a stable isotope-labeled branched-chain acyl-CoA, such as this compound, offers a unique alternative.
| Internal Standard Type | Analyte Coverage | Co-elution with Analytes | Potential for Endogenous Interference | Commercial Availability |
| Stable Isotope-Labeled this compound | Broad applicability for various acyl-CoAs. | Close elution to analytes of similar chain length and polarity. | Low, as it is not a common endogenous species. | Limited, may require custom synthesis. |
| Stable Isotope-Labeled Straight-Chain Acyl-CoAs (e.g., Deuterated, 13C-labeled) | Specific to the labeled analyte, requiring a mixture for broad profiling. | Identical to the corresponding unlabeled analyte. | None, as it is isotopically distinct. | Good for common acyl-CoAs. |
| Odd-Chain Acyl-CoAs (e.g., C17:0-CoA) | Broad applicability for various acyl-CoAs. | Elutes similarly to even-chain analytes of comparable length. | Possible, as odd-chain fatty acids can be present in some diets and tissues.[3] | Readily available. |
Performance Data
The performance of an internal standard is evaluated based on several parameters, including linearity, accuracy, precision, and its ability to compensate for matrix effects.
Table 1: Performance Characteristics of Different Internal Standard Types for Acyl-CoA Quantification
| Parameter | Stable Isotope-Labeled (General) | Odd-Chain Acyl-CoAs |
| **Linearity (R²) ** | >0.99[4] | >0.98[5] |
| Accuracy (% Recovery) | Typically 85-115%[6] | Can be variable, influenced by structural differences from analyte.[3] |
| Precision (%RSD) | <15%[7] | Can be higher due to differing matrix effects.[3] |
| Matrix Effect Compensation | Excellent, due to identical chemical properties and co-elution.[2] | Less effective than SIL standards as matrix effects can differ.[8] |
While specific performance data for stable isotope-labeled this compound is not extensively published, its properties as a stable isotope-labeled, branched-chain molecule suggest it would offer excellent performance, similar to other SIL standards, with the added benefit of being a non-endogenous compound.
Experimental Protocols
Accurate quantification of acyl-CoAs relies on meticulous and standardized experimental procedures. The following is a general workflow for the quantification of acyl-CoAs using an internal standard with LC-MS/MS.
Experimental Workflow for Acyl-CoA Quantification
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Orthogonal Validation of (2S)-2,6-Dimethylheptanoyl-CoA Quantification: A Comparative Guide to LC-MS/MS and Enzymatic Assay Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct analytical techniques for the quantification of (2S)-2,6-dimethylheptanoyl-CoA: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an orthogonal Enzymatic Assay. The orthogonal validation of a primary analytical method with a mechanistically different technique is crucial for ensuring the accuracy, reliability, and robustness of quantitative data in research and drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Data Presentation: Comparison of Analytical Techniques
The performance of LC-MS/MS and a specific enzymatic assay for the quantification of this compound are summarized below. The data for the enzymatic assay is based on established methods for acyl-CoA dehydrogenase activity assays.
| Parameter | LC-MS/MS | Enzymatic Assay (Acyl-CoA Dehydrogenase) |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio of fragmented ions. | Measurement of the rate of oxidation of this compound by a specific acyl-CoA dehydrogenase, often coupled to a fluorescent or colorimetric reporter. |
| Limit of Detection (LOD) | 1 - 10 fmol | ~50 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol | ~100 fmol |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Specificity | High (based on parent and fragment ion masses) | High (dependent on enzyme specificity for the substrate) |
| Throughput | High (amenable to automation) | Moderate to High (plate-based assays are common) |
| Matrix Effect | Potential for ion suppression or enhancement, requiring careful sample preparation and use of internal standards. | Less susceptible to matrix effects compared to LC-MS/MS, but potential for interference with enzyme activity. |
| Instrumentation | Liquid Chromatograph, Tandem Mass Spectrometer | Spectrophotometer or Fluorometer |
Experimental Protocols
Primary Method: Quantification by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: [M+H]+ → [M+H-507]+ (Neutral loss of the adenosine (B11128) diphosphate (B83284) ribose moiety).
-
Qualifier: [M+H]+ → [Acyl group specific fragment]+
-
-
Collision Energy: Optimized for the specific analyte and instrument.
-
Internal Standard: A stable isotope-labeled (e.g., ¹³C-labeled) this compound should be used for accurate quantification.
Orthogonal Method: Enzymatic Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the activity of a specific long-chain acyl-CoA dehydrogenase (LCAD) using this compound as a substrate. The reduction of an electron transfer flavoprotein (ETF) is monitored fluorometrically.[1]
1. Reagents
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA.
-
Substrate: this compound solution.
-
Enzyme: Purified recombinant human long-chain acyl-CoA dehydrogenase (LCAD).
-
Electron Transfer Flavoprotein (ETF): Purified recombinant ETF.
-
Deoxygenation System (optional, for microplate format): Glucose, glucose oxidase, and catalase.
2. Assay Procedure (96-well plate format)
-
To each well, add:
-
Assay Buffer.
-
ETF (final concentration ~2-5 µM).
-
(Optional) Deoxygenation system.
-
-
Initiate the reaction by adding the LCAD enzyme.
-
Immediately after, add the this compound substrate to start the reaction.
-
Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10 minutes) using a microplate reader with excitation at ~436 nm and emission at ~495 nm.
3. Data Analysis
-
Calculate the rate of fluorescence decrease (slope of the linear portion of the curve).
-
Convert the rate of fluorescence change to the rate of substrate consumption using a standard curve generated with known concentrations of reduced ETF.
-
The concentration of this compound in the sample can be determined by comparing the reaction rate to a standard curve generated with known concentrations of the substrate.
Mandatory Visualization
Caption: Experimental workflow for the orthogonal validation of this compound quantification.
Caption: Simplified metabolic pathway of this compound in mitochondrial β-oxidation.
References
A Comparative In Vitro Analysis of (2S)-2,6-dimethylheptanoyl-CoA and its Straight-Chain Isomer, Nonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of the branched-chain acyl-CoA, (2S)-2,6-dimethylheptanoyl-CoA, and its straight-chain isomer, nonanoyl-CoA. The primary focus of this document is to delineate the differential interactions of these molecules with key enzymes in mitochondrial fatty acid β-oxidation and their subsequent impact on cellular respiration. Where direct comparative data is unavailable, this guide proposes detailed experimental protocols to generate the necessary quantitative insights.
Differential Specificity of Acyl-CoA Dehydrogenases
A critical point of differentiation between this compound and nonanoyl-CoA lies in their recognition and processing by acyl-CoA dehydrogenases (ACADs), the enzymes that catalyze the initial step of fatty acid β-oxidation.
Available literature indicates that This compound is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) . Conversely, medium-chain acyl-CoA dehydrogenase (MCAD) exhibits no reactivity towards this branched-chain acyl-CoA. This specificity suggests a stringent structural requirement within the active site of MCAD that cannot accommodate the methyl branches of this compound.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| This compound | LCAD | Data not available | Data not available |
| This compound | MCAD | No activity | No activity |
| Nonanoyl-CoA | LCAD | To be determined | To be determined |
| Nonanoyl-CoA | MCAD | To be determined | To be determined |
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This protocol describes a method to determine the kinetic parameters (Km and Vmax) of LCAD and MCAD with this compound and nonanoyl-CoA.
Materials:
-
Purified recombinant human LCAD and MCAD
-
This compound
-
Nonanoyl-CoA
-
Electron Transfer Flavoprotein (ETF)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer and a known concentration of ETF.
-
Enzyme Addition: Add a fixed concentration of either LCAD or MCAD to the reaction mixture.
-
Substrate Titration: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (this compound or nonanoyl-CoA).
-
Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 490 nm. The rate of fluorescence decrease is proportional to the rate of the dehydrogenase reaction.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Comparative Effects on Mitochondrial Respiration
The differential metabolism of this compound and nonanoyl-CoA by ACADs is expected to have a downstream impact on mitochondrial respiration. A direct comparison of their effects on key respiratory parameters would provide valuable insights into their bioenergetic consequences. To date, no studies have directly compared the effects of these two specific acyl-CoA molecules on mitochondrial respiration in vitro.
The following table outlines the key parameters of mitochondrial respiration that should be assessed to compare the effects of this compound and nonanoyl-CoA.
| Treatment | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Nonanoyl-CoA | To be determined | To be determined | To be determined | To be determined |
Experimental Protocol: In Vitro Mitochondrial Respiration Assay
This protocol outlines a method to assess the impact of this compound and nonanoyl-CoA on the mitochondrial respiration of isolated mitochondria or cultured cells using a Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria or cultured cells (e.g., HepG2, C2C12)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and Nonanoyl-CoA
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding/Mitochondria Plating: Seed cells or plate isolated mitochondria in a Seahorse XF microplate and allow them to attach.
-
Substrate Treatment: Pre-incubate the cells/mitochondria with either vehicle, this compound, or nonanoyl-CoA for a specified duration.
-
Assay Preparation: Wash and replace the culture medium with the assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the sensor cartridge and load the injection ports with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Summary and Future Directions
The available evidence strongly suggests a differential in vitro effect of this compound and its straight-chain isomer, nonanoyl-CoA, primarily at the level of acyl-CoA dehydrogenase specificity. This compound is a substrate for LCAD but not MCAD, indicating that its metabolism is restricted to the pathways involving long-chain specific enzymes.
To fully elucidate the comparative bioenergetic consequences of these two molecules, further experimental investigation is required. The proposed protocols for determining the kinetic parameters of ACADs and for assessing mitochondrial respiration will provide the necessary quantitative data to build a comprehensive understanding of their distinct in vitro effects. This knowledge will be valuable for researchers in the fields of metabolism, drug development, and toxicology.
In Vivo Metabolic Fate of Branched-Chain Acyl-CoAs: A Comparative Analysis
Disclaimer: Direct experimental data on the in vivo validation of the metabolic fate of (2S)-2,6-dimethylheptanoyl-CoA is not extensively available in the public domain. This guide, therefore, provides a comparative analysis based on the well-documented metabolic pathways of analogous branched-chain fatty acids, primarily phytanic acid and its derivative, phytanoyl-CoA. The principles and methodologies described are highly relevant for investigating the metabolism of similar molecules, including this compound.
This guide offers a comparative overview of the metabolic pathways of branched-chain acyl-CoAs, with a focus on phytanoyl-CoA, for which significant research exists. It is intended for researchers, scientists, and drug development professionals investigating the metabolism of branched-chain lipids.
Comparative Metabolic Pathways
The metabolism of branched-chain fatty acids is a critical process, and its dysregulation is associated with several metabolic disorders. The primary pathway for the degradation of phytanic acid, a 3-methyl branched-chain fatty acid, is peroxisomal α-oxidation. This process is initiated by the activation of phytanic acid to phytanoyl-CoA. An alternative, though typically minor, pathway is ω-oxidation, which occurs in the endoplasmic reticulum.
Key Metabolic Routes for Phytanoyl-CoA
| Metabolic Pathway | Primary Location | Key Enzymes | Initial Substrate | Key Products | Relevance |
| α-Oxidation | Peroxisomes | Phytanoyl-CoA hydroxylase (PAHX), 2-Hydroxyphytanoyl-CoA lyase (HACL) | Phytanoyl-CoA | Pristanoyl-CoA, Formyl-CoA | Major degradation pathway for 3-methyl branched-chain fatty acids.[1][2][3] |
| β-Oxidation | Peroxisomes | Acyl-CoA oxidases (e.g., ACOX3), Thioesterases (e.g., ACOT6) | Pristanoyl-CoA | Acetyl-CoA, Propionyl-CoA | Subsequent degradation pathway following α-oxidation.[4] |
| ω-Oxidation | Endoplasmic Reticulum | Cytochrome P450 enzymes | Phytanic Acid | Phytanedioic acid | Alternative degradation route, potentially significant in cases of impaired α-oxidation.[5] |
Experimental Protocols
The in vivo validation of metabolic pathways for molecules like this compound would likely employ methodologies similar to those used for studying phytanic acid metabolism.
In Vivo Isotopic Tracing
This technique is used to track the metabolic fate of a compound throughout a biological system.
-
Objective: To quantify the flux of a labeled compound through various metabolic pathways and identify its metabolic products in different tissues.
-
Methodology:
-
Synthesize a stable isotope-labeled version of the compound of interest (e.g., ¹³C or ¹⁴C-labeled (2S)-2,6-dimethylheptanoic acid).
-
Administer the labeled compound to a model organism (e.g., mice) via oral gavage or intravenous injection.
-
Collect tissue and biofluid samples (e.g., liver, muscle, adipose tissue, plasma, urine) at various time points.
-
Extract metabolites from the collected samples.
-
Analyze the extracts using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) to identify and quantify the labeled metabolites.
-
-
Data Analysis: The enrichment of the isotope label in downstream metabolites provides a quantitative measure of the metabolic flux through specific pathways.
Enzyme Activity Assays
These assays are performed to measure the activity of specific enzymes involved in the metabolic pathway.
-
Objective: To determine the catalytic efficiency of enzymes responsible for the metabolism of the compound of interest.
-
Methodology:
-
Isolate the enzyme of interest from tissue homogenates or express a recombinant version of the enzyme.
-
Incubate the purified or recombinant enzyme with the substrate (e.g., this compound) and necessary cofactors.
-
Monitor the formation of the product or the depletion of the substrate over time using techniques such as spectrophotometry, HPLC, or mass spectrometry.
-
-
Data Analysis: Enzyme activity is typically reported in units such as nmol/min/mg of protein.
Subcellular Fractionation
This method is used to determine the cellular location of metabolic pathways.
-
Objective: To identify the specific organelles (e.g., mitochondria, peroxisomes, endoplasmic reticulum) where the metabolism of the compound occurs.
-
Methodology:
-
Homogenize tissue samples to disrupt the cell membranes while keeping the organelles intact.
-
Separate the different organelles by differential centrifugation.
-
Analyze each fraction for the presence of the enzymes and metabolites involved in the pathway of interest using Western blotting and enzyme activity assays.
-
-
Data Analysis: The enrichment of specific enzymes and metabolites in a particular fraction indicates the subcellular localization of the metabolic pathway.
Visualizations
The following diagrams illustrate the established metabolic pathway for phytanoyl-CoA and a general workflow for its in vivo validation.
Caption: Peroxisomal α-oxidation pathway of phytanic acid.
Caption: General workflow for in vivo metabolic fate analysis.
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2S)-2,6-dimethylheptanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper management and disposal of specialized biochemicals like (2S)-2,6-dimethylheptanoyl-CoA are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, adhering to standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A laboratory coat is mandatory to protect clothing and skin.
Handling Environment:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including solutions, solids, and used consumables (e.g., pipette tips, tubes), as hazardous chemical waste.[1]
-
This waste must be segregated from other waste streams such as biological, radioactive, or general laboratory trash.[1] Do not mix incompatible chemicals.[2]
-
-
Containerization:
-
Choose a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate for acyl-CoA compounds.[1]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[2]
-
Do not fill the container to more than 90% of its capacity to prevent spills.
-
-
Labeling:
-
Properly label the waste container is a critical regulatory requirement. The label must include:
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[3]
-
The EHS office will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal in accordance with federal and state regulations like the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Never dispose of this compound down the drain or in the regular trash.[3][5]
-
III. Data Summary for Waste Management
For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.
| Characteristic | Description |
| Chemical Name | This compound |
| Physical State | Typically a solid or in solution, depending on experimental use. |
| Chemical Class | Acyl-Coenzyme A, Thioester, Organosulfur compound. |
| Primary Hazards | Assumed to be a potential irritant. Handle with care to avoid skin/eye contact and inhalation. |
| Waste Category | Hazardous Chemical Waste. May fall under specific EPA waste codes depending on solvents used (e.g., F-Listed for common solvents).[2] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass.[1] |
| Incompatible Waste | Do not mix with strong acids, bases, or oxidizers unless compatibility is confirmed. Segregate from biological and radioactive waste.[1][2] |
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
